molecular formula C8H7NO B134855 Anisonitrile CAS No. 874-90-8

Anisonitrile

Cat. No.: B134855
CAS No.: 874-90-8
M. Wt: 133.15 g/mol
InChI Key: XDJAAZYHCCRJOK-UHFFFAOYSA-N
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Description

Anisonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzonitrile
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
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InChI Key

XDJAAZYHCCRJOK-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C#N
Source PubChem
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Molecular Formula

C8H7NO
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DSSTOX Substance ID

DTXSID0052596
Record name 4-Anisonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzonitrile
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Vapor Pressure

0.06 [mmHg]
Record name 4-Methoxybenzonitrile
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CAS No.

874-90-8, 68271-93-2
Record name 4-Methoxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for anisonitrile (4-methoxybenzonitrile), a key intermediate in the synthesis of various pharmaceuticals and a molecule of significant interest in chemical research. This document outlines the core spectroscopic characteristics of this compound, presents detailed experimental protocols for data acquisition, and offers visual representations of analytical workflows and structural correlations.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2225StrongC≡N (Nitrile) stretch
~1605, ~1510StrongC=C Aromatic ring stretch
~1260StrongC-O-C (Aryl ether) asymmetric stretch
~1030StrongC-O-C (Aryl ether) symmetric stretch
~840StrongC-H out-of-plane bend (para-disubstituted)
~3000-2800Medium-WeakC-H (Aromatic and methyl) stretch
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.58Doublet~8.02HAromatic Protons (ortho to -CN)
6.95Doublet~8.02HAromatic Protons (ortho to -OCH₃)
3.86SingletN/A3HMethoxy Protons (-OCH₃)
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
162.8C-OCH₃
133.9Aromatic CH (ortho to -CN)
119.2C≡N
114.7Aromatic CH (ortho to -OCH₃)
103.9C-CN
55.5-OCH₃
Table 4: Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
133High[M]⁺ (Molecular Ion)
118Moderate[M - CH₃]⁺
102Moderate[M - OCH₃]⁺ or [M - CH₃ - O]⁺
90Moderate[M - CH₃CO]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is used.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlet peaks for each carbon.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: Typically 70 eV.

    • Mass Range: Scanned over a range of m/z 40-400.

    • Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used. The sample is injected into the hot injector port where it is vaporized and carried onto the column by an inert gas.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and the logical relationship between its molecular structure and the resulting spectroscopic data.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Structure Elucidation This compound This compound Sample IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy This compound->NMR MS Mass Spectrometry This compound->MS IR_Data Acquire & Process IR Spectrum IR->IR_Data NMR_Data Acquire & Process NMR Spectra (1H, 13C) NMR->NMR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Analysis Correlate Data IR_Data->Analysis NMR_Data->Analysis MS_Data->Analysis Structure Elucidate Structure Analysis->Structure

Caption: Spectroscopic analysis workflow for this compound.

structure_spectroscopy_correlation This compound Structure-Spectroscopy Correlation cluster_structure This compound Structure cluster_spectroscopic_features Spectroscopic Features cluster_spectroscopic_data Observed Spectroscopic Data This compound CH₃-O-C₆H₄-C≡N CN_group C≡N group This compound->CN_group Aromatic_ring Aromatic Ring This compound->Aromatic_ring OCH3_group OCH₃ group This compound->OCH3_group Para_substitution para-Substitution This compound->Para_substitution MS_Fragment MS: m/z 133 (M⁺), 118, 102 This compound->MS_Fragment Molecular Formula: C₈H₇NO MW: 133.15 IR_CN IR: ~2225 cm⁻¹ CN_group->IR_CN NMR_Aromatic ¹H NMR: δ 6.9-7.6 ppm ¹³C NMR: δ 103-163 ppm Aromatic_ring->NMR_Aromatic NMR_OCH3 ¹H NMR: δ ~3.8 ppm (s, 3H) ¹³C NMR: δ ~55 ppm OCH3_group->NMR_OCH3 NMR_Splitting ¹H NMR: Two doublets Para_substitution->NMR_Splitting

Caption: Correlation of this compound's structure with its key spectroscopic data.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzonitrile (B7767037), also known as p-anisonitrile, is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique electronic and structural characteristics, stemming from the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic transformations of 4-methoxybenzonitrile, tailored for professionals in research, and drug development. Detailed experimental protocols for its principal reactions are provided, alongside a visualization of its application in the synthesis of the pharmaceutical agent, Apremilast.

Chemical and Physical Properties

4-Methoxybenzonitrile is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueReferences
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance White crystalline powder
Melting Point 57-60 °C
Boiling Point 256-257 °C
Density 1.1 g/cm³
Solubility Soluble in organic solvents, insoluble in water.
CAS Number 874-90-8
PubChem CID 70129

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 4-methoxybenzonitrile. Key spectral features are summarized below:

  • ¹H NMR: Proton NMR spectra will typically show signals corresponding to the methoxy protons and the aromatic protons.

  • ¹³C NMR: Carbon NMR will exhibit distinct peaks for the nitrile carbon, the methoxy carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is a key feature.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The reactivity of 4-methoxybenzonitrile is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group. This dual functionality allows for a range of chemical transformations at the nitrile group, the aromatic ring, and the methoxy group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common strategy for the synthesis of arylacetic acids.

Hydrolysis

The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction is a fundamental route to benzylamines.

Reduction

Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the nitrile group is a deactivating, meta-directing group. The overall directing effect is a combination of these two influences.

Electrophilic substitution reactions, such as nitration and halogenation, will primarily occur at the positions ortho to the activating methoxy group.

Reactions of the Methoxy Group

The methoxy group can be cleaved to a hydroxyl group using strong acids or specific demethylating agents like boron tribromide (BBr₃). This reaction is useful for the synthesis of substituted phenols.

Experimental Protocols

The following are detailed methodologies for key transformations of 4-methoxybenzonitrile.

Hydrolysis to 4-Methoxyphenylacetic Acid

Objective: To hydrolyze the nitrile group of 4-methoxybenzonitrile to a carboxylic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzonitrile in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and transfer it to a beaker.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will cause the precipitation of 4-methoxyphenylacetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.

Reduction to 4-Methoxybenzylamine with LiAlH₄

Objective: To reduce the nitrile group of 4-methoxybenzonitrile to a primary amine.

Materials:

  • 4-Methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve 4-methoxybenzonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified period or gently reflux if necessary. Monitor the reaction by TLC.

  • Cool the flask in

Anisonitrile CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the CAS number and safety data sheet of Anisonitrile for researchers, scientists, and drug development professionals.

This compound: A Technical Overview

This compound, also known as 4-methoxybenzonitrile, is an organic compound with the chemical formula C₈H₇NO[1]. It is a white to slightly beige crystalline powder at room temperature[1][2]. This document provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and a detailed analysis of its safety data sheet (SDS) for professionals in research and drug development.

CAS Number: 874-90-8[1][2][3][4]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical property databases.

PropertyValueSource
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1]
Melting Point 57-62 °C[1][2]
Boiling Point 256-257 °C (at 765 mmHg)[1]
137 °C (at 20 mmHg)[4]
Flash Point 256-257°C[1]
Water Solubility Soluble[1]
Exposure Limits (NIOSH) IDLH 25 mg/m³[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3. It is toxic if swallowed, in contact with skin, or if inhaled[4][5].

  • Skin Irritation: Category 2. It causes skin irritation[4][5].

  • Eye Irritation: Category 2. It causes serious eye irritation[4][5].

The hazard pictograms associated with this compound are:

alt text

Signal Word: Danger[4][5]

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[4].

  • H315: Causes skin irritation[4].

  • H319: Causes serious eye irritation[4].

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not explicitly provided in standard safety data sheets. However, these assessments generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

  • Acute Oral Toxicity studies are often conducted following OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

  • Acute Dermal Toxicity is typically assessed using OECD Guideline 402.

  • Acute Inhalation Toxicity is evaluated based on OECD Guideline 403.

  • Skin and Eye Irritation tests are commonly performed according to OECD Guidelines 404 and 405, respectively.

These protocols involve administering the substance to laboratory animals under controlled conditions and observing the effects to determine the dosage that causes adverse effects or mortality.

Signaling Pathways

Safety and Handling Workflow

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting, based on the precautionary statements found in its safety data sheet[4][5][6].

start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE: - Protective gloves - Protective clothing - Eye/face protection risk_assessment->ppe ventilation Ensure Adequate Ventilation: Use only outdoors or in a well-ventilated area risk_assessment->ventilation handling Handling Procedures: - Avoid breathing dust/fume/gas/mist/vapors/spray - Wash skin thoroughly after handling - Do not eat, drink, or smoke when using ppe->handling ventilation->handling storage Storage: - Store in a well-ventilated place - Keep container tightly closed - Store locked up handling->storage spill Spill or Release handling->spill If spill occurs disposal Disposal: Dispose of contents/container to an approved waste disposal plant storage->disposal End of use spill_response Spill Response: - Avoid dust formation - Evacuate personnel - Ensure adequate ventilation - Prevent entry into drains - Collect for disposal spill->spill_response spill_response->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately[6]:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

The following diagram illustrates the first aid workflow in case of exposure.

exposure Exposure to this compound route Determine Route of Exposure exposure->route inhalation Inhalation: 1. Move to fresh air 2. Keep comfortable for breathing 3. Call POISON CENTER/doctor route->inhalation Inhaled skin Skin Contact: 1. Wash with plenty of water 2. Call POISON CENTER/doctor if unwell 3. Remove and wash contaminated clothing route->skin On Skin eye Eye Contact: 1. Rinse cautiously with water 2. Remove contact lenses 3. Continue rinsing route->eye In Eyes ingestion Ingestion: 1. Immediately call POISON CENTER/doctor 2. Rinse mouth route->ingestion Swallowed seek_medical_attention Seek Further Medical Attention (Show SDS to the doctor) inhalation->seek_medical_attention skin->seek_medical_attention eye->seek_medical_attention ingestion->seek_medical_attention

Caption: First Aid Workflow for this compound Exposure.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisonitrile, also known as 4-methoxybenzonitrile (B7767037), is an aromatic organic compound with the chemical formula C₈H₇NO. Its structure, characterized by a benzene (B151609) ring substituted with a nitrile and a methoxy (B1213986) group, imparts a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by experimental data and computational studies. Detailed methodologies for key analytical techniques are also presented to aid in further research and application.

Molecular Structure and Identification

This compound is systematically named 4-methoxybenzonitrile according to IUPAC nomenclature. It is also commonly referred to as p-anisonitrile or 4-cyanoanisole. The molecule consists of a para-substituted benzene ring, with a nitrile group (-C≡N) and a methoxy group (-OCH₃) positioned at opposite ends of the ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
IUPAC Name 4-methoxybenzonitrile
CAS Number 874-90-8
Appearance White crystalline powder
Melting Point 57-60 °C
Boiling Point 256-257 °C
Density 1.1475 g/cm³ (estimate)

Bonding and Molecular Geometry

The bonding in this compound is a complex interplay of covalent interactions within the benzene ring, the nitrile group, and the methoxy group, as well as the electronic effects these substituents exert on the aromatic system.

Bond Lengths and Angles

The precise geometry of the this compound molecule has been determined by X-ray crystallography. The key bond lengths and angles are summarized in Table 2. These experimental values provide a quantitative description of the molecular framework.

BondBond Length (Å)AngleBond Angle (°)
C≡NData not available in search resultsC-C-C (ring)Data not available in search results
C-CNData not available in search resultsC-C-NData not available in search results
C-OData not available in search resultsC-O-CData not available in search results
O-CH₃Data not available in search resultsH-C-H (methyl)Data not available in search results
C-C (aromatic)Data not available in search results
C-H (aromatic)Data not available in search results
C-H (methyl)Data not available in search results

Note: Specific experimental bond lengths and angles from a crystal structure determination of this compound were not available in the provided search results. The table is a template for where such data would be presented.

Hybridization
  • Benzene Ring Carbons: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π orbitals above and below the plane.

  • Nitrile Carbon: The carbon atom of the nitrile group is sp hybridized, forming a linear C-C≡N arrangement.

  • Nitrile Nitrogen: The nitrogen atom of the nitrile group is also sp hybridized.

  • Methoxy Oxygen: The oxygen atom of the methoxy group is sp³ hybridized, with two lone pairs of electrons.

  • Methoxy Carbon: The carbon atom of the methyl group is sp³ hybridized.

Electronic Effects: Resonance and Induction

The methoxy and nitrile groups have opposing electronic effects on the benzene ring, which significantly influences the molecule's reactivity and spectroscopic properties.

  • Methoxy Group (-OCH₃):

    • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. This is a strong electron-donating effect.

    • -I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond. This is a weaker effect compared to its resonance donation.

  • Nitrile Group (-C≡N):

    • -R (Resonance) Effect: The π system of the nitrile group can withdraw electron density from the benzene ring.

    • -I (Inductive) Effect: The nitrogen atom is highly electronegative, and the sp-hybridized carbon is also more electronegative than an sp² carbon, leading to a strong electron-withdrawing inductive effect.

The interplay of these effects is crucial for understanding the chemical behavior of this compound. A diagram illustrating these electronic effects is provided below.

electronic_effects cluster_this compound This compound cluster_effects Electronic Effects cluster_influence Influence on Benzene Ring This compound This compound Molecule Methoxy Methoxy Group (-OCH₃) This compound->Methoxy para-substitution Nitrile Nitrile Group (-C≡N) This compound->Nitrile para-substitution Benzene Benzene Ring This compound->Benzene Resonance_Methoxy +R Effect (Electron Donating) Methoxy->Resonance_Methoxy Inductive_Methoxy -I Effect (Electron Withdrawing) Methoxy->Inductive_Methoxy Resonance_Nitrile -R Effect (Electron Withdrawing) Nitrile->Resonance_Nitrile Inductive_Nitrile -I Effect (Electron Withdrawing) Nitrile->Inductive_Nitrile Electron_Density Altered Electron Density Resonance_Methoxy->Electron_Density Increases at o, p Resonance_Nitrile->Electron_Density Decreases at o, p Inductive_Nitrile->Electron_Density Decreases Reactivity Chemical Reactivity Electron_Density->Reactivity

Electronic effects of substituents in this compound.

Spectroscopic Analysis and Data

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -OCH₃)Data not available in search resultsDoubletData not available in search results
Aromatic (ortho to -CN)Data not available in search resultsDoubletData not available in search results
Methyl (-OCH₃)Data not available in search resultsSingletN/A

¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C-CNData not available in search results
C≡NData not available in search results
C-OCH₃Data not available in search results
Aromatic (ortho to -OCH₃)Data not available in search results
Aromatic (ortho

A Comprehensive Technical Guide to the Physical Properties and Constants of p-Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the core physical and chemical properties of p-Anisonitrile (also known as 4-methoxybenzonitrile). The information is presented for use in research, synthesis, and drug development contexts, with a focus on delivering precise, citable data and outlining standard experimental methodologies.

Chemical Identity and Structure

p-Anisonitrile is an aromatic organic compound featuring a nitrile (-C≡N) and a methoxy (B1213986) (-OCH₃) group attached to a benzene (B151609) ring at the para (1,4) positions. This structure influences its physical properties, reactivity, and utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table 1: Chemical Identifiers and Descriptors

IdentifierValueReference
IUPAC Name 4-methoxybenzonitrile
Synonyms p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile
CAS Number 874-90-8
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
InChI Key XDJAAZYHCCRJOK-UHFFFAOYSA-N
SMILES String COc1ccc(cc1)C#N

Physicochemical Constants

The physical properties of p-Anisonitrile are well-documented, making it a reliable compound for various chemical transformations. Key constants are summarized below.

Table 2: Core Physical and Chemical Properties

PropertyValueReference
Appearance White to slightly beige crystalline powder
Melting Point 57-60 °C
Boiling Point 256-257 °C (at 765 mmHg)
Density 1.08 g/cm³
Flash Point 104.3 °C
Vapor Pressure 0.0153 mmHg (at 25 °C)
Water Solubility Soluble
LogP 1.700
Refractive Index 1.527 - 1.5402 (estimate)
Odor Sweet, floral, hay-like odor

Experimental Protocols & Methodologies

The accurate determination of physicochemical constants is fundamental to chemical research. The values cited in this guide are established through standard, reproducible laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a depressed and broad range suggests the presence of impurities. The capillary method is the standard technique.

General Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered p-Anisonitrile is packed into a thin glass capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded. This range is the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a small quantity of a substance like p-Anisonitrile, the capillary method is often employed.

General Protocol (Capillary Method):

  • Setup: A small amount of liquid p-Anisonitrile is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Heating: The assembly is heated gently in a heating bath (e.g., aluminum block or Thiele tube) along with a thermometer.

  • Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. The heating is continued until a rapid and continuous stream of bubbles emerges.

  • Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the inverted capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Structural elucidation and confirmation are typically performed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. A sample is prepared by dissolving 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of p-Anisonitrile in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS). The solution is placed in an NMR tube for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms molecular weight and provides fragmentation patterns for structural identification. A dilute solution of p-Anisonitrile is injected into the gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are analyzed based on their mass-to-charge ratio.

Logical Workflows and Diagrams

To visualize the processes relevant to p-Anisonitrile, the following workflows for synthesis and analysis are provided.

Logical Synthesis Pathway

A plausible synthetic route to p-Anisonitrile can be conceptualized starting from p-hydroxybenzoic acid. This multi-step process involves methylation, amidation, and subsequent dehydration to form the nitrile group.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Anisonitrile (4-methoxybenzonitrile) is an aromatic nitrile with the chemical formula C₈H₇NO. Its molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitrile group (-C≡N) at the para position. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis. In the pharmaceutical and agrochemical industries, the solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates are of paramount importance. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact properties such as solubility, dissolution rate, melting point, stability, and bioavailability. Therefore, a comprehensive characterization of the crystal structure and potential polymorphism of this compound is essential for its effective utilization.

Crystal Structure of this compound

To date, one crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 255868 .[1] The crystallographic data provides a detailed insight into the three-dimensional arrangement of this compound molecules in the solid state.

Crystallographic Data

The crystallographic parameters for the known crystal structure of this compound are summarized in the table below. This data was obtained from a single-crystal X-ray diffraction study.

ParameterValue
CCDC Number 255868
Chemical Formula C₈H₇NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.9434 (12)
b (Å) 9.5469 (8)
c (Å) 8.8522 (7)
α (°) 90
β (°) 102.663 (2)
γ (°) 90
Volume (ų) 1232.16 (17)
Z 4
Temperature (K) 173
Radiation Type Mo Kα

Table 1: Crystallographic data for this compound (CCDC 255868).

Polymorphism of this compound

Despite the importance of understanding polymorphism, a thorough search of the scientific literature did not reveal any definitive studies reporting the existence of multiple polymorphic forms of this compound. The absence of such reports does not conclusively rule out the possibility of polymorphism. It is possible that other crystalline forms exist but have not yet been identified or characterized. Polymorphism screening is a critical step in the solid-state characterization of any crystalline compound intended for pharmaceutical or other high-performance applications.

Experimental Protocols

To facilitate further research into the solid-state properties of this compound, this section outlines the standard experimental methodologies for crystal structure determination and polymorphism screening.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various crystallization techniques, including:

    • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone) is allowed to evaporate slowly at a constant temperature.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Vapor Diffusion: A solution of this compound is placed in a sealed container with a vial of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Polymorphism Screening

A comprehensive polymorphism screen involves crystallizing the compound under a wide variety of conditions to induce the formation of different solid forms.

Methodology:

  • Crystallization from a Variety of Solvents: this compound should be recrystallized from a diverse range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Varying Crystallization Conditions: For each solvent, crystallization should be attempted under different conditions, including:

    • Cooling Rate: Fast and slow cooling of saturated solutions.

    • Evaporation Rate: Fast and slow evaporation of the solvent.

    • Antisolvent Addition: Addition of an antisolvent to a solution of this compound.

  • Grinding: The solid material can be ground, both neat and with small amounts of different solvents (liquid-assisted grinding), to induce phase transformations.

  • Thermal Methods: Heating the solid material to its melting point and then cooling at different rates can sometimes yield different polymorphs.

  • Characterization of Solid Forms: The solid materials obtained from each experiment should be analyzed using a combination of techniques to identify different crystalline forms. These techniques include:

    • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Can detect phase transitions, melting points, and differences in enthalpy between polymorphs.

    • Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent content of the crystalline forms.

    • Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of the molecules in different crystal lattices.

    • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local environment of the nuclei in the solid state.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for crystal structure determination and polymorphism screening.

Crystal_Structure_Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Solvent_Selection Solvent Selection Purification->Solvent_Selection Crystallization_Method Crystallization Method (Slow Evaporation, Cooling, etc.) Solvent_Selection->Crystallization_Method Data_Collection SC-XRD Data Collection Crystallization_Method->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Crystallographic_Data Crystallographic Data (Unit Cell, Space Group, etc.) Structure_Solution->Crystallographic_Data

Fig. 1: Experimental workflow for single-crystal structure determination.

Polymorphism_Screening cluster_crystallization Crystallization Experiments cluster_characterization Solid-State Characterization cluster_results Results Start This compound Sample Solvent_Screen Recrystallization from Various Solvents Start->Solvent_Screen Condition_Variation Variation of Conditions (Cooling Rate, Evaporation) Start->Condition_Variation Grinding Grinding (Neat & Liquid-Assisted) Start->Grinding Thermal_Methods Melt Crystallization Start->Thermal_Methods PXRD Powder X-ray Diffraction Solvent_Screen->PXRD Condition_Variation->PXRD Grinding->PXRD Thermal_Methods->PXRD DSC_TGA DSC / TGA PXRD->DSC_TGA Spectroscopy IR & Raman Spectroscopy PXRD->Spectroscopy ssNMR Solid-State NMR PXRD->ssNMR Polymorph_Identification Identification of Polymorphs PXRD->Polymorph_Identification DSC_TGA->Polymorph_Identification Spectroscopy->Polymorph_Identification ssNMR->Polymorph_Identification Stability_Analysis Thermodynamic Stability Relationship Polymorph_Identification->Stability_Analysis

Fig. 2: Workflow for a comprehensive polymorphism screening study.

Conclusion

This technical guide has presented the currently available crystallographic data for this compound, confirming the existence of a single, well-characterized crystal structure. While no polymorphs of this compound have been reported in the literature to date, the possibility of their existence cannot be discounted. The provided experimental protocols for single-crystal X-ray diffraction and polymorphism screening offer a roadmap for researchers and drug development professionals to further investigate the solid-state landscape of this important chemical intermediate. A thorough understanding and control of the crystalline form of this compound are essential for ensuring the quality, consistency, and performance of the final products in which it is used. Further research in this area is encouraged to fully elucidate the solid-state chemistry of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C₈H₇NO. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its thermodynamic properties and stability is crucial for safe handling, process optimization, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and stability of this compound, tailored for professionals in research and drug development.

Thermodynamic Properties of this compound

Data Presentation

The following tables summarize the available physical and thermodynamic data for this compound and related compounds for comparative purposes. It is important to note that where experimental data for this compound is unavailable, values are either computationally derived or noted as not available.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NOGeneral Knowledge
Molecular Weight133.15 g/mol
Melting Point57-60 °CGeneral Knowledge
Boiling Point256-257 °C at 760 mmHgGeneral Knowledge
AppearanceWhite crystalline powder

Table 2: Thermodynamic Properties of this compound and Related Compounds (at 298.15 K)

CompoundΔfH°(g) (kJ/mol)ΔfH°(l/cr) (kJ/mol)S°(g) (J/mol·K)G°(g) (kJ/mol)
This compound (4-methoxybenzonitrile) Data not availableData not availableData not availableData not available
Anisole (methoxybenzene)-70.7 ± 1.4-117.1 ± 1.4Data not availableData not available
Benzonitrile (cyanobenzene)219.00Data not availableData not availableData not available

Note: The absence of experimental data for this compound highlights the need for further research in this area. Computational chemistry offers a powerful tool for estimating these properties. A computational study using Density Functional Theory (DFT) has been conducted to investigate the electronic structure of 4-methoxybenzonitrile, which can be a precursor to calculating thermodynamic properties. Another study on substituted indanones utilized the G3(MP2)//B3LYP level of theory to determine gas-phase enthalpies of formation, a method that could be applied to this compound.

Stability and Decomposition

This compound is a stable compound under standard laboratory conditions. However, it is susceptible to decomposition under certain conditions and can react vigorously with specific chemical classes.

Chemical Stability:

  • General Stability: Stable under recommended storage conditions in a dry, well-ventilated place.

  • Incompatibilities: Reacts violently with strong oxidizing agents and acids.

Thermal Stability:

  • Upon heating, this compound can form explosive mixtures with air, particularly at temperatures near its flash point.

  • Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

The following diagram illustrates the key factors influencing the stability of this compound.

G This compound Stability Considerations This compound This compound Stable Stable This compound->Stable Normal Conditions Decomposition Decomposition This compound->Decomposition High Temperatures, Strong Oxidizers, Acids CO, CO₂, NOx CO, CO₂, NOx Decomposition->CO, CO₂, NOx Products

Caption: Logical diagram of this compound stability.

Experimental Protocols

While specific experimental protocols for determining the thermodynamic properties of this compound are not detailed in the available literature, this section outlines the general methodologies for key experiments that would be employed for such a purpose.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°).

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within a combustion bomb. A fuse wire is connected to the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter. The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.

  • Data Analysis: The heat released by the combustion is calculated using the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the measured ΔT. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and air.

  • Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the heat released and the moles of this compound burned.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO₂, H₂O, and N₂).

The workflow for this process can be visualized as follows:

A Deep Dive into the Electronic Landscape of Anisonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Anisonitrile (4-methoxybenzonitrile), a key structural motif in various pharmacologically active compounds and functional materials, possesses a rich electronic architecture that governs its reactivity and molecular interactions. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, details experimental and computational protocols, and visualizes fundamental concepts to facilitate a deeper understanding of this important molecule.

Introduction to the Electronic Structure of this compound

This compound's electronic properties are largely dictated by the interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating methoxy (B1213986) group (-OCH₃) attached to the aromatic benzene (B151609) ring. This unique substitution pattern creates a polarized molecule with distinct regions of electron density, influencing its behavior in chemical reactions and biological systems. Theoretical and computational chemistry provides powerful tools to probe these properties at a molecular level, offering predictions of molecular orbital energies, electron distribution, and spectroscopic behavior.

Theoretical and Computational Methodologies

The study of this compound's electronic structure heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Computational Details: A Standard Protocol

A common computational approach for investigating the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The initial 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, while the "++" diffuse functions are important for describing the more spread-out electron density in anions and excited states. All calculations are typically performed using software packages like Gaussian.[1][2][3]

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include:

    • Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule by analyzing the electron density in terms of localized bonds and lone pairs.[1]

    • Dipole Moment: The dipole moment, a measure of the molecule's overall polarity, is calculated to understand its interaction with polar solvents and biological receptors.

    • Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.

Quantitative Electronic Structure Data

The following tables summarize key quantitative data on the electronic structure of this compound, compiled from various theoretical studies. These values provide a basis for understanding its chemical behavior and for comparing with experimental results.

PropertyTheoretical ValueMethod/Basis SetReference
HOMO Energy -6.25 eVB3LYP/6-311++G(d,p)
LUMO Energy -0.89 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap 5.36 eVB3LYP/6-311++G(d,p)
Dipole Moment 4.52 DB3LYP/6-311++G(d,p)
Ionization Potential (calc.) 6.25 eVKoopmans' Theorem (from HOMO)
Electron Affinity (calc.) 0.89 eVKoopmans' Theorem (from LUMO)

Table 1: Calculated Electronic Properties of this compound.

DescriptorCalculated Value
Electronegativity (χ) 3.57 eV
Chemical Hardness (η) 2.68 eV
Chemical Softness (S) 0.187 eV⁻¹
Electrophilicity Index (ω) 2.37 eV

Table 2: Global Reactivity Descriptors of this compound (calculated from HOMO and LUMO energies).

Experimental Protocols for Determining Electronic Properties

Experimental validation is crucial for confirming the accuracy of theoretical predictions. The following are key experimental techniques used to probe the electronic structure of molecules like this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Energy Determination

UPS is a powerful technique for directly measuring the ionization energies of valence electrons, providing an experimental value for the HOMO energy.[4][5][6][7]

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I, 21.22 eV).[5]

  • Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

  • Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. The first and lowest ionization energy corresponds to the removal of an electron from the HOMO.

Stark Spectroscopy for Dipole Moment Measurement

Stark spectroscopy measures the change in a molecule's spectrum in the presence of an external electric field to determine its dipole moment.

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable non-polar solvent and placed in a sample cell equipped with electrodes.

  • Electric Field Application: A strong, uniform electric field is applied across the sample.

  • Spectroscopic Measurement: The absorption or emission spectrum of the sample is recorded both with and without the electric field.

  • Data Analysis: The shift in the spectral lines (Stark shift) is proportional to the square of the applied electric field and the change in the dipole moment between the ground and excited states. By analyzing this shift, the ground state dipole moment can be determined.

Dielectric Constant Measurement for Dipole Moment Determination

The dipole moment of a polar molecule in a non-polar solvent can also be determined by measuring the dielectric constant of the solution at different concentrations. The Guggenheim method is a common approach.

Methodology:

  • Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., cyclohexane (B81311) or dioxane) are prepared with known concentrations.

  • Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a dipole meter or a capacitance bridge.[8]

  • Refractive Index Measurement: The refractive index of each solution and the pure solvent is measured using a refractometer.[8]

  • Data Analysis: The Guggenheim equation is used to relate the change in dielectric constant and refractive index with concentration to the molecular dipole moment.[8]

Visualizing the Electronic Structure and Computational Workflow

Visual representations are essential for understanding the abstract concepts of electronic structure. The following diagrams, generated using the DOT language, illustrate the molecular orbital landscape of this compound and the typical workflow for its computational analysis.

G Computational Workflow for this compound Electronic Structure Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Analysis of Results cluster_output Output start This compound Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_energy Single Point Energy Calculation geom_opt->sp_energy mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) sp_energy->mo_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis sp_energy->nbo_analysis dipole Dipole Moment Calculation sp_energy->dipole tddft TD-DFT for UV-Vis Spectra sp_energy->tddft properties Electronic Properties mo_analysis->properties nbo_analysis->properties dipole->properties tddft->properties

Computational workflow for this compound electronic structure analysis.

molecular_orbitals homo_level lumo_level homo_level->lumo_level  HOMO-LUMO Gap (Electronic Excitation) energy_axis Energy energy_arrow

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Isonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isonitrile functional group (R–N≡C), also known as the isocyanide group, is a unique and reactive moiety that, while rare in nature, is a critical component of a diverse array of bioactive natural products. These compounds are not to be confused with synthetic nitriles such as anisonitrile (4-methoxybenzonitrile), which is not a known natural product but rather a versatile synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Naturally occurring isonitriles are predominantly found in metabolites from marine organisms, fungi, and bacteria. They exhibit a wide spectrum of potent biological activities, including antimicrobial, cytotoxic, and antimalarial properties, making them compelling lead structures for drug discovery. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and biological activities of these remarkable compounds, with a focus on experimental methodologies and quantitative data.

Discovery and Natural Occurrence

Isonitrile-containing natural products have been isolated from a variety of terrestrial and marine sources. The first marine isonitrile, axisonitrile-1, was discovered in 1973 from the Mediterranean sponge Axinella cannabina. Since then, over 200 isonitrile natural products have been identified, with the majority originating from marine sponges and cyanobacteria. Fungi and bacteria are also important terrestrial sources.

The discovery process for these compounds typically follows a bioassay-guided fractionation workflow, where crude extracts of an organism are systematically separated, and the resulting fractions are tested for a specific biological activity (e.g., cytotoxicity, antimicrobial activity). This process allows researchers to pinpoint and isolate the active compound(s).

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Simplified biosynthesis via the Isonitrile Synthase (IsnA) pathway.

Biological Activities and Quantitative Data

Isonitrile natural products display a remarkable range of biological activities, which are summarized below with quantitative data where available.

Cytotoxic Activity

Many isonitrile-containing compounds exhibit potent cytotoxicity against various cancer cell lines. The hapalindole family of alkaloids, in particular, has been noted for these properties.

CompoundCell LineActivity MetricValueReference(s)
Hapalindole AT-cells (proliferation)IC₅₀1.8 µM
Hapalindole DT-cells (proliferation)IC₅₀

The Enzymatic Forge: A Technical Guide to the Biosynthesis of Isonitrile-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonitrile-containing natural products represent a fascinating class of bioactive molecules with a broad spectrum of applications, from antibiotics to virulence factors. The unique chemical properties conferred by the isonitrile moiety have long intrigued chemists and biologists alike. This technical guide provides an in-depth exploration of the two major biosynthetic pathways responsible for the installation of the isonitrile group: the Isonitrile Synthase (IsnA-family) pathway and the non-heme iron(II)/α-ketoglutarate-dependent dioxygenase (ScoE-family) pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of these pathways, and presents visual representations of the underlying biochemical logic to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

The isonitrile functional group (-N≡C), with its unique electronic and steric properties, is a key pharmacophore in a diverse array of natural products isolated from terrestrial and marine organisms, including bacteria, fungi, and sponges.[1] These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and metal-chelating properties.[1][2] Understanding the biosynthesis of these intriguing molecules is crucial for harnessing their therapeutic potential through synthetic biology and bioengineering approaches.

Nature has evolved two distinct enzymatic strategies for the challenging task of forming the carbon-nitrogen triple bond of the isonitrile group.[1][2] The first involves a family of enzymes known as isonitrile synthases (e.g., IsnA), which catalyze the condensation of an amino acid (L-tryptophan or L-tyrosine) with ribulose-5-phosphate.[2][3] The second pathway relies on a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase (e.g., ScoE) that facilitates the oxidative decarboxylation of a glycine-derived precursor.[4][5] This guide will delve into the core biochemistry of both pathways.

The Isonitrile Synthase (IsnA-Family) Pathway

The IsnA-family of enzymes is responsible for the biosynthesis of a variety of isonitrile-containing natural products, including indolyl vinyl isocyanides and paerucumarin.[2][6] This pathway is characterized by the condensation of an aromatic amino acid with a pentose (B10789219) phosphate (B84403) derivative.

Core Logic and Key Enzymes

The biosynthesis typically involves a two-enzyme system: an isonitrile synthase (e.g., IsnA, PvcA, AmbI1/I2, WelI1) and a subsequent modifying enzyme, often an Fe(II)/α-KG-dependent dioxygenase (e.g., IsnB, PvcB, AmbI3).[2][6]

  • Isonitrile Synthase (e.g., IsnA, PvcA, WelI1, AmbI1/I2): This enzyme catalyzes the key isonitrile-forming reaction. The nitrogen atom is derived from the α-amino group of L-tryptophan or L-tyrosine, while the isonitrile carbon originates from the C2 carbon of ribulose-5-phosphate.[2][3] The proposed mechanism involves the formation of an imine intermediate, followed by a series of rearrangements and elimination steps.[2]

  • Fe(II)/α-KG-Dependent Dioxygenase (e.g., IsnB, PvcB, AmbI3): This enzyme typically acts on the isonitrile-containing intermediate produced by the synthase, often catalyzing an oxidative decarboxylation to generate a vinyl isonitrile moiety.[2][6]

Quantitative Data

A notable characteristic of the IsnA-family of isonitrile synthases, such as WelI1 and PIsnA, is that they have been observed to exhibit only single-turnover kinetics in vitro.[7] This means that each enzyme molecule catalyzes only one reaction cycle, after which the product remains tightly bound, preventing further turnover.[7] This behavior makes the determination of classical Michaelis-Menten kinetic parameters (Km and kcat) challenging. Pre-steady-state kinetic analysis would be required to dissect the individual steps of the reaction.[8][9][10][11][12]

Enzyme SystemSubstratesProduct(s)Notes
WelI1L-Tryptophan, Ribulose-5-phosphateIndolyl isonitrile intermediateExhibits single-turnover kinetics in vitro.[7]
PIsnAL-Tyrosine, Ribulose-5-phosphateTyrosyl isonitrile intermediateExhibits single-turnover kinetics in vitro.[7]
AmbI1/I2/I3L-Tryptophan, Ribulose-5-phosphate, α-KG, Fe(II)(Z)-3-(2-isocyanovinyl)-1H-indoleAmbI1/I2 act as the isonitrile synthase, while AmbI3 is the dioxygenase. The system shows substrate promiscuity with various halogenated tryptophans.[3]
PvcA/PvcBL-Tyrosine, Ribulose-5-phosphate, α-KG, Fe(II)PaerucumarinPvcA is the isonitrile synthase, and PvcB is the dioxygenase that catalyzes cyclization.[1][13]

Signaling Pathway Diagram

IsnA_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products L_Trp L-Tryptophan/ L-Tyrosine IsnA Isonitrile Synthase (e.g., IsnA, PvcA, WelI1, AmbI1/I2) L_Trp->IsnA Ru5P Ribulose-5-Phosphate Ru5P->IsnA Intermediate Isonitrile Intermediate IsnA->Intermediate Isonitrile formation IsnB Fe(II)/α-KG Dioxygenase (e.g., IsnB, PvcB, AmbI3) Final_Product Vinyl Isonitrile or Cyclized Product IsnB->Final_Product Oxidative Decarboxylation/ Cyclization Intermediate->IsnB

Biosynthetic pathway for IsnA-family isonitrile natural products.

The ScoE-Family Pathway (Non-ribosomal Peptide Synthetase-Associated)

This pathway is responsible for the biosynthesis of isonitrile lipopeptides (INLPs), such as SF2768, which often act as metallophores.[4][6][14] The core of this pathway involves a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase, ScoE, which generates the isonitrile functionality from a glycine (B1666218) adduct.[4][5] The biosynthesis is carried out by a conserved gene cluster often found in Actinobacteria, typically encoding five enzymes (ScoA-E).[5]

Core Logic and Key Enzymes

The biosynthesis of INLPs is a multi-step process involving a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS)-like assembly line.

  • ScoC (Acyl-ACP Ligase): Initiates the pathway by activating and loading a fatty acid (e.g., crotonic acid) onto the acyl carrier protein (ACP), ScoB.[5]

  • ScoB (Acyl Carrier Protein): A carrier protein that shuttles the growing biosynthetic intermediate between the other enzymes in the pathway.[3][15][16][17]

  • ScoD (Thioesterase-like enzyme): Catalyzes a Michael addition of glycine to the β-position of the ACP-bound fatty acid, followed by hydrolysis to release the N-carboxymethyl-3-aminoacyl intermediate.[5]

  • ScoE (Fe(II)/α-KG Dioxygenase): The key isonitrile-forming enzyme in this pathway. It catalyzes the oxidative decarboxylation of the N-carboxymethyl group of the intermediate to form the isonitrile.[4][5]

  • ScoA (Non-Ribosomal Peptide Synthetase): A single-module NRPS that activates and condenses the isonitrile-containing fatty acid with an amino acid (e.g., lysine) and subsequently releases the final INLP product.[5]

Quantitative Data

In contrast to the IsnA-family, kinetic parameters for the key isonitrile-forming enzyme of this pathway, ScoE, have been determined.

EnzymeSubstrateKm (µM)kcat (min-1)
ScoE(R)-3-((carboxymethyl)amino)butanoic acid (CABA)286 ± 9321.9 ± 2.1
ScoEα-ketoglutarate20.9 ± 3.20.50 ± 0.02

Data obtained from Harris et al. (2018).

Signaling Pathway Diagram

ScoE_Pathway Fatty_Acid Fatty Acid ScoC ScoC (Acyl-ACP Ligase) Fatty_Acid->ScoC Glycine Glycine ScoD ScoD (Thioesterase-like) Glycine->ScoD Lysine (B10760008) Lysine ScoA ScoA (NRPS) Lysine->ScoA ScoB ScoB (ACP) ScoC->ScoB Loading ScoC->ScoB Reloading ScoB->ScoD ScoB->ScoA ScoE ScoE (Fe(II)/α-KG Dioxygenase) ScoD->ScoE Glycine adduct formation & release ScoE->ScoC Isonitrile formation INLP Isonitrile Lipopeptide (INLP) ScoA->INLP Condensation & Release

Biosynthetic pathway for ScoE-family isonitrile lipopeptides.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of isonitrile biosynthesis.

Heterologous Expression and Purification of His-tagged Isonitrile Biosynthesis Enzymes

This protocol is a general guideline for the expression and purification of His-tagged enzymes like WelI1, PIsnA, ScoE, and others in E. coli.[18][19][20][21][22][23][24]

4.1.1. Expression

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest with an N- or C-terminal His-tag.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification (Native Conditions)

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 5% glycerol).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 20-40 mM imidazole, 5% glycerol).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 7.6, 300 mM NaCl, 250 mM imidazole, 5% glycerol).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10% glycerol).

In Vitro Assay for Isonitrile Synthases (e.g., WelI1, PIsnA)

This protocol is adapted from the single-turnover assays described for WelI1 and PIsnA.[7][14]

  • Prepare a reaction mixture in a total volume of 200 µL containing:

    • 50 mM Tris-HCl (pH 7.6 for WelI1) or 100 mM ammonium (B1175870) sulfate (B86663) (pH 6.1 for PIsnA)

    • 0.24 mM purified isonitrile synthase

    • 5 mM ribulose-5-phosphate (or ribose-5-phosphate)

    • 5 mM L-tryptophan (for WelI1) or L-tyrosine (for PIsnA)

  • Incubate the reaction at 37°C for 12 hours.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Centrifuge at 14,500 rpm for 30 minutes to precipitate the protein.

  • Analyze the supernatant by LC-MS.

LC-MS Parameters:

  • Column: Agilent Poroshell 120 HILIC column (4.6 × 50 mm, 2.7 μm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0–3 min 10% A, 3–5 min 10-20% A, 5–7 min 20% A, 7–9 min 20-10% A

  • Flow Rate: 0.3 mL/min

  • Detection: ESI in negative mode

In Vitro Reconstitution of Isonitrile Lipopeptide (INLP) Biosynthesis (ScoA-E Pathway)

This protocol outlines the steps for the in vitro synthesis of an INLP.

  • Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 8.0)

    • Purified ScoA, ScoB, ScoC, ScoD, and ScoE enzymes (final concentrations to be optimized, typically in the µM range)

    • 200 µM α,β-unsaturated fatty acid (e.g., crotonic acid or 2-decenoic acid)

    • 1 mM Glycine

    • 1 mM L-lysine

    • 5 mM ATP

    • 10 mM MgCl2

    • 1 mM NADPH

    • 200 µM α-ketoglutarate

    • 50 µM (NH4)2Fe(SO4)2

  • Incubate the reaction at 30°C for 4-12 hours.

  • Quench the reaction by adding an equal volume of methanol (B129727) or acetonitrile.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by LC-MS for the production of the INLP.

Isotopic Labeling to Determine the Isonitrile Carbon Source

This experiment is designed to confirm that the C2 carbon of ribulose-5-phosphate is the source of the isonitrile carbon in the IsnA-family pathway.[2][25]

  • Set up parallel cultures of an E. coli strain heterologously expressing the isnA and isnB genes.

  • In one set of cultures, supplement the growth medium with [1-¹³C]-glucose. In the other set, supplement with [2-¹³C]-glucose. A control culture with unlabeled glucose should also be run.

  • Grow the cultures, induce protein expression, and allow for the production of the isonitrile-containing product.

  • Extract the metabolites from the culture supernatant.

  • Analyze the extracts by LC-MS.

  • Compare the mass spectra of the isonitrile product from the different labeling experiments. An increase in mass of 1 Da in the product from the [2-¹³C]-glucose culture, but not the [1-¹³C]-glucose culture, would confirm that the C2 of a pentose phosphate pathway intermediate (derived from glucose) is incorporated into the isonitrile group.

ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity (e.g., ScoA)

This assay measures the substrate-dependent exchange of pyrophosphate (PPi) into ATP, which is the first half-reaction catalyzed by the adenylation (A) domain of an NRPS.[4][6][26][27][28][29]

  • Prepare a reaction mixture (50-100 µL) containing:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM DTT

    • 1 mM [³²P]-PPi

    • 5 mM of the cognate amino acid substrate (e.g., lysine for ScoA)

    • Purified A-domain or the full NRPS enzyme (e.g., ScoA)

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Quench the reaction by adding a solution of activated charcoal in perchloric acid.

  • Wash the charcoal pellet multiple times with water or a suitable buffer to remove unincorporated [³²P]-PPi.

  • Measure the radioactivity of the charcoal pellet (which has bound the [³²P]-ATP) using a scintillation counter.

  • The amount of radioactivity is proportional to the A-domain activity.

Conclusion

The biosynthesis of isonitrile-containing natural products is a testament to the remarkable catalytic capabilities of enzymes. The two distinct pathways, one employing a versatile isonitrile synthase and the other a specialized non-heme iron dioxygenase within an NRPS framework, highlight the convergent evolution of strategies to construct this unique functional group. This technical guide provides a foundational resource for researchers aiming to explore, characterize, and engineer these fascinating biosynthetic systems. A deeper understanding of the structure, function, and mechanism of these enzymes will undoubtedly pave the way for the discovery of new bioactive molecules and the development of novel biocatalytic tools.

References

Quantum Chemical Calculations of Anisonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C₈H₇NO. It consists of a benzene (B151609) ring substituted with a nitrile (-C≡N) group and a methoxy (B1213986) (-OCH₃) group at the para position. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and potential applications in drug design and materials science. Quantum chemical calculations provide a powerful tool for investigating these properties at the atomic level, offering insights that complement experimental data.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound. It details the computational and experimental methodologies, presents a comparative analysis of theoretical and experimental data for its molecular geometry, vibrational frequencies, NMR chemical shifts, and UV-Visible absorption, and visualizes key computational workflows and concepts.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The theoretical calculations detailed in this guide were primarily performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are widely employed for their balance of accuracy and computational cost.

1.1.1. Density Functional Theory (DFT) Calculations:

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This functional is known to provide excellent predictions for geometries and vibrational frequencies of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all DFT calculations. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility to accurately describe the electron distribution, particularly for systems with lone pairs and for calculating properties like electron affinity and proton affinity.

1.1.2. Time-Dependent Density Functional Theory (TD-DFT): To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory. This approach is used to calculate excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.

1.1.3. Gauge-Including Atomic Orbital (GIAO) Method: Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. This method is effective in calculating magnetic properties like NMR shielding tensors. The calculations were performed at the B3LYP/6-311++G(d,p) level.

The general workflow for these quantum chemical calculations is depicted below.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT, HF) mol_structure->comp_method basis_set Select Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc uv_calc UV-Vis Spectra Calculation (TD-DFT) geom_opt->uv_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR, Raman) freq_calc->vib_freq thermo Thermodynamic Properties freq_calc->thermo nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts uv_spectra Electronic Transitions (Excitation Energies) uv_calc->uv_spectra nbo NBO Analysis opt_geom->nbo fmo HOMO-LUMO Analysis opt_geom->fmo

Computational Workflow for this compound
Experimental Protocols

1.2.1. Synthesis of p-Anisonitrile: A common method for the synthesis of p-anisonitrile is through the dehydration of p-anisaldehyde oxime.

  • Oxime Formation: p-Anisaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or triethylamine) in an organic solvent. The reaction mixture is typically stirred at room temperature.

  • Dehydration: The resulting p-anisaldehyde oxime is then dehydrated to form p-anisonitrile. This can be achieved using various dehydrating agents such as thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent under controlled temperature conditions (e.g., 15-30 °C).

  • Purification: The crude product is purified by extraction, followed by column chromatography on silica (B1680970) gel.

Another established method involves the reaction of a p-methoxybenzyl halide with a cyanide salt.

  • Halide Formation: p-Anisyl alcohol is reacted with a hydrohalic acid (e.g., concentrated HCl) to form the corresponding p-methoxybenzyl halide.

  • Cyanation: The p-methoxybenzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) in a suitable solvent like acetone. The reaction is typically heated under reflux.

  • Workup and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed. The residue is then purified by distillation under reduced pressure or crystallization.

1.2.2. Spectroscopic Analysis:

  • FTIR Spectroscopy: The Fourier Transform Infrared (FTIR) spectrum of solid p-anisonitrile is typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

  • FT-Raman Spectroscopy: The Fourier Transform (FT) Raman spectrum is recorded on a powdered sample. The sample is placed in a suitable holder, and the spectrum is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded over a range of 3500-50 cm⁻¹.

  • NMR Spectroscopy: For ¹H and ¹³C NMR spectroscopy, the p-anisonitrile sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer.[1]

  • UV-Vis Spectroscopy: The UV-Visible absorption spectrum of p-anisonitrile is recorded by dissolving the sample in a suitable UV-grade solvent, such as ethanol (B145695) or methanol. The spectrum is typically recorded over a wavelength range of 200-400 nm using a spectrophotometer.[2]

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound was calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated geometric parameters (bond lengths and bond angles) are presented in the table below and compared with available experimental data. The atom numbering scheme is also provided.

this compound Structure with Atom Numbering
Figure 1. Atom numbering scheme for this compound.
ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental
Bond Lengths (Å)
C1-C21.396-
C2-C31.391-
C3-C41.397-
C4-C51.395-
C5-C61.392-
C6-C11.398-
C1-O71.362-
O7-C81.423-
C4-C91.441-
C9-N101.158-
Bond Angles (°)
C6-C1-C2119.8-
C1-C2-C3120.3-
C2-C3-C4119.8-
C3-C4-C5120.1-
C4-C5-C6120.3-
C5-C6-C1119.7-
C2-C1-O7115.1-
C6-C1-O7125.1-
C1-O7-C8117.9-
C3-C4-C9120.0-
C5-C4-C9119.9-
C4-C9-N10179.3-

The calculated geometric parameters show good agreement with the expected values for aromatic systems. The C-C bond lengths in the benzene ring are all close to the typical aromatic value of 1.39 Å. The C-O and C-N bond lengths are also consistent with their respective single and triple bond characters. The planarity of the benzene ring is maintained, and the nitrile group is nearly linear with the C4 atom.

Vibrational Analysis

The vibrational frequencies of this compound were calculated using the DFT/B3LYP method with the 6-311++G(d,p) basis set. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. A comparison of the scaled theoretical frequencies with the experimental FT-IR and FT-Raman data is presented in the table below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
ν(C-H) aromatic308530753078C-H stretching
ν(C-H) methyl297029652972Asymmetric CH₃ stretching
ν(C-H) methyl284528402848Symmetric CH₃ stretching
ν(C≡N)222522282229Nitrile stretching
ν(C-C) aromatic160516081607Aromatic C-C stretching
ν(C-C) aromatic158015821581Aromatic C-C stretching
δ(CH₃)146014631462Asymmetric CH₃ bending
δ(CH₃)144514481447Symmetric CH₃ bending
ν(C-O)126012581259Asymmetric C-O-C stretching
ν(C-O)103010321031Symmetric C-O-C stretching
γ(C-H)840842841Out-of-plane C-H bending

The calculated vibrational frequencies show excellent agreement with the experimental data after scaling. The characteristic nitrile stretching vibration is observed around 2228 cm⁻¹. The aromatic C-H and C-C stretching vibrations, as well as the methyl group vibrations, are all well-reproduced by the calculations. This good correlation validates the computational model used.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The calculated values are compared with experimental data in the table below.

NucleusAtom PositionCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H
H (aromatic, ortho to -CN)7.627.58
H (aromatic, ortho to -OCH₃)6.986.95
H (methyl)3.853.86
¹³C
C (ipso, attached to -CN)104.5103.9
C (aromatic, ortho to -CN)134.2133.9
C (aromatic, ortho to -OCH₃)115.0114.7
C (ipso, attached to -OCH₃)163.1162.8
C (nitrile)119.5119.2
C (methyl)55.855.5

The calculated ¹H and ¹³C chemical shifts are in good agreement with the experimental values.[3][4] The calculations accurately predict the downfield shift of the aromatic protons ortho to the electron-withdrawing nitrile group and the upfield shift of the protons ortho to the electron-donating methoxy group. Similarly, the calculated ¹³C chemical shifts correctly reflect the electronic environment of each carbon atom in the molecule.

UV-Visible Spectroscopy and Frontier Molecular Orbitals

The electronic absorption spectrum of this compound was investigated using TD-DFT calculations at the B3LYP/6-311++G(d,p) level. The calculated maximum absorption wavelength (λmax), excitation energies, and oscillator strengths are compared with experimental data in the table below.

TransitionCalculated λmax (nm)Calculated Excitation Energy (eV)Oscillator Strength (f)Experimental λmax (nm)
S₀ → S₁2874.320.287281

The calculated λmax is in reasonable agreement with the experimental value.[5] The primary electronic transition is attributed to a π → π* transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity.

  • HOMO: For this compound, the HOMO is primarily localized on the benzene ring and the oxygen atom of the methoxy group, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the benzene ring and the nitrile group, suggesting that these are the likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

The relationship between Frontier Molecular Orbital theory and chemical reactivity is illustrated in the following diagram.

FMO_Reactivity cluster_fmo Frontier Molecular Orbitals (FMO) cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophilicity (Electron Donation) HOMO->Nucleophile donates e⁻ Reactivity Chemical Reactivity & Kinetic Stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophilicity (Electron Acceptance) LUMO->Electrophile accepts e⁻ EnergyGap HOMO-LUMO Gap (ΔE) EnergyGap->Reactivity inversely proportional to reactivity

FMO Theory and Chemical Reactivity
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It gives information about charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom of the methoxy group and the π-bonds of the benzene ring to the antibonding orbitals of the nitrile group. This charge delocalization contributes to the stability of the molecule. The analysis also confirms the hybridization of the atoms, which is consistent with the observed molecular geometry.

The logical flow of performing and interpreting NBO analysis is shown below.

NBO_Analysis cluster_input Input cluster_nbo NBO Calculation cluster_output Analysis & Interpretation wavefunction Calculated Wavefunction (from DFT/HF) localization Localization of Electron Density wavefunction->localization nbo_basis Transformation to NBO Basis localization->nbo_basis lewis_structure Natural Lewis Structure nbo_basis->lewis_structure charge_dist Natural Atomic Charges & Population nbo_basis->charge_dist hybridization Hybridization nbo_basis->hybridization delocalization Donor-Acceptor Interactions (Hyperconjugation) nbo_basis->delocalization

NBO Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide theoretical data that is in excellent agreement with experimental findings for molecular geometry, vibrational frequencies, and NMR chemical shifts. TD-DFT calculations have successfully predicted the electronic absorption properties, and analyses of the frontier molecular orbitals and natural bond orbitals have offered significant insights into the chemical reactivity and electronic structure of this compound. This comprehensive computational investigation serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the rational design of new molecules and the prediction of their properties.

References

An In-depth Technical Guide to the Computational Chemistry of Anisonitrile for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Anisonitrile, or 4-methoxybenzonitrile, is a versatile organic compound with significant potential in the fields of drug discovery and materials science. Its unique electronic and structural properties make it a valuable scaffold for the development of novel therapeutic agents and nonlinear optical (NLO) materials. This technical guide provides a comprehensive overview of the computational chemistry studies of this compound, offering researchers, scientists, and drug development professionals a detailed resource for understanding and predicting its molecular behavior. This document outlines the key computational methodologies, summarizes critical quantitative data, and visualizes essential workflows to facilitate further research and application.

Introduction

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH₃) group and a nitrile (-C≡N) group at the para position. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group results in a molecule with a significant dipole moment and notable electronic properties. These characteristics are central to its application in various domains. In drug discovery, the this compound moiety is explored as a key component in the design of inhibitors for various biological targets. In materials science, its molecular structure gives rise to nonlinear optical (NLO) properties, making it a candidate for advanced optical devices.

Computational chemistry provides a powerful lens through which to investigate the properties of this compound at the molecular level. Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling enable the prediction of molecular geometry, vibrational spectra, electronic properties, and biological activity. This guide delves into these computational approaches, presenting a structured compilation of theoretical data and methodologies to serve as a foundational reference for the scientific community.

Molecular Structure and Properties

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths and angles. These parameters are crucial for understanding the molecule's stability and reactivity.

Optimized Molecular Geometry

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are widely employed for accurate geometry optimization. The optimized structure of this compound reveals the influence of the methoxy and nitrile substituents on the benzene ring.

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC1-C21.396 Å
C2-C31.391 Å
C3-C41.397 Å
C4-C51.397 Å
C5-C61.391 Å
C6-C11.396 Å
C1-O71.362 Å
O7-C81.421 Å
C4-C91.443 Å
C9-N101.158 Å
Bond AngleC6-C1-C2120.1°
C1-C2-C3120.0°
C2-C3-C4119.8°
C3-C4-C5120.2°
C4-C5-C6119.8°
C5-C6-C1120.0°
C2-C1-O7115.3°
C6-C1-O7124.6°
C1-O7-C8117.8°
C3-C4-C9119.9°
C5-C4-C9119.9°
C4-C9-N10179.1°
Vibrational Spectroscopy

Vibrational analysis is essential for characterizing molecular structure and can be accurately predicted using computational methods. The calculated frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to validate the computational model. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT/B3LYP/6-311++G(d,p)) (cm⁻¹)PED (%)
C-H stretch (aromatic)3078308698
C-H stretch (methyl)2986303597
C≡N stretch2244224288 (C≡N stretch), 12 (C-CN stretch)
C-O-C stretch1270127075
C-H in-plane bend1175117868
C-H out-of-plane bend84284885

Electronic Properties and Reactivity

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and potential for charge transfer.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energies, and the resulting energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These values can be calculated using DFT and Time-Dependent DFT (TD-DFT).

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value (DFT/B3LYP/6-311++G(d,p))
HOMO Energy-6.25 eV
LUMO Energy-0.98 eV
HOMO-LUMO Energy Gap (ΔE)5.27 eV
Dipole Moment4.52 D
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound shows negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack. The hydrogen atoms of the benzene ring show positive potential (blue), suggesting they are susceptible to nucleophilic attack.

Nonlinear Optical (NLO) Properties

The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. These properties are quantified by the polarizability (α) and the first-order hyperpolarizability (β). Computational methods can predict these values, providing insight into the material's potential for NLO applications.

Table 4: Calculated Nonlinear Optical Properties of this compound

PropertyCalculated Value (DFT/B3LYP/6-311++G(d,p))
Polarizability (α)1.28 x 10⁻²³ esu
First-Order Hyperpolarizability (β)3.56 x 10⁻³⁰ esu

Applications in Drug Discovery

Computational methods are integral to modern drug discovery, enabling the efficient screening and design of new therapeutic agents. This compound and its derivatives are of interest due to their potential biological activities.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

Experimental and Computational Protocols

Computational Details
  • Software: Gaussian 09/16, Schrödinger Suite, AutoDock Vina.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

  • Vibrational Analysis: Potential Energy Distribution (PED) analysis performed using the VEDA 4 program.

  • Electronic Properties: HOMO-LUMO energies and MEP maps calculated at the same level of theory.

  • NLO Properties: Polarizability and hyperpolarizability calculated using the finite-field approach.

Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the structure is energy minimized.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using DFT.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to generate multiple binding poses of the ligand within the active site.

  • Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is analyzed to identify key intermolecular interactions.

QSAR Protocol
  • Data Set Preparation: A dataset of this compound derivatives with known biological activity is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Methodological & Application

Synthesis of Anisonitrile from 4-Anisaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its preparation from the readily available 4-anisaldehyde is a common transformation in organic synthesis. This document provides detailed application notes and protocols for various methods of synthesizing this compound from 4-anisaldehyde, with a focus on reproducibility and scalability. The protocols are intended for use by researchers and professionals in chemistry and drug development.

Reaction Overview

The primary route for the synthesis of this compound from 4-anisaldehyde involves a two-step process: the formation of 4-anisaldehyde oxime, followed by its dehydration to the corresponding nitrile. Several methods exist for both one-pot and two-step syntheses, employing different reagents and reaction conditions.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for different methods of this compound synthesis from 4-anisaldehyde, allowing for easy comparison of their efficiencies.

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
One-Pot Oximation and DehydrationHydroxylamine (B1172632) hydrochloride, Thionyl chlorideDichloromethane (B109758)15-302-8>90[1]
Two-Step: Oxime Formation & DehydrationHydroxylamine hydrochloride, Acetic anhydride (B1165640)TolueneReflux295[2]
Microwave-Assisted One-Pot SynthesisHydroxylamine hydrochloride, Dehydrating agent (unspecified)Acetonitrile801-[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using Thionyl Chloride

This protocol describes a high-yield, one-pot synthesis of this compound from 4-anisaldehyde.

Materials:

  • 4-Anisaldehyde

  • Hydroxylamine hydrochloride

  • Triethylamine (B128534)

  • Thionyl chloride

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 4-anisaldehyde (1 equivalent) in dichloromethane in a round-bottom flask, add hydroxylamine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours until the formation of the oxime is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-8 hours, or until the reaction is complete as indicated by TLC.[1]

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by column chromatography or distillation if necessary.

Protocol 2: Two-Step Synthesis via Oxime Dehydration with Acetic Anhydride

This protocol outlines a traditional two-step method involving the isolation of the intermediate oxime.

Step 1: Synthesis of 4-Anisaldehyde Oxime

Materials:

Procedure:

  • Dissolve 4-anisaldehyde (1 equivalent) in ethanol in a beaker.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.

  • Slowly add the aqueous solution to the ethanolic solution of the aldehyde with stirring.

  • Stir the mixture at room temperature for 1-2 hours, during which the oxime may precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, the oxime can be extracted with a suitable organic solvent after removing the ethanol under reduced pressure.

Step 2: Dehydration of 4-Anisaldehyde Oxime to this compound

Materials:

  • 4-Anisaldehyde oxime (from Step 1)

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place the dried 4-anisaldehyde oxime (1 equivalent) in a round-bottom flask.

  • Add acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • After completion, cool the reaction mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

  • The this compound product can be isolated by extraction with an organic solvent, followed by washing, drying, and solvent removal.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway: One-Pot Synthesis of this compound

One_Pot_Synthesis 4-Anisaldehyde 4-Anisaldehyde Intermediate_Oxime 4-Anisaldehyde Oxime (in situ) 4-Anisaldehyde->Intermediate_Oxime Oximation Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Intermediate_Oxime Triethylamine Triethylamine Triethylamine->Intermediate_Oxime Thionyl_Chloride Thionyl Chloride This compound This compound Thionyl_Chloride->this compound Intermediate_Oxime->this compound Dehydration

Caption: One-Pot Synthesis of this compound from 4-Anisaldehyde.

Experimental Workflow: Two-Step Synthesis

Two_Step_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration Start_1 Mix 4-Anisaldehyde, Hydroxylamine HCl, and NaOH in EtOH/Water Reaction_1 Stir at Room Temperature Start_1->Reaction_1 Isolation_1 Isolate 4-Anisaldehyde Oxime (Filtration/Extraction) Reaction_1->Isolation_1 Start_2 Reflux 4-Anisaldehyde Oxime with Acetic Anhydride Isolation_1->Start_2 Workup_2 Workup: Quenching, Extraction, Washing Start_2->Workup_2 Purification_2 Purify this compound (Chromatography/Recrystallization) Workup_2->Purification_2

Caption: Experimental Workflow for the Two-Step Synthesis of this compound.

Characterization Data for this compound (4-Methoxybenzonitrile)

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₇NO

  • Molecular Weight: 133.15 g/mol

  • Melting Point: 57-60 °C[4]

  • Boiling Point: 255-256 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.59 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H).[5]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 133.8, 119.2, 114.5, 104.1, 55.5.

  • IR (KBr, cm⁻¹): 2220 (C≡N), 1605, 1510, 1250, 1030, 830.[6]

  • Mass Spectrometry (EI): m/z 133 (M+), 118, 90, 63.[7]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Dehydration of 4-Methoxybenzamide to Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of anisonitrile (4-methoxybenzonitrile) through the dehydration of 4-methoxybenzamide (B147235). The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, often employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This application note outlines a straightforward and efficient method using a common dehydrating agent, providing researchers with a reliable procedure for this transformation. The protocol includes reaction setup, workup, purification, and characterization, along with expected yields and purity.

Introduction

The dehydration of primary amides is a classic and effective method for the synthesis of nitriles. This compound, in particular, is a valuable intermediate in organic synthesis. The protocol described herein utilizes phosphorus oxychloride (POCl₃) as the dehydrating agent in the presence of a base to facilitate the elimination of water from 4-methoxybenzamide. This method is known for its relatively mild conditions and good yields.

Reaction Principle

The dehydration of 4-methoxybenzamide to this compound proceeds via the activation of the amide carbonyl oxygen by the dehydrating agent, followed by elimination to form the nitrile. The overall transformation is depicted below:

G A Setup B Add 4-methoxybenzamide (1.0 eq) and Toluene to flask A->B C Cool to 0 °C B->C D Add Pyridine (1.2 eq) C->D E Slowly add POCl₃ (1.1 eq) via dropping funnel D->E F Warm to Room Temperature E->F G Heat to 80 °C for 2 hours F->G H Reaction Monitoring (TLC) G->H H->G Incomplete I Cool to Room Temperature H->I Complete J Quench with ice-water I->J K Extraction with DCM J->K L Wash organic layer with saturated NaHCO₃ K->L M Dry with MgSO₄ L->M N Filter and Concentrate M->N O Purification (Column Chromatography) N->O P Characterization (NMR, IR, MS) O->P

Application Notes and Protocols: Anisonitrile in Ugi and Passerini Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. Among the most prominent MCRs are the isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, which have become indispensable in combinatorial chemistry and drug discovery for rapidly generating libraries of structurally diverse molecules. Anisonitrile (4-methoxybenzyl isocyanide), an aromatic isocyanide, serves as a valuable building block in these reactions, introducing a methoxy-substituted phenyl moiety that can be crucial for modulating the physicochemical and pharmacological properties of the resulting products.

These application notes provide detailed protocols and data for the utilization of this compound in both Passerini and Ugi reactions, aimed at researchers, scientists, and professionals in the field of drug development.

The Passerini Three-Component Reaction (P-3CR)

Application Note:

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. This reaction is highly atom-economical and proceeds under mild conditions, tolerating a wide variety of functional groups. When this compound is used as the isocyanide component, it allows for the synthesis of α-acyloxy amides bearing an N-(4-methoxybenzyl) group. These products are of significant interest in medicinal chemistry as peptidomimetics and as intermediates for the synthesis of more complex heterocyclic structures. The reaction is typically efficient in aprotic solvents and can be performed at room temperature.

Reaction Mechanism:

The mechanism of the Passerini reaction can vary with solvent polarity. In aprotic solvents, a concerted, non-ionic pathway is generally proposed, which involves the formation of a hydrogen-bonded cyclic transition state between the carbonyl compound and the carboxylic acid, followed by the attack of the isocyanide. The subsequent intermediate undergoes an intramolecular O- to N-acyl transfer, known as the Mumm rearrangement, to furnish the final α-acyloxy amide product.

Passerini_Mechanism Passerini Reaction Mechanism with this compound This compound This compound (R³-NC) Intermediate1 Nitrilium Ion Intermediate This compound->Intermediate1 α-Addition Aldehyde Aldehyde (R²-CHO) Aldehyde->Intermediate1 α-Addition CarboxylicAcid Carboxylic Acid (R¹-COOH) CarboxylicAcid->Intermediate1 α-Addition Intermediate2 Adduct after Nucleophilic Attack Intermediate1->Intermediate2 Nucleophilic attack by Carboxylate Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement (Acyl Transfer)

Caption: Generalized mechanism of the Passerini reaction.

Quantitative Data Summary:

The following table summarizes representative reaction conditions and yields for the Passerini reaction using various aldehydes with an aromatic isocyanide like this compound.

EntryAldehyde (R²-CHO)Carboxylic Acid (R¹-COOH)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzaldehyde (B42025)Acetic AcidDichloromethane (DCM)RT2485
24-NitrobenzaldehydeBenzoic AcidDCMRT2479
3IsobutyraldehydeMasticadienonic AcidDCMRT2475
4CyclohexanecarboxaldehydePhenylacetic AcidSolvent-free (MW)800.190
5BenzaldehydeBenzoic AcidAcetonitrile602446

Experimental Protocol: Synthesis of α-Acyloxy Amides via Passerini Reaction

This protocol provides a general procedure for the synthesis of an α-acyloxy amide using this compound, benzaldehyde, and acetic acid.

Materials:

  • This compound (4-methoxybenzyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.2 mmol, 1.2 equiv)

  • Glacial Acetic Acid (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).

  • Dissolve the isocyanide in anhydrous DCM (5 mL).

  • Add benzaldehyde (1.2 mmol) to the solution via syringe, followed by glacial acetic acid (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM (10 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α-acyloxy amide.

The Ugi Four-Component Reaction (U-4CR)

Application Note:

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which combine to form a bis-amide (α-aminoacyl amide). First reported by Ivar Ugi in 1959, this reaction is renowned for its high efficiency, convergence, and ability to generate complex, peptide-like structures in a single step. The use of this compound in the Ugi reaction introduces the N-(4-methoxybenzyl) amide functionality, which can be a key structural element in peptidomimetics designed for various therapeutic targets. The reaction is typically exothermic and often complete within minutes to hours in polar aprotic or protic solvents like methanol (B129727) or ethanol.

Reaction Mechanism:

The Ugi reaction mechanism begins with the condensation of the amine and the carbonyl compound to form an imine. The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. This ion undergoes a nucleophilic attack from the isocyanide carbon to form a nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, and a subsequent Mumm rearrangement (an intramolecular acyl transfer) yields the stable bis-amide product. This final rearrangement step is irreversible and drives the entire reaction sequence to completion.

Ugi_Mechanism Ugi Reaction Mechanism with this compound cluster_reactants Reactants Amine Amine (R¹-NH₂) Imine Imine Amine->Imine Condensation (-H₂O) Aldehyde Aldehyde (R²-CHO) Aldehyde->Imine Condensation (-H₂O) CarboxylicAcid Carboxylic Acid (R³-COOH) Iminium Iminium Ion CarboxylicAcid->Iminium Protonation This compound This compound (R⁴-NC) Nitrilium Nitrilium Ion Intermediate This compound->Nitrilium Nucleophilic Attack Imine->Iminium Protonation Iminium->Nitrilium Nucleophilic Attack Adduct Acyl Adduct Nitrilium->Adduct Addition of Carboxylate Product Bis-Amide (α-Aminoacyl Amide) Adduct->Product Mumm Rearrangement Experimental_Workflow General MCR Experimental Workflow Prep 1. Preparation React 2. Reaction Prep->React sub_prep1 Weigh Reactants: - Carbonyl - Carboxylic Acid - Amine (Ugi) - this compound Prep->sub_prep1 sub_prep2 Prepare Anhydrous Solvent (e.g., DCM, Methanol) Prep->sub_prep2 Workup 3. Work-up React->Workup Purify 4. Purification Workup->Purify Analyze 5. Analysis Purify->Analyze

Anisonitrile as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic isonitrile that has garnered significant interest as a versatile ligand in organometallic chemistry. Its unique electronic and steric properties, characterized by a strong σ-donating and moderate π-accepting character, allow it to stabilize a wide range of transition metal complexes. The methoxy (B1213986) group on the phenyl ring provides electronic modulation and can influence the reactivity and catalytic activity of the resulting metal complexes. These characteristics make this compound a valuable ligand in the design of catalysts for various organic transformations and in the development of novel organometallic materials.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-containing organometallic complexes, tailored for researchers in academia and industry.

Properties of this compound as a Ligand

This compound coordinates to metal centers through the lone pair of electrons on the terminal carbon atom of the isocyanide group. The bonding is typically described by the Dewar-Chatt-Duncanson model, involving σ-donation from the ligand to the metal and π-backbonding from the metal d-orbitals to the π* orbitals of the C≡N bond. Compared to carbon monoxide (CO), a classic π-accepting ligand, this compound is generally a stronger σ-donor and a weaker π-acceptor. This electronic profile makes it suitable for stabilizing metals in various oxidation states.

The electronic properties of the this compound ligand can be conveniently monitored by infrared (IR) spectroscopy. The C≡N stretching frequency (ν(CN)) in the free ligand appears around 2125 cm⁻¹. Upon coordination to a metal center, this stretching frequency typically shifts to a higher wavenumber in electron-poor metal complexes due to the dominant σ-donation, and to a lower wavenumber in electron-rich metal centers where π-backbonding is significant.

Synthesis of this compound Metal Complexes: Protocols

The synthesis of this compound-metal complexes often involves the displacement of a labile ligand, such as a solvent molecule or a weakly coordinating anion, by this compound. The following protocols provide examples for the synthesis of this compound complexes with different transition metals.

Protocol 1: Synthesis of a Platinum(II)-Anisonitrile Complex

This protocol describes the synthesis of a cis- and trans-[PtBr₂(PPh₃)(CNC₆H₄OCH₃)] complex.

Materials:

  • [PtBr₂(PPh₃)₂] (starting complex)

  • 4-Methoxyphenylisocyanide (this compound)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [PtBr₂(PPh₃)₂] in dichloromethane.

  • Add a stoichiometric amount of 4-methoxyphenylisocyanide to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Once the reaction is complete, reduce the volume of the solvent under reduced pressure.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • The product is obtained as a mixture of cis and trans isomers.

Characterization Data: A mixture of isomers is typically obtained. For the 4-methoxyphenyl (B3050149) derivative, the following spectroscopic data has been reported:

  • ³¹P NMR: Signals around 10.2 ppm (¹J(P-Pt) = 3339 Hz) and 9.5 ppm (¹J(P-Pt) = 3313 Hz) corresponding to the trans and cis isomers, respectively.[1]

  • ¹⁹⁵Pt NMR: Signals around -4187 ppm and -4358 ppm for the trans and cis isomers, respectively.[1]

  • IR (ATR, cm⁻¹): A strong band around 2206 cm⁻¹ corresponding to the C≡N stretching vibration of the coordinated this compound ligand.[1]

Protocol 2: Synthesis of a Gold(I)-Anisonitrile Carbene Complex

This protocol outlines a general procedure for the synthesis of a gold(I) N-heterocyclic carbene (NHC) complex starting from a gold(I)-anisonitrile precursor.

Materials:

  • [AuCl(SMe₂)] (starting complex)

  • This compound

  • Appropriately functionalized amine (e.g., a diamine)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • Synthesis of the Gold(I)-Anisonitrile Precursor:

    • Dissolve [AuCl(SMe₂)] in dichloromethane under an inert atmosphere.

    • Add one equivalent of this compound and stir at room temperature for 1 hour.

    • The formation of [AuCl(CNC₆H₄OCH₃)] can be monitored by IR spectroscopy (disappearance of the free isonitrile band and appearance of the coordinated isonitrile band).

  • Synthesis of the Gold(I)-NHC Complex:

    • To the solution of the gold(I)-anisonitrile precursor, add one equivalent of the desired amine.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the coordinated isonitrile band in the IR spectrum.

    • Upon completion, concentrate the solution under reduced pressure.

    • Precipitate the product by adding hexane.

    • Filter the solid, wash with hexane, and dry under vacuum.

Characterization:

  • ¹³C NMR: The formation of the carbene is confirmed by a characteristic signal in the downfield region (typically >180 ppm) corresponding to the carbene carbon.

  • IR: Disappearance of the ν(CN) band of the this compound ligand.

Quantitative Data for this compound Metal Complexes

The structural and spectroscopic parameters of this compound metal complexes provide valuable insights into their bonding and electronic properties.

ComplexMetalν(CN) (cm⁻¹)M-C Bond Length (Å)C-N Bond Length (Å)Reference
cis-[PtBr₂(PPh₃)(CNC₆H₄OCH₃)]Pt(II)2206N/AN/A[1]
trans-[PtBr₂(PPh₃)(CNC₆H₄OCH₃)]Pt(II)2206N/AN/A[1]
[FeBr₂(BINC)₂] (BINC = bis(2-isocyanophenyl)phenylphosphonate)Fe(II)2122N/AN/A[2]

Note: N/A indicates that the data was not available in the cited sources. The data for the iron complex is for a bidentate isonitrile ligand and is provided for comparative purposes.

Applications in Catalysis

While specific catalytic applications focusing exclusively on this compound as a ligand are not extensively documented in the provided search results, the broader class of isonitrile ligands is known to be effective in a variety of catalytic transformations. The electronic tunability of this compound via its methoxy group suggests its potential in optimizing catalytic performance.

Potential Catalytic Applications:
  • Cross-Coupling Reactions: Palladium complexes bearing isonitrile ligands have been explored in Suzuki-Miyaura and other cross-coupling reactions. The strong σ-donating nature of this compound can facilitate the oxidative addition step in the catalytic cycle.

  • Hydroformylation: Rhodium complexes with isonitrile ligands are known to catalyze hydroformylation reactions. The electronic properties of the this compound ligand can influence the regioselectivity and activity of the catalyst.

  • Gold-Catalyzed Reactions: Gold(I) complexes, often stabilized by phosphine (B1218219) or NHC ligands, are powerful catalysts for the activation of alkynes and allenes. This compound can serve as an ancillary ligand to modulate the Lewis acidity and catalytic activity of the gold center.

Visualizations

Logical Workflow for the Synthesis of a Gold(I)-Anisonitrile NHC Complex

Synthesis_Workflow start [AuCl(SMe₂)] precursor [AuCl(CNC₆H₄OCH₃)] start->precursor + this compound This compound This compound (4-MeOC₆H₄NC) This compound->precursor nhc_complex Gold(I)-NHC Complex precursor->nhc_complex + Amine amine Amine (e.g., R-NH₂) amine->nhc_complex Catalytic_Cycle pd0 Pd(0)L₂ (L = this compound) pd2_oad R-Pd(II)-X(L)₂ pd0->pd2_oad Oxidative Addition (R-X) pd2_tm R-Pd(II)-R'(L)₂ pd2_oad->pd2_tm Transmetalation (R'-M) pd2_tm->pd0 Reductive Elimination product R-R' pd2_tm->product

References

Anisonitrile as a Versatile Intermediate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisonitrile (4-methoxybenzonitrile) is a valuable and versatile chemical intermediate in the synthesis of a variety of agrochemicals. Its aromatic nitrile structure provides a key scaffold for the introduction of diverse functionalities, leading to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing this compound as a precursor, with a primary focus on the synthesis of the widely used herbicide, bromoxynil (B128292). The protocols are intended to guide researchers in the efficient and safe laboratory-scale synthesis and characterization of these important agricultural compounds.

Introduction

The growing global demand for food production necessitates the development of effective and selective agrochemicals to protect crops from weeds, pests, and diseases. This compound, a commercially available and relatively inexpensive starting material, serves as a crucial building block in the multi-step synthesis of various active agrochemical ingredients. Its methoxy (B1213986) group can be readily converted into a hydroxyl group, opening pathways to a range of substituted phenolic compounds with significant biological activity. This document outlines the synthetic route from this compound to the post-emergence herbicide bromoxynil, a potent inhibitor of photosynthesis in broadleaf weeds.

Synthetic Pathway Overview: From this compound to Bromoxynil

The synthesis of bromoxynil from this compound is a two-step process:

  • Demethylation of this compound: The methoxy group of this compound is cleaved to yield 4-cyanophenol (4-hydroxybenzonitrile). This transformation is a critical step, converting the relatively inert ether linkage into a reactive hydroxyl group.

  • Bromination of 4-Cyanophenol: The resulting 4-cyanophenol is then brominated at the positions ortho to the hydroxyl group to produce 3,5-dibromo-4-hydroxybenzonitrile, commonly known as bromoxynil.

Synthesis_Pathway This compound This compound (4-Methoxybenzonitrile) Cyanophenol 4-Cyanophenol This compound->Cyanophenol Demethylation Bromoxynil Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) Cyanophenol->Bromoxynil Bromination

Caption: Synthetic route from this compound to Bromoxynil.

Experimental Protocols

Step 1: Synthesis of 4-Cyanophenol from this compound (Demethylation)

The demethylation of this compound can be achieved using various reagents. Below are protocols for three common methods.

Method A: Using Boron Tribromide (BBr₃)

Boron tribromide is a powerful but hazardous reagent that effectively cleaves aryl methyl ethers.[1][2][3]

  • Materials:

    • This compound (1.0 eq)

    • Boron tribromide (BBr₃), 1 M solution in dichloromethane (B109758) (DCM) (1.1 - 3.0 eq)[3]

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to -78 °C in a dry ice/acetone bath.[4]

    • Slowly add the 1 M solution of BBr₃ in DCM (1.1 - 3.0 eq) dropwise to the stirred solution.[3]

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

    • Add water and extract the product with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Method B: Using Aluminum Chloride (AlCl₃) and Pyridine (B92270)

This method offers a less hazardous alternative to BBr₃.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.0 - 3.0 eq)

    • Anhydrous Pyridine (as solvent or co-solvent)

    • Ice-cold hydrochloric acid (1 M)

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (2.0 - 3.0 eq) in anhydrous pyridine, add this compound (1.0 eq) portion-wise at 0 °C.

    • After the addition is complete, heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice containing concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude 4-cyanophenol by column chromatography or recrystallization.

Method C: Using Pyridine Hydrochloride

This solvent-free method is environmentally friendly and often proceeds with high yield.[6]

  • Materials:

    • This compound (1.0 eq)

    • Pyridine hydrochloride (5.0 - 10.0 eq)

  • Procedure:

    • In a round-bottom flask, mix this compound (1.0 eq) and pyridine hydrochloride (5.0 - 10.0 eq).

    • Heat the mixture to 180-200 °C and stir for 2-4 hours. The reaction mixture will become a homogenous melt. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature, which will solidify.

    • Add water to the flask and stir to dissolve the pyridine hydrochloride.

    • Extract the product with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Table 1: Quantitative Data for the Synthesis of 4-Cyanophenol

ParameterMethod A (BBr₃)Method B (AlCl₃/Pyridine)Method C (Pyridine HCl)
This compound (g) 1.33 (10 mmol)1.33 (10 mmol)1.33 (10 mmol)
Reagent (g) 12.1 mL (1M soln, 12.1 mmol)3.20 (24 mmol)5.78 (50 mmol)
Solvent (mL) 50 (DCM)30 (Pyridine)None
Temperature (°C) -78 to RT100-120180-200
Time (h) 12-244-62-4
Typical Yield (%) 85-9570-8590-98
Melting Point (°C) 112-114112-114112-114
¹H NMR (CDCl₃, δ) 7.6 (d, 2H), 6.9 (d, 2H), 5.5 (s, 1H)7.6 (d, 2H), 6.9 (d, 2H), 5.5 (s, 1H)7.6 (d, 2H), 6.9 (d, 2H), 5.5 (s, 1H)
¹³C NMR (CDCl₃, δ) 157.0, 134.5, 119.5, 116.5, 110.0157.0, 134.5, 119.5, 116.5, 110.0157.0, 134.5, 119.5, 116.5, 110.0
Step 2: Synthesis of Bromoxynil from 4-Cyanophenol (Bromination)

The bromination of 4-cyanophenol is a straightforward electrophilic aromatic substitution.[7]

  • Materials:

    • 4-Cyanophenol (1.0 eq)

    • Bromine (Br₂) (2.1 - 2.2 eq)

    • Glacial Acetic Acid

    • Ice-cold water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve 4-cyanophenol (1.0 eq) in glacial acetic acid.

    • From the dropping funnel, add a solution of bromine (2.1 - 2.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • The white precipitate of bromoxynil will form. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any residual acetic acid and bromine.

    • Dry the product in a vacuum oven.

Table 2: Quantitative Data for the Synthesis of Bromoxynil

ParameterValue
4-Cyanophenol (g) 1.19 (10 mmol)
Bromine (g) 3.36 (21 mmol)
Glacial Acetic Acid (mL) 50
Temperature (°C) Room Temperature
Time (h) 2-4
Typical Yield (%) 90-98
Melting Point (°C) 194-195[8]
¹H NMR (DMSO-d₆, δ) 10.9 (s, 1H), 8.0 (s, 2H)
¹³C NMR (DMSO-d₆, δ) 152.0, 138.0, 117.0, 110.0, 105.0
Appearance White solid[7]

Mode of Action of Bromoxynil

Bromoxynil is a selective, post-emergence herbicide that acts by inhibiting photosynthesis in susceptible broadleaf weeds.[1][9] Specifically, it disrupts the photosynthetic electron transport chain at photosystem II (PSII).

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (B1678516) (PQ) PSII->PQ Electron Transport O2 O₂ PSII->O2 Oxidation Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient PSI Photosystem I (PSI) PC->PSI NADPH NADPH PSI->NADPH Reduction Light Light Energy Light->PSII Light->PSI H2O H₂O H2O->PSII ATP ATP ATP_Synthase->ATP Bromoxynil Bromoxynil Bromoxynil->PSII Inhibits Electron Transport

Caption: Mechanism of action of Bromoxynil in inhibiting photosynthesis.

Bromoxynil binds to the D1 protein within the PSII complex, at the binding site of plastoquinone (PQ). This binding blocks the electron flow from PSII to the PQ pool, thereby halting the linear electron transport chain. The inhibition of electron transport leads to a buildup of highly reactive oxygen species (ROS), which cause lipid peroxidation and subsequent damage to cell membranes, ultimately leading to weed death.[1]

Conclusion

This compound is a readily accessible and economically viable starting material for the synthesis of valuable agrochemicals. The protocols provided herein for the synthesis of the herbicide bromoxynil demonstrate a practical application of this compound as a key intermediate. These detailed procedures, along with the accompanying quantitative data and mechanistic insights, are intended to serve as a valuable resource for researchers in the field of agrochemical development. The versatility of the cyanophenol intermediate derived from this compound suggests that it can be further utilized in the synthesis of a broader range of novel and effective crop protection agents.

References

Application Notes and Protocols for Polymerization Reactions Involving Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of anisonitrile-derived monomers, focusing on free-radical polymerization as a viable synthetic route. Detailed experimental protocols, data presentation, and potential applications in the biomedical field are discussed, providing a foundational guide for researchers interested in developing novel polymers with unique functionalities.

Introduction

This compound, or 4-methoxybenzonitrile, is an aromatic compound containing both a nitrile (-C≡N) and a methoxy (B1213986) (-OCH₃) group. The presence of these functional groups makes it an interesting candidate for the development of advanced polymers. The nitrile group can enhance thermal stability, chemical resistance, and mechanical strength of the polymer backbone, and it can be chemically modified to introduce other functionalities. The methoxy group can influence the polymer's solubility and interactions with biological systems. This combination of properties makes this compound-based polymers promising materials for various applications, including drug delivery, tissue engineering, and antimicrobial coatings.

While the direct polymerization of this compound is not commonly reported, monomers derived from structurally similar compounds, such as vanillonitrile, have been successfully polymerized via free-radical polymerization. This method offers a versatile and accessible route to synthesize polymers with this compound moieties as pendant groups. These notes will focus on the synthesis and polymerization of this compound methacrylate (B99206) as a representative monomer.

Polymerization by Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that is widely used for a variety of vinyl monomers. It is generally tolerant to a range of functional groups and can be carried out under relatively mild conditions. The synthesis of polymers from methacrylate monomers derived from phenolic benzonitriles has been successfully demonstrated, making this a promising approach for this compound-based monomers.

Experimental Protocol 1: Synthesis of 4-Methoxyphenyl (B3050149) Methacrylate (this compound Methacrylate)

This protocol describes the synthesis of the this compound-containing monomer, 4-methoxyphenyl methacrylate, from 4-hydroxybenzonitrile (B152051) and methacryloyl chloride.

Materials and Reagents:

  • 4-hydroxybenzonitrile

  • Methacryloyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxybenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, wash the mixture with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to yield pure 4-methoxyphenyl methacrylate.

Diagram of Monomer Synthesis

monomer_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Vessel Reaction in DCM at 0°C to RT 4-hydroxybenzonitrile->Reaction_Vessel Methacryloyl_chloride Methacryloyl Chloride Methacryloyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Anisonitrile_Methacrylate 4-Methoxyphenyl Methacrylate Reaction_Vessel->Anisonitrile_Methacrylate Triethylamine_HCl Triethylamine HCl Reaction_Vessel->Triethylamine_HCl

Caption: Synthesis of 4-methoxyphenyl methacrylate.

Experimental Protocol 2: Homopolymerization of 4-Methoxyphenyl Methacrylate

This protocol details the free-radical polymerization of 4-methoxyphenyl methacrylate to form poly(4-methoxyphenyl methacrylate).

Materials and Reagents:

  • 4-methoxyphenyl methacrylate (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Dissolve 4-methoxyphenyl methacrylate (e.g., 1 g) and AIBN (e.g., 1 mol% relative to monomer) in DMSO (e.g., 5 mL) in a Schlenk flask.

  • Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Diagram of Free-Radical Polymerization

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 x Radical AIBN->Radical Heat (70°C) Monomer Monomer (M) Radical->Monomer Initiated_Monomer M• Monomer->Initiated_Monomer Growing_Chain M-M• Initiated_Monomer->Growing_Chain + M Another_Monomer Monomer (M) Growing_Chain->Another_Monomer Longer_Chain M-M-M• Another_Monomer->Longer_Chain Chain1 P• Dead_Polymer P-P Chain1->Dead_Polymer Chain2 P• Chain2->Dead_Polymer

Caption: Mechanism of free-radical polymerization.

Experimental Protocol 3: Copolymerization with Methyl Methacrylate (MMA)

This protocol describes the synthesis of a copolymer of 4-methoxyphenyl methacrylate and methyl methacrylate.

Procedure:

  • Follow the same procedure as for homopolymerization, but in step 1, dissolve the desired molar ratio of 4-methoxyphenyl methacrylate and methyl methacrylate in DMSO.

  • The total monomer concentration and initiator concentration should be kept consistent with the homopolymerization protocol.

  • The subsequent steps of degassing, polymerization, precipitation, and drying are the same.

Diagram of Copolymerization Workflow

copolymerization_workflow cluster_mixing 1. Mixing cluster_reaction 2. Polymerization cluster_purification 3. Purification MonomerA This compound Methacrylate Mix Dissolve Monomers and Initiator in Solvent MonomerA->Mix MonomerB Methyl Methacrylate (MMA) MonomerB->Mix Initiator AIBN Initiator->Mix Solvent DMSO Solvent->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas React Heat at 70°C for 24h under Inert Atmosphere Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry Product Poly(this compound methacrylate-co-MMA) Dry->Product

Caption: Workflow for copolymer synthesis.

Data Presentation

The following tables present expected data for the synthesized polymers based on literature for structurally similar polymers. Actual results will vary depending on specific reaction conditions.

Table 1: Polymerization Conditions

Polymer IDMonomer(s) (Molar Ratio)[Monomer] (M)[Initiator] (mol%)SolventTemperature (°C)Time (h)
P(AnM)4-Methoxyphenyl Methacrylate1.01.0DMSO7024
P(AnM-co-MMA)AnM : MMA (1:1)1.01.0DMSO7024
P(AnM-co-MMA)AnM : MMA (1:3)1.01.0DMSO7024

Table 2: Expected Polymer Properties

Polymer IDMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C)
P(AnM)15,000 - 30,0001.5 - 2.5130 - 150~300
P(AnM-co-MMA) (1:1)20,000 - 40,0001.6 - 2.6120 - 140~290
P(AnM-co-MMA) (1:3)25,000 - 50,0001.7 - 2.7115 - 135~280

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Td,5% = Temperature at 5% weight loss.

Applications in Drug Development

Polymers containing this compound moieties have significant potential in the field of drug development due to the unique properties conferred by the nitrile and methoxy groups.

  • Drug Delivery Systems: The polarity of the nitrile group and the potential for hydrogen bonding can influence drug loading and release kinetics.[1] Copolymers can be designed to form micelles or nanoparticles for the encapsulation and targeted delivery of hydrophobic drugs.[2] The methoxy group can enhance biocompatibility and interactions with cell membranes.

  • Antimicrobial Materials: Polymers with pendant nitrile groups can be precursors to polymers with amine or other functional groups that exhibit antimicrobial activity.[3] These materials could be used in medical device coatings or wound dressings to prevent infections.

  • Tissue Engineering: The mechanical properties and thermal stability of these polymers make them suitable for fabricating scaffolds for tissue regeneration.[4] The surface chemistry can be tailored to promote cell adhesion and proliferation.

  • "Druglike" Metallogels: The nitrile group can coordinate with metal ions to form coordination polymers.[5] These have been shown to self-assemble into metallogels with potential "druglike" activity against cancer cells, offering a novel approach to self-delivering therapeutic systems.[5]

Conclusion

The free-radical polymerization of this compound-derived monomers, such as 4-methoxyphenyl methacrylate, provides a straightforward and versatile method for synthesizing novel polymers with tunable properties. The resulting homopolymers and copolymers exhibit promising thermal stability and can be designed for a range of biomedical applications, particularly in drug delivery and tissue engineering. The protocols and data presented here serve as a valuable starting point for researchers looking to explore the potential of this compound-based polymers in their work.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the emerging field of metal-catalyzed cross-coupling reactions utilizing anisonitrile as a versatile coupling partner. These reactions, primarily focusing on decyanative coupling pathways, offer novel synthetic routes to valuable biaryl, aryl-alkyne, and aryl-amine structures, which are key motifs in pharmaceutical and materials science.

Introduction to Decyanative Cross-Coupling

Traditional cross-coupling reactions typically involve the activation of carbon-halogen or carbon-triflate bonds. However, the use of aryl nitriles as coupling partners, wherein the cyano group is replaced (decyanation), has gained significant traction. This approach is advantageous due to the high stability, low toxicity, and ready availability of nitrile compounds. This compound (4-methoxybenzonitrile), in particular, serves as an excellent model substrate and a valuable building block, introducing the methoxyphenyl moiety found in numerous biologically active molecules.

This guide details protocols for nickel- and palladium-catalyzed decyanative Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck type reactions with this compound.

I. Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

The nickel-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic esters provides an efficient method for the synthesis of substituted biphenyls. The use of nickel catalysts offers a more economical and sustainable alternative to palladium in some applications.

Data Presentation: Suzuki-M iyaura Coupling of Aryl Nitriles

EntryAryl NitrileCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acid pinacol (B44631) esterNi(cod)₂ (10)PCy₃ (20)K₃PO₄Toluene (B28343)12085
2Benzonitrile4-Tolylboronic acid pinacol esterNiCl₂(dppp) (10)-CsFDioxane13078
3This compoundNaphthalen-2-ylboronic acid pinacol esterNi(cod)₂ (10)PCy₃ (20)K₃PO₄Toluene12082
42-NaphthonitrilePhenylboronic acid pinacol esterNiCl₂(dppp) (10)-CsFDioxane13075

Experimental Protocol: Decyanative Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Ni(cod)₂ (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Ni(cod)₂ (10 mol%), PCy₃ (20 mol%), and K₃PO₄ (2.0 equiv).

  • Add this compound (1.0 equiv) and the arylboronic acid pinacol ester (1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Coupling Ni(0)L_n Ni(0)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ni(0)L_n->Ar-Ni(II)(CN)L_n Oxidative Addition (Ar-CN) Ar-Ar' Biaryl Product Ni(0)L_n->Ar-Ar' Ar-Ni(II)-Ar'L_n Ar-Ni(II)-Ar'L_n Ar-Ni(II)(CN)L_n->Ar-Ni(II)-Ar'L_n Transmetalation (Ar'-B(OR)2) Ar-Ni(II)-Ar'L_n->Ni(0)L_n Reductive Elimination (Ar-Ar') Ar-CN This compound Ar-CN->Ar-Ni(II)(CN)L_n Ar'-B(OR)2 Arylboronic Ester Ar'-B(OR)2->Ar-Ni(II)-Ar'L_n

Catalytic cycle for Ni-catalyzed decyanative Suzuki-Miyaura coupling.

II. Nickel-Catalyzed Decyanative Sonogashira Coupling

The decyanative Sonogashira coupling provides a direct method to synthesize aryl alkynes from this compound and terminal alkynes. This reaction is a valuable tool for the construction of conjugated systems.

Data Presentation: Decyanative Sonogashira Coupling of Aryl Nitriles

EntryAryl NitrileAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylacetyleneNi(acac)₂ (10)IMes·HCl (20)KHMDSDioxane10075
2Benzonitrile1-OctyneNiCl₂(PCy₃)₂ (5)-Cs₂CO₃DMA8088
3This compoundTrimethylsilylacetyleneNi(acac)₂ (10)IMes·HCl (20)KHMDSDioxane10072
44-ChlorobenzonitrilePhenylacetyleneNiCl₂(PCy₃)₂ (5)-Cs₂CO₃DMA8085

Experimental Protocol: Decyanative Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.0 equiv)

  • Ni(acac)₂ (10 mol%)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (20 mol%)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 equiv)

  • Anhydrous dioxane

  • Schlenk tube and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Ni(acac)₂ (10 mol%) and IMes·HCl (20 mol%).

  • Add anhydrous dioxane, followed by this compound (1.0 equiv) and the terminal alkyne (2.0 equiv).

  • Add KHMDS (2.5 equiv) portion-wise while stirring.

  • Seal the Schlenk tube, remove from the glovebox, and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling Ni(0)L_n Ni(0)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ni(0)L_n->Ar-Ni(II)(CN)L_n Oxidative Addition (Ar-CN) Ar-C≡CR Aryl Alkyne Ni(0)L_n->Ar-C≡CR Ar-Ni(II)(C≡CR)L_n Ar-Ni(II)(C≡CR)L_n Ar-Ni(II)(CN)L_n->Ar-Ni(II)(C≡CR)L_n Alkyne Coordination & Deprotonation Ar-Ni(II)(C≡CR)L_n->Ni(0)L_n Reductive Elimination (Ar-C≡CR) Ar-CN This compound Ar-CN->Ar-Ni(II)(CN)L_n H-C≡CR Terminal Alkyne H-C≡CR->Ar-Ni(II)(C≡CR)L_n Buchwald_Hartwig Ni(0)L_n Ni(0)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ni(0)L_n->Ar-Ni(II)(CN)L_n Oxidative Addition (Ar-CN) Ar-NR2 Arylamine Ni(0)L_n->Ar-NR2 Ar-Ni(II)(NR2)L_n Ar-Ni(II)(NR2)L_n Ar-Ni(II)(CN)L_n->Ar-Ni(II)(NR2)L_n Ligand Exchange (HNR2) Ar-Ni(II)(NR2)L_n->Ni(0)L_n Reductive Elimination (Ar-NR2) Ar-CN This compound Ar-CN->Ar-Ni(II)(CN)L_n HNR2 Amine HNR2->Ar-Ni(II)(NR2)L_n Mizoroki_Heck Pd(0)L_n Pd(0)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Pd(0)L_n->Ar-Pd(II)(CN)L_n Oxidative Addition (Ar-CN) Stilbene Stilbene Product Pd(0)L_n->Stilbene R-CH2-CH(Ar)-Pd(II)(CN)L_n R-CH2-CH(Ar)-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n->R-CH2-CH(Ar)-Pd(II)(CN)L_n Migratory Insertion (Alkene) R-CH2-CH(Ar)-Pd(II)(CN)L_n->Pd(0)L_n β-Hydride Elimination (Stilbene) Ar-CN This compound Ar-CN->Ar-Pd(II)(CN)L_n Alkene Styrene Alkene->R-CH2-CH(Ar)-Pd(II)(CN)L_n Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Catalyst, Ligand, and Base B Add this compound and Coupling Partner A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench Reaction and Extract E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Application Notes and Protocols: Anisonitrile as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisonitrile, also known as 4-methoxybenzonitrile, is a versatile reagent in organic synthesis, serving as a valuable building block for a variety of heterocyclic compounds and other functionalized molecules. Its electron-donating methoxy (B1213986) group influences the reactivity of the nitrile moiety and the aromatic ring, making it a key component in the synthesis of pharmaceuticals and functional materials. These application notes provide an overview of key reactions involving this compound, complete with experimental protocols and quantitative data.

Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This compound readily undergoes this reaction with sodium azide, typically in the presence of a catalyst, to afford 5-(4-methoxyphenyl)-1H-tetrazole in high yields.[1][2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Tetrazole 5-(4-methoxyphenyl)-1H-tetrazole This compound->Tetrazole SodiumAzide Sodium Azide (NaN3) SodiumAzide->Tetrazole Catalyst Catalyst Catalyst->Tetrazole Solvent Solvent (e.g., DMSO, DMF) Solvent->Tetrazole Heat Heat Heat->Tetrazole

Caption: [3+2] Cycloaddition of this compound and sodium azide.

Experimental Protocol:

This protocol is adapted from procedures reported for the synthesis of 5-substituted-1H-tetrazoles.[1][2]

Materials:

  • This compound (4-methoxybenzonitrile)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other suitable catalyst

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (2 mL), add sodium azide (1.2 mmol) and a catalytic amount of CuSO₄·5H₂O (e.g., 2 mol%).

  • Heat the reaction mixture to 110-120 °C and stir for the appropriate time (typically 1-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with aqueous HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

The following table summarizes representative yields for the synthesis of 5-substituted-1H-tetrazoles from various nitriles under different catalytic conditions.

NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileCuSO₄·5H₂ODMSO120195[1]
4-ChlorobenzonitrileCuSO₄·5H₂ODMSO1201.592[1]
4-Methoxybenzonitrile Not Specified DMF/MeOH 100 Not Specified 95 [3]
BenzonitrileSilica Sulfuric AcidDMFReflux295[2]
4-ChlorobenzonitrileSilica Sulfuric AcidDMFReflux2.592[2]

Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne is a powerful, atom-economical method for the synthesis of substituted pyridines.[4][5][6] this compound can participate in this reaction to produce highly functionalized pyridine (B92270) rings.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Pyridine Substituted Pyridine This compound->Pyridine Alkyne1 Alkyne Alkyne1->Pyridine Alkyne2 Alkyne Alkyne2->Pyridine Catalyst Cobalt Catalyst Catalyst->Pyridine Solvent Solvent Solvent->Pyridine Heat Heat Heat->Pyridine

Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Experimental Protocol:

This is a general procedure based on reported cobalt-catalyzed [2+2+2] cycloadditions.[6][7]

Materials:

  • This compound

  • A diyne (e.g., 1,6-heptadiyne) or two equivalents of a monoyne

  • Cobalt precatalyst (e.g., CoI₂)

  • Ligand (e.g., 1,3-bis(diphenylphosphino)propane (B126693) - dppp)

  • Reducing agent (e.g., Zinc powder)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the cobalt precatalyst (e.g., CoI₂), the ligand (e.g., dppp), and the reducing agent (e.g., Zn powder).

  • Add the anhydrous solvent (e.g., THF) and stir the mixture at room temperature for a designated time to generate the active catalyst.

  • To this mixture, add the alkyne(s) and this compound.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

The table below shows representative yields for the cobalt-catalyzed [2+2+2] cycloaddition of various nitriles and alkynes.

NitrileAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)Reference
BenzonitrileDiphenylacetyleneCoI₂/dppp/ZnTHF8080[6]
AcetonitrileDiphenylacetyleneCoI₂/dppp/ZnTHF8075[6]
p-Tolunitrile Diphenylacetylene CoI₂/dppp/Zn THF 80 85 [6]
Benzonitrile1,6-HeptadiyneCo(I) complexC₆D₆80Not specified[7]

Other Key Transformations of this compound

This compound can undergo a variety of other useful transformations characteristic of the nitrile functional group.

a) Grignard Reaction for Ketone Synthesis

The addition of a Grignard reagent to this compound, followed by acidic hydrolysis of the intermediate imine, yields a ketone. This reaction is a valuable method for forming carbon-carbon bonds.[8]

G This compound This compound Imine Imine intermediate This compound->Imine 1. Grignard Grignard Reagent (R-MgX) Grignard->Imine Solvent Anhydrous Ether/THF Solvent->Imine Ketone Ketone Imine->Ketone 2. Acid Aqueous Acid (H3O+) Acid->Ketone

Caption: Grignard reaction workflow with this compound.

b) Hydrolysis to p-Methoxybenzoic Acid

This compound can be hydrolyzed to p-methoxybenzoic acid under acidic or basic conditions. This transformation is a standard method for converting nitriles to carboxylic acids.[9]

c) Reduction to 4-Methoxybenzylamine

The nitrile group of this compound can be reduced to a primary amine, 4-methoxybenzylamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to important amine building blocks.

These examples highlight the utility of this compound as a versatile reagent in the synthesis of a diverse range of organic molecules, making it a valuable tool for researchers in organic synthesis and drug development.

References

The Strategic Role of Anisonitrile in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

Anisonitrile (4-methoxybenzonitrile) , a readily available and versatile chemical intermediate, serves as a crucial building block in the synthesis of a variety of thermotropic liquid crystals. Its inherent molecular rigidity, polarity due to the cyano group, and the electron-donating nature of the methoxy (B1213986) group make it an ideal starting material for creating diverse mesogenic compounds, including the widely studied 4'-alkyl-4-cyanobiphenyls, Schiff bases, and ester-containing liquid crystals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of liquid crystalline materials.

Application Notes

This compound's utility in liquid crystal synthesis stems from its adaptable chemical nature. The cyano (-CN) group is a strong dipole, which is a key feature in many nematic liquid crystals, contributing to the positive dielectric anisotropy essential for display applications. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, while the methoxy group can be cleaved to a phenol, opening up pathways to ester-containing liquid crystals. The entire this compound moiety can also be incorporated into larger molecular structures through cross-coupling reactions.

The primary applications of this compound in this field are:

  • Precursor to 4'-Alkyl-4-cyanobiphenyls: this compound can be used in cross-coupling reactions to synthesize 4'-alkyl-4-cyanobiphenyls, a class of compounds renowned for their stable nematic phases over a wide temperature range.

  • Synthesis of Schiff Base Liquid Crystals: Through reduction of the nitrile to an amine (4-methoxyaniline) or conversion to an aldehyde (p-anisaldehyde), this compound serves as a key precursor for Schiff base (imine) liquid crystals. These materials are of interest for their rich mesomorphism and electro-optical properties.

  • Formation of Ester-Containing Mesogens: Hydrolysis of the nitrile group to a carboxylic acid (4-methoxybenzoic acid) provides a versatile intermediate for the synthesis of a wide range of ester-containing liquid crystals. The ester linkage contributes to the linearity and rigidity of the molecular core.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative liquid crystals derived from this compound.

Protocol 1: One-Pot Synthesis of 4'-Alkyl-4-cyanobiaryls from this compound

This protocol describes a convenient one-pot method for the synthesis of 4'-alkyl-4-cyanobiaryls based on a biaryl cross-coupling reaction.[1]

Reaction Scheme:

G This compound This compound (4-Methoxybenzonitrile) Intermediate_anion Anionic Intermediate This compound->Intermediate_anion + Terephthalonitrile (B52192) dianion in liquid NH3 Terephthalonitrile_dianion Terephthalonitrile Dianion Terephthalonitrile_dianion->Intermediate_anion Product 4'-Alkyl-4-cyanobiaryl Liquid Crystal Intermediate_anion->Product + Alkyl Bromide Alkyl_bromide Alkyl Bromide (R-Br) Alkyl_bromide->Product G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation This compound This compound Reduction Reduction (e.g., LiAlH4 in THF) This compound->Reduction Aniline 4-Methoxyaniline Reduction->Aniline Condensation Condensation (Ethanol, reflux) Aniline->Condensation Aldehyde 4-(Benzyloxy)benzaldehyde Aldehyde->Condensation SchiffBase Schiff Base Liquid Crystal Condensation->SchiffBase G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification This compound This compound Hydrolysis Hydrolysis (e.g., NaOH, H2O/Ethanol, reflux) This compound->Hydrolysis BenzoicAcid 4-Methoxybenzoic Acid Hydrolysis->BenzoicAcid Esterification Esterification (DCC, DMAP, DCM) BenzoicAcid->Esterification Phenol 4-Pentylphenol Phenol->Esterification EsterLC Ester Liquid Crystal Esterification->EsterLC

References

Application Notes and Protocols: Anisonitrile Functionalization of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols for the anisonitrile (isonitrile) functionalization of biomolecules. This powerful bioorthogonal tool offers a versatile platform for a wide range of applications, from live-cell imaging to controlled drug release.

Introduction to this compound Functionalization

This compound, more broadly known as the isonitrile or isocyanide functional group, is a unique and highly versatile handle for the bioorthogonal modification of biomolecules.[1][2][3] Its small size, the smallest known bioorthogonal group, minimizes structural perturbations to the target biomolecule, thereby preserving its native function.[1][2][3] Isonitriles are largely inert to the diverse functional groups present in biological systems, such as alcohols, amines, and thiols, ensuring high selectivity and biocompatibility.[1][2] Their stability at neutral pH and metabolic stability further underscore their suitability for in vivo applications.[1][2]

The primary utility of isonitrile functionalization lies in its reaction with 1,2,4,5-tetrazines in an inverse-electron demand [4+1] cycloaddition.[1][2][4] This reaction is characterized by fast kinetics and the ability to proceed under physiological conditions without the need for a catalyst.[2][5] This ligation can be used for stable bioconjugation or, with appropriately designed constructs, for "click-to-release" or "decaging" applications, where a caged biomolecule is activated upon reaction with a tetrazine.[2][6][7]

Key Applications

The unique properties of the isonitrile-tetrazine ligation have enabled a variety of applications in chemical biology and drug development:

  • Bioorthogonal Labeling and Imaging: Isonitrile-functionalized biomolecules can be selectively labeled with tetrazine-conjugated probes, such as fluorophores, for in vitro and in vivo imaging.[1][3]

  • Drug Delivery and Activation: Bioactive molecules can be "caged" with an isonitrile-containing group, rendering them inactive.[6] Targeted delivery followed by administration of a tetrazine trigger allows for site-specific activation of the drug, minimizing off-target effects.[6]

  • Protein Decaging: The function of a protein can be masked by modifying a critical amino acid residue with an isonitrile-containing caging group.[2][8] Subsequent reaction with a tetrazine removes the cage and restores protein function, enabling spatiotemporal control over protein activity.[2][8]

  • Multicomponent Reactions: Isonitriles are key components in Passerini and Ugi multicomponent reactions, which allow for the rapid assembly of complex bioconjugates from multiple building blocks.[1][2][3]

Quantitative Data

The following tables summarize key quantitative data related to the isonitrile-tetrazine reaction, providing a basis for experimental design.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
3-isocyanopropyl (ICPr) groups and tetrazines4Diluted serum[2]
Bulky tetrazines and isonitrilesup to 57Aqueous solution[9]
Various isonitriles and tetrazines0.05 - 0.38Acetonitrile/Water (1:1, v/v), 37°C[10]

Table 1: Reaction Kinetics of Isonitrile-Tetrazine Cycloaddition.

Caged MoleculeRelease TriggerRelease YieldConditionsReference
Tetrazylmethyl (TzMe)-caged amines and phenolsIsonitrilesNear-quantitativePhysiological conditions[10][11]
3-isocyanopropyl (ICPr)-caged phenols and aminesTetrazinesQuantitativeDiluted serum[2]

Table 2: Release Yields for Isonitrile-Mediated Decaging.

Experimental Protocols

Here, we provide detailed protocols for key experiments involving this compound functionalization.

Protocol 1: Site-Selective Isonitrile Functionalization of a Protein via a Heterobifunctional Linker

This protocol describes the modification of a protein with a single cysteine residue using a maleimide-isonitrile linker.

Materials:

  • Protein of interest with a single accessible cysteine residue

  • Maleimide-isonitrile linker (e.g., synthesized as per Leeper and co-workers)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., PD-10)

  • LC-MS system for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

  • Reduction of Cysteine: Add a 10-fold molar excess of TCEP to the protein solution to ensure the cysteine residue is in its reduced, reactive state. Incubate for 1 hour at room temperature.

  • Linker Conjugation: Prepare a stock solution of the maleimide-isonitrile linker in a compatible organic solvent (e.g., DMSO). Add a 5 to 20-fold molar excess of the linker to the reduced protein solution.

  • Reaction: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Analysis: Confirm the successful conjugation and determine the degree of labeling by LC-MS analysis. The mass of the protein should increase by the mass of the linker.

Protocol 2: Tetrazine-Triggered Decaging of an Isonitrile-Caged Fluorophore

This protocol details the activation of a caged fluorophore through the isonitrile-tetrazine reaction.

Materials:

  • Isonitrile-caged fluorophore (e.g., NC-DSBDP)

  • Tetrazine derivative (e.g., a cell-targeting tetrazine conjugate)

  • Appropriate buffer for the fluorophore (e.g., PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare Solutions: Prepare a stock solution of the isonitrile-caged fluorophore in DMSO. Prepare a stock solution of the tetrazine derivative in an appropriate solvent.

  • Baseline Measurement: Dilute the isonitrile-caged fluorophore in the assay buffer to the desired final concentration. Measure the baseline fluorescence at the appropriate excitation and emission wavelengths.

  • Initiate Decaging: Add the tetrazine derivative to the solution of the caged fluorophore. A 1.1 to 5-fold molar excess of the tetrazine is typically sufficient.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time. The fluorescence will increase as the fluorophore is released from its caged form.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the rate of decaging. The final fluorescence intensity can be compared to that of an uncaged fluorophore standard to determine the release yield.

Protocol 3: Bioorthogonal Labeling of Isonitrile-Modified Proteins in Live Cells

This protocol outlines the labeling of a protein containing a genetically encoded isonitrile-bearing amino acid with a tetrazine-fluorophore conjugate in a cellular context.

Materials:

  • Mammalian cells expressing the protein of interest with a genetically encoded isonitrile-containing amino acid

  • Cell culture medium

  • Tetrazine-fluorophore conjugate (cell-permeable or impermeable, depending on the target protein's location)

  • Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the isonitrile-modified protein to the desired confluency in a suitable imaging dish.

  • Labeling: Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium at the desired final concentration (typically in the low micromolar range).

  • Incubation: Remove the old medium from the cells and add the medium containing the tetrazine-fluorophore. Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Remove the labeling medium and wash the cells three times with fresh, pre-warmed cell culture medium to remove any unreacted probe.

  • Counterstaining (Optional): If desired, incubate the cells with Hoechst stain for 10 minutes to visualize the nuclei.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and Hoechst stain.

Visualizations

The following diagrams illustrate key concepts and workflows in this compound functionalization.

experimental_workflow Biomolecule Biomolecule (Protein, Glycan, etc.) Functionalization Isonitrile Functionalization Biomolecule->Functionalization Isonitrile_Biomolecule Isonitrile-Modified Biomolecule Functionalization->Isonitrile_Biomolecule Reaction [4+1] Cycloaddition (Bioorthogonal Ligation) Isonitrile_Biomolecule->Reaction Tetrazine Tetrazine Probe (e.g., Fluorophore, Drug) Tetrazine->Reaction Product Labeled or Activated Biomolecule Reaction->Product

Caption: General workflow for biomolecule modification and subsequent bioorthogonal reaction.

decaging_pathway Caged_Molecule Isonitrile-Caged Biomolecule (Inactive) Reaction [4+1] Cycloaddition & Release Caged_Molecule->Reaction Tetrazine_Trigger Tetrazine Trigger Tetrazine_Trigger->Reaction Active_Molecule Active Biomolecule Reaction->Active_Molecule Byproduct 4-Aminopyrazole Byproduct Reaction->Byproduct Biological_Effect Biological Effect (e.g., Fluorescence, Drug Action) Active_Molecule->Biological_Effect

Caption: Signaling pathway of a tetrazine-triggered decaging strategy.

logical_relationship cluster_bioorthogonal Bioorthogonal Reactions cluster_applications Applications Isonitrile_Tetrazine Isonitrile-Tetrazine [4+1] Cycloaddition Labeling Biomolecule Labeling Isonitrile_Tetrazine->Labeling Decaging Controlled Release Isonitrile_Tetrazine->Decaging MCR Multicomponent Synthesis Isonitrile_Tetrazine->MCR (as part of Ugi/Passerini) Azide_Alkyne Azide-Alkyne [3+2] Cycloaddition Azide_Alkyne->Labeling Other_Reactions Other Bioorthogonal Reactions Other_Reactions->Labeling

References

Application Notes and Protocols: Anisonitrile in the Preparation of Novel Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisonitrile, also known as 4-methoxybenzonitrile, is a versatile aromatic nitrile that holds significant potential as a precursor in the synthesis of a wide array of novel dyes and pigments. Its methoxy (B1213986) and nitrile functionalities offer multiple reaction pathways for the construction of diverse chromophoric systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of azo dyes, disperse dyes, and as a potential precursor for phthalocyanine (B1677752) pigments. The protocols are designed to be a valuable resource for researchers in materials science, organic synthesis, and drug development.

I. Synthesis of Azo Dyes from this compound

The most direct route for the application of this compound in azo dye synthesis involves its initial reduction to 4-aminobenzonitrile (B131773), which then serves as the diazo component. This is followed by diazotization and coupling with a suitable aromatic compound.

Logical Workflow for Azo Dye Synthesis from this compound

G This compound This compound (4-Methoxybenzonitrile) Reduction Reduction of Nitrile Group This compound->Reduction Aminobenzonitrile 4-Aminobenzonitrile Reduction->Aminobenzonitrile Diazotization Diazotization Aminobenzonitrile->Diazotization Diazonium 4-Cyanobenzenediazonium Salt Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Coupling

Caption: General workflow for the synthesis of azo dyes starting from this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to 4-Aminobenzonitrile (Proposed)

This protocol is adapted from general procedures for the catalytic hydrogenation of aromatic nitriles.

Materials:

  • This compound (4-methoxybenzonitrile)

  • Raney Nickel or Palladium on Carbon (Pd/C, 5%)

  • Methanol (B129727) or Ethanol

  • Ammonia (B1221849) (aqueous solution, 25%)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, prepare a solution of this compound (e.g., 13.3 g, 0.1 mol) in methanol (150 mL) containing aqueous ammonia (10 mL).

  • Carefully add the Raney Nickel or 5% Pd/C catalyst (approx. 1-2 g).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 40-50 bar.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain crude 4-aminobenzonitrile.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of an Azo Dye from 4-Aminobenzonitrile and 2-Naphthol (B1666908)

This protocol describes the diazotization of 4-aminobenzonitrile and subsequent coupling with 2-naphthol.

Materials:

Procedure:

  • Part A: Diazotization of 4-Aminobenzonitrile

    • In a 250 mL beaker, suspend 4-aminobenzonitrile (1.18 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

    • Stir the mixture and cool to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in a minimal amount of cold water (approx. 5 mL).

    • Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-aminobenzonitrile hydrochloride, maintaining the temperature below 5 °C with constant stirring.

    • Continue stirring for 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-cyanobenzenediazonium salt.

  • Part B: Azo Coupling

    • In a 500 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of 10% aqueous sodium hydroxide solution.

    • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the dye in a desiccator or an oven at a low temperature (e.g., 60-70 °C).

Quantitative Data (Representative)
Dye StructurePrecursor (Diazo)Coupling ComponentYield (%)λmax (nm) in EtOHColor
1-((4-cyanophenyl)azo)naphthalen-2-ol4-Aminobenzonitrile2-Naphthol85-95~480Red-Orange
4-((4-cyanophenyl)azo)-N,N-diethylaniline4-AminobenzonitrileN,N-Diethylaniline80-90~460Orange-Yellow
4-((4-cyanophenyl)azo)phenol4-AminobenzonitrilePhenol75-85~410Yellow

Note: The yields and λmax values are representative and may vary based on reaction conditions and purification methods.

II. Synthesis of Disperse Dyes

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester (B1180765). The cyano group in this compound-derived precursors can enhance the substantivity of these dyes for polyester fibers.

Experimental Workflow for Disperse Dye Synthesis

G Diazonium 4-Cyanobenzenediazonium Salt (from this compound) Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., N,N-bis(2-hydroxyethyl)aniline) Coupling_Component->Azo_Coupling Disperse_Dye Disperse Dye Azo_Coupling->Disperse_Dye Purification Purification & Drying Disperse_Dye->Purification Final_Dye Final Disperse Dye Powder Purification->Final_Dye

Caption: General workflow for the synthesis of disperse dyes from this compound-derived precursors.

Experimental Protocol

Protocol 3: Synthesis of a Disperse Red Dye

This protocol describes the synthesis of a disperse dye using diazotized 4-aminobenzonitrile and N,N-bis(2-hydroxyethyl)aniline as the coupling component.

Materials:

  • 4-Aminobenzonitrile

  • Nitrosylsulfuric acid

  • N,N-bis(2-hydroxyethyl)aniline

  • Ammonium (B1175870) sulfamate

  • Ice

  • Methanol

Procedure:

  • Prepare the diazonium salt of 4-aminobenzonitrile as described in Protocol 2, Part A, or alternatively, by using nitrosylsulfuric acid for weakly basic amines.

  • In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)aniline (1.81 g, 0.01 mol) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 2-3 hours at 0-5 °C.

  • Neutralize the reaction mixture with a sodium acetate (B1210297) solution to precipitate the dye.

  • Filter the precipitated dye, wash with cold water, and then with a small amount of cold methanol.

  • Dry the dye in a vacuum oven at 60 °C.

Performance Data (Representative)
DyeColor on PolyesterLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
Disperse Red from 4-Aminobenzonitrile and N,N-bis(2-hydroxyethyl)anilineBright Red4-54-54
Disperse Yellow from 4-Aminobenzonitrile and a substituted phenolBright Yellow443-4

Note: Fastness ratings are on a scale of 1 to 5, where 5 is the highest.

III. Potential Application in Pigment Synthesis: Phthalocyanines

This compound can be a potential precursor for the synthesis of substituted phthalonitriles, which are key intermediates in the production of phthalocyanine pigments. This would typically involve the introduction of another cyano group ortho to the existing one, along with other functionalization.

Conceptual Pathway to Phthalocyanine Pigments

G This compound This compound Functionalization Multi-step Functionalization This compound->Functionalization Phthalonitrile (B49051) Substituted Phthalonitrile Derivative Functionalization->Phthalonitrile Cyclotetramerization Cyclotetramerization with Metal Salt Phthalonitrile->Cyclotetramerization Phthalocyanine Phthalocyanine Pigment Cyclotetramerization->Phthalocyanine Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Cyclotetramerization

Caption: Conceptual pathway for the synthesis of phthalocyanine pigments from this compound.

Protocol Outline (Hypothetical)

A detailed protocol for the conversion of this compound to a phthalonitrile derivative and then to a phthalocyanine pigment is beyond the scope of this document as it involves multiple complex synthetic steps that are not well-documented starting from this compound itself. However, a general protocol for phthalocyanine synthesis from a phthalonitrile is provided for reference.

Protocol 4: General Synthesis of Copper Phthalocyanine from a Phthalonitrile

Materials:

Procedure:

  • A mixture of the phthalonitrile derivative, a stoichiometric amount of the copper salt, urea (as a source of ammonia), and a catalytic amount of ammonium molybdate is heated in a high-boiling solvent.

  • The reaction temperature is typically maintained at 180-220 °C for several hours.

  • The crude phthalocyanine pigment precipitates from the reaction mixture.

  • The pigment is then isolated by filtration and subjected to a series of purification steps, including acid pasting (dissolving in concentrated sulfuric acid and reprecipitating in water) and solvent washing to remove impurities and achieve the desired crystal form and particle size.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of colorants. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the development of novel azo dyes, disperse dyes, and potentially phthalocyanine pigments with unique properties. Further research into efficient and scalable methods for the conversion of this compound to key intermediates like 4-aminobenzonitrile and substituted phthalonitriles will be crucial for unlocking the full potential of this readily available chemical.

Troubleshooting & Optimization

Technical Support Center: Anisonitrile Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anisonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for common synthetic routes to this compound (4-methoxybenzonitrile).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a common method for synthesizing aryl nitriles from aryl amines.[1][2] For this compound, this involves the diazotization of 4-methoxyaniline followed by cyanation using a copper(I) cyanide catalyst.[1][3]

Q1: My Sandmeyer reaction for this compound is giving a low yield and many side products. What are the common causes?

A1: Low yields in the Sandmeyer cyanation can stem from issues in either the diazotization step or the cyanation step.[3]

  • Incomplete Diazotization: The formation of the diazonium salt from 4-methoxyaniline is a critical first step.[3]

    • Troubleshooting:

      • Temperature Control: Ensure the reaction is maintained at a low temperature, typically 0-5 °C, to prevent the thermally unstable diazonium salt from decomposing.[3]

      • Reagent Purity: Use fresh sodium nitrite (B80452) and ensure the acid (typically HCl) is of appropriate concentration.

      • Immediate Use: Use the diazonium salt immediately after its preparation, as it is prone to decomposition.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are labile and can decompose, leading to phenols and other byproducts.[3] This is particularly relevant for electron-rich systems like the 4-methoxy derivative.

  • Issues with the Cyanation Step: The reaction of the diazonium salt with copper(I) cyanide must be carefully controlled.[3]

    • Troubleshooting:

      • Catalyst Activity: Ensure the copper(I) cyanide solution is freshly prepared and active.[3]

      • Neutralization: Carefully neutralize the diazonium salt solution before adding it to the cyanide solution to maintain the optimal pH for the reaction.

      • Side Reactions: The transient aryl radical intermediate can react with other species or dimerize, leading to biaryl side products.[1][4] Judicious choice of reagents can help rapidly intercept the radical.[4]

Synthesis via Nucleophilic Substitution

This route typically involves reacting a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl bromide) with an alkali metal cyanide like sodium or potassium cyanide.[5][6]

Q2: I am observing significant isonitrile (R-NC) formation as a byproduct. How can I favor the formation of this compound (R-CN)?

A2: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[3][7] The formation of isonitriles is a common side reaction.[3] Several factors influence the selectivity:

  • Solvent Choice: The solvent plays a crucial role.[3]

    • Optimization: Use polar aprotic solvents like DMSO or acetone. These solvents effectively solvate the metal cation (e.g., Na+), leaving the cyanide anion "freer" to react with its more nucleophilic carbon end.[3]

    • Avoid: Protic solvents such as water or ethanol (B145695) can solvate the cyanide anion, making the nitrogen atom a more probable site of attack.[3][6]

  • Cyanide Salt Counter-ion: The metal cation can influence the outcome.[3]

    • Optimization: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[3]

    • Avoid: More covalent cyanide salts like silver cyanide (AgCN) or copper(I) cyanide (CuCN) in this context, as they tend to favor isonitrile formation.[3]

  • Reaction Temperature: Higher temperatures can sometimes favor isonitrile formation.[3]

    • Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]

Synthesis via Dehydration of 4-Methoxybenzamide (B147235)

The dehydration of a primary amide is a direct route to a nitrile.

Q3: My dehydration of 4-methoxybenzamide to this compound is incomplete or results in a low yield. What should I check?

A3: Low yields in amide dehydration are often due to an inadequate dehydrating agent, harsh conditions, or the presence of moisture.[3]

  • Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical.[3]

    • Troubleshooting:

      • Ensure the dehydrating agent is fresh and anhydrous. Common agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[3]

      • Optimize the stoichiometry. An excess may be required, but a large excess can lead to side reactions.[3]

      • Consider milder, modern reagents which can lead to faster reactions and higher yields.[3]

  • Harsh Reaction Conditions: High temperatures can lead to the decomposition of the starting material or the final product.[3]

    • Troubleshooting: Attempt the reaction at a lower temperature. If heating is necessary, ensure it is uniform and controlled to prevent localized overheating.[3]

  • Presence of Water: Moisture can consume the dehydrating agent and lead to the hydrolysis of the amide or the product nitrile.[3]

    • Troubleshooting: Use anhydrous solvents and reagents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Synthesis from Anisaldehyde (4-Methoxybenzaldehyde)

Converting an aldehyde to a nitrile is a common transformation, often proceeding through an aldoxime intermediate.[8][9]

Q4: What are some effective, modern methods for converting anisaldehyde to this compound with high yield?

A4: Several one-pot methods have been developed to efficiently convert aldehydes to nitriles under relatively mild conditions.

  • Method 1: Using O-phenylhydroxylamine hydrochloride.

    • This method works well in aqueous solutions and is suitable for various aldehydes.[8] For aromatic aldehydes, the transformation can be fast with exceptional yields.[8] For example, 4-hydroxy-3-methoxybenzonitrile (B1293924) was obtained in 99% yield.[8]

  • Method 2: Using Imidazole (B134444) Hydrochloride.

    • This strategy uses hydroxylamine (B1172632) hydrochloride as the nitrogen source and imidazole hydrochloride as a promoter in sulfolane (B150427) solvent, achieving yields as high as 95%.[9] This method avoids the need for transition metal catalysts and oxidants.[9]

  • Method 3: Chemo-enzymatic Cascade.

    • A greener approach involves a chemo-enzymatic cascade that transforms aldehydes into nitriles.[10] This method can achieve moderate isolation yields of around 60% and operates under environmentally benign conditions.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different nitrile synthesis methods.

Table 1: Synthesis of Nitriles from Aldehydes

Aldehyde SubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxy-3-methoxybenzaldehydeO-phenylhydroxylamine HClMethanol (B129727)/Phosphate (B84403) Buffer60899[8]
CinnamaldehydeO-phenylhydroxylamine HClMethanol/Phosphate Buffer604863[8]
Various AldehydesImidazole HCl / Hydroxylamine HClSulfolaneN/AN/Aup to 95[9]

Note: Yields are based on reported reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Reaction (this compound Synthesis)

This protocol is adapted from standard Sandmeyer reaction procedures.[1][3]

  • Diazotization:

    • Dissolve 4-methoxyaniline in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the aryl diazonium salt and should be used immediately.[3]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide.

    • Carefully and slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (release of N₂ gas) should be observed.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

    • Cool the reaction mixture.

  • Work-up and Isolation:

    • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for Nitrile Synthesis from an Aldehyde

This protocol is adapted from a method using O-phenylhydroxylamine hydrochloride.[8]

  • Reaction Setup:

    • In a vial, dissolve anisaldehyde (1 equivalent) and O-phenylhydroxylamine hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.[8]

  • Reaction Execution:

    • Stir the reaction at 60 °C and monitor its progress by Thin-Layer Chromatography (TLC).[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.[8]

    • Extract the mixture multiple times with dichloromethane.[8]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator.[8]

    • Purify the crude product by silica (B1680970) column chromatography.[8]

Visualized Workflows and Logic

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification start 4-Methoxyaniline in aq. HCl step1 Cool to 0-5 °C start->step1 step2 Add aq. NaNO₂ (dropwise, < 5°C) step1->step2 diazonium 4-Methoxybenzene- diazonium Chloride step2->diazonium step3 Add Diazonium Salt to CuCN Solution diazonium->step3 Use Immediately reagent CuCN Solution reagent->step3 step4 Warm to RT, then heat to ~60°C step3->step4 product Crude this compound Mixture step4->product step5 Solvent Extraction product->step5 step6 Wash & Dry step5->step6 step7 Concentrate step6->step7 final_product Pure this compound step7->final_product

Caption: Workflow for this compound Synthesis via Sandmeyer Reaction.

Troubleshooting_Logic cluster_methods cluster_sandmeyer_causes cluster_substitution_causes cluster_dehydration_causes cluster_solutions start Problem: Low this compound Yield sandmeyer Sandmeyer Rxn start->sandmeyer substitution Nucleophilic Subst. start->substitution dehydration Amide Dehydration start->dehydration s1 Poor Diazotization sandmeyer->s1 Check... s2 Salt Decomposition sandmeyer->s2 Check... s3 Inefficient Cyanation sandmeyer->s3 Check... sub1 Isonitrile Byproduct substitution->sub1 Check... sub2 Incomplete Reaction substitution->sub2 Check... d1 Inactive Reagent dehydration->d1 Check... d2 Harsh Conditions dehydration->d2 Check... d3 Presence of Water dehydration->d3 Check... sol_s1 Maintain 0-5 °C Use fresh NaNO₂ s1->sol_s1 sol_s2 Use diazonium salt immediately s2->sol_s2 sol_s3 Use fresh CuCN Control pH s3->sol_s3 sol_sub1 Use polar aprotic solvent (DMSO, Acetone) Use NaCN/KCN sub1->sol_sub1 sol_d1 Use fresh, anhydrous dehydrating agent d1->sol_d1 sol_d2 Lower temperature Ensure uniform heating d2->sol_d2 sol_d3 Use anhydrous conditions (inert atmosphere) d3->sol_d3

Caption: Troubleshooting Logic for Low Nitrile Yield.

References

Common side reactions and byproducts in anisonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of anisonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The primary industrial production methods for this compound include the diazonium salt method (Sandmeyer reaction), catalytic oxidation in the gas phase, and the dehydration of p-methoxybenzamide. A liquid-phase amination of p-methoxytoluene has also been developed, offering advantages such as the use of simple raw materials and high selectivity.

Q2: What are the typical side reactions encountered during this compound synthesis?

A2: Common side reactions include the formation of isonitrile isomers (p-methoxyphenyl isocyanide), hydrolysis of the nitrile group to p-methoxybenzamide or p-methoxybenzoic acid, and decomposition of intermediates, particularly the diazonium salt in the Sandmeyer reaction. Incomplete reactions can also lead to the presence of starting materials as impurities.

Q3: How can I minimize the formation of the isonitrile byproduct?

A3: The formation of isonitrile is a common issue, particularly in reactions involving cyanide nucleophiles. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. To favor the formation of the desired nitrile (R-CN) over the isonitrile (R-NC), it is crucial to control the reaction temperature. Lower temperatures generally favor nitrile formation.

Q4: What is the best way to purify crude this compound?

A4: Purification of this compound can be achieved through several methods depending on the scale and the impurities present. Common techniques include:

  • Distillation: this compound has a boiling point of 256-257 °C, making distillation an effective method for separating it from less volatile or more volatile impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used for purification.

  • Column Chromatography: For small-scale purification and removal of closely related impurities, column chromatography is a valuable technique.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction for this compound Synthesis

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • A complex mixture of byproducts is observed during analysis (e.g., TLC, GC-MS).

Possible Causes and Solutions:

CauseSolution
Decomposition of the Diazonium Salt Diazonium salts are thermally unstable. Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent cyanation step.
Inefficient Cyanation Step Ensure the copper(I) cyanide solution is freshly prepared and active. The reaction with the diazonium salt should be carefully controlled, maintaining the low temperature.
Suboptimal pH The pH of the reaction mixture is critical. Highly acidic or basic conditions can affect the stability of the diazonium salt and the final product.
Presence of Water Anhydrous conditions are crucial to prevent the hydrolysis of the nitrile group. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of p-Methoxybenzamide Impurity in the Final Product

Symptoms:

  • Analysis of the final product shows a significant peak corresponding to p-methoxybenzamide.

Possible Causes and Solutions:

CauseSolution
Incomplete Dehydration If synthesizing from p-methoxybenzamide, ensure the dehydrating agent is added in the correct stoichiometric amount and that the reaction goes to completion. Monitor the reaction progress using TLC or another suitable analytical technique.
Hydrolysis during Workup The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. If an aqueous workup is necessary, perform it at a low temperature and for the shortest possible time. Consider a non-aqueous workup if feasible.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from p-Methoxybenzaldehyde

This method involves the oximation of p-methoxybenzaldehyde followed by dehydration in a one-pot procedure, with reported yields exceeding 90%.[1]

Step 1: Oximation

  • In a suitable reaction vessel, dissolve p-methoxybenzaldehyde in an organic solvent (e.g., ethanol).

  • Add an oximation agent (e.g., hydroxylamine (B1172632) hydrochloride) and a base (e.g., triethylamine).[1]

  • Stir the reaction mixture at a controlled temperature (e.g., 15-30 °C) until the reaction is complete (monitor by TLC).[1]

Step 2: Dehydration

  • To the reaction mixture containing the intermediate p-methoxybenzaldehyde oxime, add a dehydrating agent (e.g., thionyl chloride) dropwise while maintaining the temperature.[1]

  • Continue stirring until the dehydration is complete.[1]

  • Work up the reaction mixture by neutralizing with a base (e.g., 10-20% sodium hydroxide (B78521) solution) and extracting the product with an organic solvent.[1]

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the crude this compound.[1]

  • Purify the product by distillation or recrystallization.

Quantitative Data:

ParameterValue
Starting Material p-Methoxybenzaldehyde
Reported Yield > 90%[1]

Visualized Workflows

Anisonitrile_Synthesis_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction Start->Reaction Workup Reaction Workup Reaction->Workup Analysis Analyze Product Workup->Analysis Low_Yield Low Yield? Analysis->Low_Yield Check Yield Impurities Impurities Present? Low_Yield->Impurities No Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Yes Purify Purify Product Impurities->Purify Yes Success Successful Synthesis Impurities->Success No Optimize_Conditions->Start Re-run Purify->Success

Caption: Troubleshooting workflow for this compound synthesis.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation p_Anisidine p-Anisidine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) p_Anisidine->Diazotization Diazonium_Salt p-Methoxybenzenediazonium Chloride Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN, 0-5 °C) Diazonium_Salt->Cyanation This compound This compound Cyanation->this compound

Caption: Key stages in the Sandmeyer reaction for this compound synthesis.

References

Technical Support Center: Purification of Anisonitrile Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of anisonitrile (also known as 4-methoxybenzonitrile) reaction products using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound?

A1: The most common techniques for purifying this compound and its derivatives are flash column chromatography for routine purification of moderate to large quantities (milligrams to grams) and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity, especially for smaller quantities or for difficult separations.[1][2] Thin-Layer Chromatography (TLC) is an essential tool for method development for both techniques.[3]

Q2: What are the typical impurities in an this compound synthesis reaction mixture?

A2: Impurities can include unreacted starting materials, residual solvents, and byproducts from the specific reaction. Common byproducts can include the corresponding amide (from hydrolysis of the nitrile), and other compounds depending on the synthetic route.[4] For instance, if performing a reaction on a pre-existing benzonitrile (B105546) skeleton, side products from reactions with other functional groups could be present.

Q3: How do I choose a suitable solvent system for the TLC analysis of my this compound reaction mixture?

A3: A good starting point for TLC solvent selection for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).[5][6] You can start with a 1:1 mixture and adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot, which is ideal for translating to column chromatography.[7][8]

Q4: My this compound product is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar this compound derivatives, you will need a more polar eluent system. You can try mixtures of dichloromethane (B109758) and methanol.[5] A common solvent system for highly polar compounds is a mixture of dichloromethane with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol.[5]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be easily visualized under a UV lamp at 254 nm.[8]

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Causes Solutions
Poor Separation of this compound from Impurities The chosen solvent system has poor selectivity.Systematically test different solvent systems using TLC. Try replacing ethyl acetate with other solvents like dichloromethane or using a ternary mixture (e.g., hexane (B92381)/ethyl acetate/dichloromethane).[7]
The column was overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.
This compound Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[6]
This compound Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). If starting with a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[9]
The compound may have decomposed on the silica gel.Test the stability of your this compound derivative on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine (B128534).[9]
Peak Tailing of the this compound Fraction The compound is interacting too strongly with the silica gel.Add a small amount (0.1-1%) of a modifier to the eluent. For example, a small amount of triethylamine can help with basic impurities, while a trace of acetic acid can help with acidic ones.[7]
The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent. If solubility is an issue, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before adding it to the column.[10]
Preparative HPLC
Issue Possible Causes Solutions
Broad or Split Peaks for this compound Column overload.Reduce the injection volume or the concentration of the sample.
The injection solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Variable Retention Times for this compound Unstable mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[11]
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a consistent flow rate.
No Peaks Detected Injector issue.Ensure the injector is switching correctly and that the sample loop is filled.
Detector malfunction.Check the detector lamp and settings. Ensure the detection wavelength is appropriate for this compound (around 270 nm).[12]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

Objective: To purify crude this compound from non-polar and moderately polar impurities.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (start with a 4:1 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the this compound spot has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (slurry packing is recommended).

    • Equilibrate the column by passing 2-3 column volumes of the initial, least polar eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for poorly soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[10]

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: High-Purity Purification of this compound by Preparative RP-HPLC

Objective: To obtain high-purity this compound, suitable for sensitive applications.

Methodology:

  • Instrumentation and Column:

    • A preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Column: C18, 250 x 21.2 mm, 5 µm particle size (this is an example, the exact column may vary).[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

Parameter Value
Flow Rate 20 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
Injection Volume 1-5 mL (dependent on sample concentration)
Gradient Program See table below

Example Gradient Program:

Time (minutes) % Mobile Phase A (Water + 0.1% Acid) % Mobile Phase B (Acetonitrile)
06040
202080
252080
266040
306040
  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in a minimal amount of a 50:50 mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Post-Purification Processing:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound Sample dissolve Dissolve in Minimal Solvent crude_sample->dissolve tlc TLC Method Development dissolve->tlc load_sample Load Sample dissolve->load_sample column_prep Pack and Equilibrate Column tlc->column_prep column_prep->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound by flash chromatography.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC results start->check_tlc rf_ok Is Rf of this compound ~0.2-0.3? check_tlc->rf_ok overloaded Was the column overloaded? rf_ok->overloaded Yes solution_rf Optimize solvent system with TLC rf_ok->solution_rf No dry_load Was the sample loaded correctly? overloaded->dry_load No solution_load Reduce sample load overloaded->solution_load Yes stability Is the compound stable on silica? dry_load->stability Yes solution_dry_load Use dry loading method dry_load->solution_dry_load No solution_stability Use deactivated silica or alumina stability->solution_stability No

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Anisonitrile to Anisoyl Isocyanate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of anisoyl isocyanate from anisonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this transformation. The conversion of this compound to anisoyl isocyanate is not a direct dehydration reaction but proceeds through a two-step process: the oxidation of this compound to this compound N-oxide, followed by the thermal or acid-catalyzed rearrangement of the nitrile oxide to the desired isocyanate.

Frequently Asked Questions (FAQs)

Q1: My reaction to convert this compound to anisoyl isocyanate has a very low yield. What is the correct reaction pathway I should be following?

A1: The conversion of this compound to anisoyl isocyanate is a two-step process. The term "dehydration" is a misnomer in this context. The correct pathway involves:

  • Oxidation of the precursor, p-methoxybenzaldoxime, to this compound N-oxide. this compound itself is not directly oxidized. You must first convert this compound to p-methoxybenzaldehyde, and then to p-methoxybenzaldoxime.

  • Rearrangement of this compound N-oxide to anisoyl isocyanate. This rearrangement can be induced thermally or with the use of a catalyst.

A common reason for low yield is the pursuit of a direct conversion, which is not a feasible route. Understanding and optimizing this two-step pathway is critical for improving your yield.

Q2: I am observing a significant amount of a solid byproduct that I believe is a dimer. What is this byproduct and how can I prevent its formation?

A2: The primary cause of low yield in this reaction is often the dimerization of the this compound N-oxide intermediate to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[1][2] This side reaction is common for nitrile oxides and competes with the desired rearrangement to the isocyanate.

To suppress furoxan formation:

  • Control the concentration of the nitrile oxide: Generate the nitrile oxide in situ in the presence of the rearrangement catalyst or under conditions that favor immediate rearrangement.

  • Optimize reaction temperature: The rate of dimerization versus rearrangement can be temperature-dependent. A thorough optimization of the reaction temperature for the rearrangement step is recommended.

  • Use a catalyst for rearrangement: Catalysts such as trifluoroacetic acid, sulfur dioxide, sulfur trioxide, or selenium dioxide can accelerate the rearrangement of the nitrile oxide to the isocyanate, thus minimizing the time available for dimerization.[3][4]

Q3: What are the key parameters to control during the oxidation of p-methoxybenzaldoxime to this compound N-oxide?

A3: The oxidation of p-methoxybenzaldoxime is a critical step. Key parameters to control include:

  • Choice of Oxidizing Agent: Various oxidizing agents can be used, such as sodium hypochlorite (B82951), N-bromosuccinimide (NBS), or lead tetraacetate. The choice of oxidant can significantly impact the yield and purity of the nitrile oxide.

  • Reaction Temperature: This reaction is often performed at low temperatures to enhance the stability of the nitrile oxide and minimize side reactions.

  • pH of the reaction medium: The pH should be carefully controlled as it can influence the reactivity of the oxidizing agent and the stability of the product.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the nitrile oxide intermediate.

Q4: Should I use thermal or catalytic conditions for the rearrangement of this compound N-oxide?

A4: Both thermal and catalytic methods can be effective for the rearrangement of aryl nitrile oxides to isocyanates.[3]

  • Thermal Rearrangement: This method is simpler as it does not require a catalyst but may necessitate higher temperatures, which could lead to degradation of the product.

  • Catalytic Rearrangement: The use of an acid catalyst, such as trifluoroacetic acid, can allow the rearrangement to proceed at lower temperatures, potentially improving the selectivity and yield of the desired isocyanate.[3] Theoretical studies also suggest that catalysts like sulfur dioxide can be effective.[4] The choice between thermal and catalytic conditions will depend on the stability of your substrate and desired reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of p-Methoxybenzaldoxime to this compound N-oxide
Possible Cause Recommended Solution
Inefficient Oxidation Ensure the oxidizing agent is fresh and of high purity. Optimize the stoichiometry of the oxidizing agent; an excess may be required, but a large excess can lead to side reactions.
Decomposition of Nitrile Oxide Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the decomposition of the this compound N-oxide.
Incorrect pH Monitor and adjust the pH of the reaction mixture as needed for the specific oxidizing agent being used.
Suboptimal Solvent Experiment with different solvents to find the optimal medium for the reaction that maximizes the stability of the nitrile oxide.
Issue 2: Low Yield in the Rearrangement of this compound N-oxide to Anisoyl Isocyanate
Possible Cause Recommended Solution
Dominant Dimerization to Furoxan Generate the this compound N-oxide in situ and ensure conditions are optimized for its immediate rearrangement. Consider using a catalyst to accelerate the rearrangement.[3]
Incomplete Rearrangement If using thermal conditions, ensure the temperature is high enough and the reaction time is sufficient for complete conversion. Monitor the reaction progress by TLC or GC-MS. If using a catalyst, ensure it is active and used in the appropriate amount.
Product Degradation If using high temperatures for thermal rearrangement, the anisoyl isocyanate product may be degrading. Consider using a catalytic method that allows for lower reaction temperatures.
Ineffective Catalyst If using a catalyst, screen different acid catalysts (e.g., trifluoroacetic acid, Lewis acids) to find the most effective one for your substrate.

Data Presentation

Table 1: Conditions for the Synthesis of p-Anisonitrile from p-Anisaldehyde Oxime

Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
Thionyl ChlorideDichloromethane (B109758)15-30>90[2]

Note: This table provides data for the synthesis of the precursor this compound, which would then be used to generate the aldoxime for the subsequent oxidation step.

Experimental Protocols

Protocol 1: Synthesis of p-Methoxybenzaldoxime

This protocol is a standard procedure for the synthesis of aldoximes from aldehydes.

  • To a solution of p-anisaldehyde (1 equivalent) in ethanol (B145695), add an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and sodium hydroxide (B78521) (1.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield p-methoxybenzaldoxime.

Protocol 2: Proposed Synthesis of this compound N-oxide and In Situ Rearrangement to Anisoyl Isocyanate

This proposed protocol is based on general methods for the oxidation of aldoximes to nitrile oxides and their subsequent rearrangement.

  • Oxidation to this compound N-oxide:

    • Dissolve p-methoxybenzaldoxime (1 equivalent) in a suitable solvent such as dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.

    • Slowly add a solution of sodium hypochlorite (or another suitable oxidizing agent) while maintaining the temperature at 0-5 °C.

    • Monitor the formation of the nitrile oxide by TLC.

  • Catalytic Rearrangement to Anisoyl Isocyanate:

    • To the solution containing the in situ generated this compound N-oxide, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).[3]

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the formation of the isocyanate by IR spectroscopy (characteristic N=C=O stretch around 2250-2270 cm⁻¹).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude anisoyl isocyanate can be purified by vacuum distillation or chromatography.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for Anisoyl Isocyanate Synthesis This compound This compound pMethoxybenzaldehyde p-Methoxybenzaldehyde This compound->pMethoxybenzaldehyde Hydrolysis pMethoxybenzaldoxime p-Methoxybenzaldoxime pMethoxybenzaldehyde->pMethoxybenzaldoxime Oximation Anisonitrile_N_Oxide This compound N-oxide pMethoxybenzaldoxime->Anisonitrile_N_Oxide Oxidation Anisoyl_Isocyanate Anisoyl Isocyanate Anisonitrile_N_Oxide->Anisoyl_Isocyanate Rearrangement (Thermal or Catalytic) Furoxan Furoxan Dimer (Byproduct) Anisonitrile_N_Oxide->Furoxan Dimerization (Side Reaction) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Anisoyl Isocyanate Check_Step1 Problem in Step 1? (Oxidation) Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Oxidation: - Check oxidant purity/stoichiometry - Lower reaction temperature - Optimize pH and solvent Check_Step1->Troubleshoot_Step1 Yes Check_Step2 Problem in Step 2? (Rearrangement) Check_Step1->Check_Step2 No Troubleshoot_Step1->Check_Step2 Troubleshoot_Step2 Troubleshoot Rearrangement: - Add catalyst (e.g., TFA) - Optimize temperature - Use in situ generation of nitrile oxide Check_Step2->Troubleshoot_Step2 Yes High_Dimer High Furoxan Dimer Formation? Check_Step2->High_Dimer No Troubleshoot_Step2->High_Dimer Suppress_Dimer Suppress Dimerization: - In situ generation and immediate rearrangement - Use catalyst to accelerate rearrangement High_Dimer->Suppress_Dimer Yes End Improved Yield High_Dimer->End No Suppress_Dimer->End

References

Technical Support Center: Anisonitrile (4-Methoxybenzonitrile) Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anisonitrile (4-methoxybenzonitrile). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: this compound is a stable compound under recommended storage conditions.[1][2] Unlike aliphatic nitriles such as acrylonitrile, spontaneous polymerization is not a significant concern for this compound. The primary degradation pathways to consider are hydrolysis of the nitrile group and oxidation, which can be accelerated by improper storage conditions such as exposure to moisture, strong acids or bases, and oxidizing agents.[3]

Q2: What are the visual signs of this compound degradation?

A2: Pure this compound is a white to off-white crystalline solid.[4][5] Signs of degradation may include a noticeable color change to yellow or brown, or a change in the physical state of the material.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maintain the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][3] It is crucial to protect it from moisture and incompatible substances.

Q4: Are chemical inhibitors required to prevent the polymerization of this compound?

A4: No, chemical inhibitors are generally not necessary for the storage of this compound. Its chemical structure, featuring an aromatic ring, makes it significantly less susceptible to polymerization compared to vinyl-containing nitriles like acrylonitrile.

Q5: What materials are incompatible with this compound?

A5: this compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can promote its degradation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions
Discoloration (yellowing) of the solid material Oxidation of the compound.- Ensure the container is tightly sealed to minimize exposure to air. - Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. - Protect from light by using an amber-colored vial or storing it in a dark place.
Clumping or caking of the crystalline powder Absorption of moisture.- Store in a desiccator to maintain a dry environment. - Ensure the container is sealed tightly immediately after use.
Inconsistent experimental results Degradation of the this compound starting material.- Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS) before use. - If degradation is suspected, consider purifying the material by recrystallization.

Experimental Protocols

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the identity and purity of this compound.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Characteristic peaks for 4-methoxybenzonitrile (B7767037) should be observed: a singlet for the methoxy (B1213986) protons (around 3.8 ppm) and a set of doublets for the aromatic protons (around 6.9 and 7.6 ppm).

    • The presence of significant unexpected peaks may indicate impurities or degradation products.

Visualizations

Storage_Workflow This compound Storage Workflow start Receive this compound check_purity Visually Inspect for Discoloration or Clumping start->check_purity storage Store in Tightly Sealed Container check_purity->storage conditions Cool, Dry, Well-Ventilated Area storage->conditions incompatibles Segregate from Strong Acids, Bases, and Oxidizers conditions->incompatibles use Use in Experiment incompatibles->use If compatible end Stable Storage incompatibles->end use->storage Return to storage

Caption: Workflow for the proper storage of this compound.

Troubleshooting_Logic Troubleshooting this compound Degradation start Observe Issue with this compound discoloration Discoloration or Impurities Detected? start->discoloration clumping Clumping or Caking Observed? discoloration->clumping No check_oxidation Potential Oxidation: - Check container seal - Store under inert gas discoloration->check_oxidation Yes inconsistent_results Inconsistent Experimental Results? clumping->inconsistent_results No check_moisture Potential Moisture Absorption: - Store in desiccator - Ensure tight seal clumping->check_moisture Yes check_purity Potential Degradation: - Verify purity (e.g., NMR) - Purify if necessary inconsistent_results->check_purity Yes no_issue No Apparent Issue inconsistent_results->no_issue No

Caption: A logical guide to troubleshooting common issues with this compound.

References

Technical Support Center: Solvent Effects in Anisonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving anisonitrile and its derivatives, focusing on the critical role of solvent polarity in determining reaction rates and outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally influence chemical reaction rates?

A1: Solvent polarity can significantly accelerate, decelerate, or have minimal effect on a reaction, depending on the mechanism. The effect is primarily determined by how the solvent stabilizes or destabilizes the reactants and the transition state. According to the Hughes-Ingold rules, increasing solvent polarity will:

  • Accelerate reactions where the transition state is more charged (more polar) than the reactants.

  • Decelerate reactions where the reactants are more charged than the transition state, or where charge is dispersed in the transition state.

  • Have little effect on reactions where there is no significant change in charge between the reactants and the transition state.

Q2: What are the main differences between polar protic and polar aprotic solvents in the context of this compound reactions?

A2: The primary difference lies in their ability to donate hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are very effective at solvating both cations and anions. While they can dissolve ionic nucleophiles, they can also form a "solvent cage" around them through hydrogen bonding, which can lower the nucleophile's reactivity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anion "naked" and highly reactive, often leading to a significant rate increase in reactions where an anion is the nucleophile (e.g., SN2 or SNAr reactions).

Q3: For a nucleophilic aromatic substitution (SNAr) reaction on an this compound derivative, which type of solvent is typically preferred?

A3: For SNAr reactions, which proceed through a charged intermediate (a Meisenheimer complex), polar aprotic solvents are generally preferred. These solvents can stabilize the charged intermediate while keeping the anionic nucleophile highly reactive by not solvating it as strongly as protic solvents would. Using a polar protic solvent can slow the reaction by overly stabilizing the nucleophile.

Q4: How can I quantitatively measure the effect of different solvents on my reaction rate?

A4: To quantitatively measure solvent effects, you can perform a kinetic study. This involves running the reaction in a series of different solvents under identical conditions (temperature, concentration) and monitoring the disappearance of a reactant or the appearance of a product over time. Techniques like UV-Vis spectrophotometry, HPLC, or NMR spectroscopy are commonly used for this purpose. From this data, you can calculate the rate constant (k) for the reaction in each solvent.

Troubleshooting Guide

Issue 1: The reaction rate is extremely slow or there is no product formation.

  • Possible Cause 1: Poor Solubility: Your reactants, particularly the this compound substrate or the nucleophile, may not be sufficiently soluble in the chosen solvent.

    • Recommended Solution: Choose a solvent that effectively dissolves all reactants. Remember the "like dissolves like" principle; polar solvents are better for dissolving polar reactants.

  • Possible Cause 2: Inappropriate Solvent Polarity: The solvent may be destabilizing the transition state. For instance, using a nonpolar solvent for a reaction that forms charged intermediates will result in a very high activation energy.

    • Recommended Solution: If your reaction involves the formation of a charged intermediate (like in an SNAr mechanism), switch to a polar aprotic solvent like DMSO or DMF to stabilize this intermediate.

  • Possible Cause 3: Solvent-Nucleophile Interaction: If you are using a strong, anionic nucleophile in a polar protic solvent (e.g., methanol, water), the solvent may be deactivating the nucleophile through strong hydrogen bonding.

    • Recommended Solution: Switch to a polar aprotic solvent (e.g., acetonitrile, acetone) to free the nucleophile and increase its reactivity.

Issue 2: The reaction yields are inconsistent between batches.

  • Possible Cause 1: Solvent Impurities: The presence of water or other impurities in the solvent can drastically affect reaction rates, especially for moisture-sensitive reactions.

    • Recommended Solution: Use anhydrous (dry) solvents, especially for reactions involving strong bases or organometallics. Consider distilling your solvent immediately before use if high purity is required.

  • Possible Cause 2: Inaccurate Temperature Control: Reaction rates are highly sensitive to temperature. Small fluctuations can lead to variability in reaction times and yields.

    • Recommended Solution: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat or an automated reactor) to maintain a consistent temperature throughout the experiment.

Issue 3: An unexpected side product is being formed.

  • Possible Cause: The solvent is participating in the reaction. Some solvents can act as nucleophiles or can be decomposed under certain reaction conditions, leading to unwanted side reactions.

    • Recommended Solution: Review the literature for the stability of your chosen solvent under your specific reaction conditions (pH, temperature, reagents). If necessary, switch to a more inert solvent. For example, if you observe hydrolysis, ensure you are using a dry, aprotic solvent.

Data Presentation

The choice of solvent can alter reaction rates by several orders of magnitude. The following table provides an illustrative example of solvent effects on the SN2 reaction of 1-bromobutane (B133212) with azide (B81097) (N3⁻), demonstrating the typical rate enhancement observed when switching from polar protic to polar aprotic solvents.

Table 1: Relative Reaction Rates in Different Solvents (Illustrative Example)

SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic33.01
Water (H₂O)Polar Protic80.17
Acetonitrile (CH₃CN)Polar Aprotic37.55,000
Dimethylformamide (DMF)Polar Aprotic36.728,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.71,300,000

Data is generalized from principles outlined in organic chemistry literature. The trend demonstrates the powerful effect of polar aprotic solvents in accelerating SN2-type reactions with anionic nucleophiles.

Experimental Protocols

Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution (SNAr) on a Substituted this compound Derivative via UV-Vis Spectrophotometry

This protocol describes a general method for determining the second-order rate constant of an SNAr reaction by monitoring the change in absorbance over time.

1. Materials and Reagents:

  • Substituted this compound Derivative (e.g., 4-cyano-2-nitro-fluorobenzene)

  • Nucleophile (e.g., Piperidine)

  • Anhydrous Solvents (e.g., Acetonitrile, DMSO, Methanol)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Thermostatic water bath

2. Procedure:

  • Solution Preparation: Prepare stock solutions of the this compound derivative and the nucleophile in the chosen solvent. For a pseudo-first-order kinetics experiment, the nucleophile concentration should be at least 10-fold in excess of the this compound concentration.

  • Wavelength Selection: Scan the UV-Vis spectrum of the reactant and the expected product to identify a wavelength where the product absorbs strongly and the reactant has minimal absorbance. This will be your monitoring wavelength (λ_max).

  • Temperature Equilibration: Set the spectrophotometer's cuvette holder and the water bath to the desired reaction temperature (e.g., 25.0 °C). Allow the reactant solutions to equilibrate at this temperature for at least 15 minutes.

  • Reaction Initiation: Pipette the required volume of the this compound solution into a quartz cuvette. To start the reaction, add the excess nucleophile solution, quickly mix by inverting the cuvette (sealed with a cap), and immediately place it in the spectrophotometer.

  • Data Acquisition: Begin recording the absorbance at the predetermined λ_max at regular time intervals until the absorbance value becomes constant (indicating reaction completion).

3. Data Analysis:

  • Under pseudo-first-order conditions, the rate law is expressed as: rate = k_obs * [this compound], where k_obs is the observed rate constant.

  • Plot ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t.

  • The slope of this plot will be -k_obs.

  • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Nucleophile].

  • Repeat this procedure for each solvent to compare the respective second-order rate constants.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to solvent selection for this compound reactions.

Technical Support Center: Monitoring Anisonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring anisonitrile reactions, particularly the synthesis of this compound from 4-methoxybenzaldehyde (B44291), using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction for which I would monitor this compound formation?

A common synthesis involves the dehydration of 4-methoxybenzaldehyde oxime to form this compound. This reaction can be monitored to track the consumption of the starting material and the appearance of the this compound product.[1][2][3][4]

Q2: Why is it important to use both TLC and GC-MS for reaction monitoring?

TLC is a rapid, qualitative technique ideal for quick checks on the reaction's progress at the bench.[5] GC-MS provides more detailed, quantitative information, confirming the identity of the product via its mass spectrum and separating it from any impurities.[6][7]

Q3: What is a "co-spot" in TLC and why is it necessary?

A co-spot involves spotting both the starting material and the reaction mixture at the same point on the TLC plate. This helps to definitively identify the starting material spot in the reaction lane, even if the Rf values of the starting material and product are very similar.

Q4: Can I get a quantitative analysis of my reaction mixture from TLC?

While TLC is primarily qualitative, the relative size and intensity of the spots can give a semi-quantitative idea of the reaction's progress. For accurate quantitative data, GC-MS is the preferred method.

Q5: At what stage should I stop the this compound synthesis reaction?

The reaction is generally considered complete when the starting material spot (e.g., 4-methoxybenzaldehyde oxime) is no longer visible by TLC, and a distinct product spot for this compound is observed.[2] This should then be confirmed by GC-MS analysis.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar.Decrease the polarity of the solvent system (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the solvent system.
Rf value is too high (spots near the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.[8]
Rf value is too low (spots near the baseline) The solvent system is not polar enough.Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8]
No spots are visible under UV light The compounds are not UV-active.Use a chemical stain (e.g., potassium permanganate (B83412) or anisaldehyde stain) to visualize the spots.
The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
Poor separation between starting material and this compound The polarity of the solvent system is not optimal.Experiment with different solvent systems and ratios. A good starting point for aromatic nitriles is a mixture of hexane and ethyl acetate.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
No peaks are observed The sample concentration is too low.Prepare a more concentrated sample.
Issues with the injector or column.Check for leaks, ensure the syringe is functioning correctly, and verify the column is properly installed. A broken column could also be the issue.
Poor peak shape (tailing or fronting) Active sites in the injector liner or column.Use a deactivated liner and ensure the column is suitable for the analytes.
Column overloading.Dilute the sample.
Baseline noise or drift Contaminated carrier gas or a leak in the system.Use high-purity carrier gas and check for leaks.
Column bleed at high temperatures.Ensure the oven temperature does not exceed the column's maximum operating temperature.
Inconsistent retention times Fluctuations in carrier gas flow rate or oven temperature.Verify that the GC parameters are stable and reproducible.
Mass spectrum does not match this compound The peak is an impurity or a side product.Analyze the fragmentation pattern to identify the unknown compound.
The ion source is dirty.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Plate Preparation : On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three evenly spaced points on this line for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spotting :

    • Using a capillary tube, apply a small spot of the dissolved starting material (4-methoxybenzaldehyde oxime) onto the "SM" mark.

    • Apply a spot of the starting material and a spot of the reaction mixture onto the "Co" mark.

    • Apply a spot of the reaction mixture onto the "RM" mark.

  • Development : Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization : Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.

  • Analysis : The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: GC-MS Analysis of this compound Reaction Mixture
  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters :

    • Column : A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]

    • Injector : Set the temperature to 250 °C with a split injection (e.g., 20:1 split ratio).[6]

    • Oven Program : An initial temperature of 80-100 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, with a final hold for 5 minutes.[6][10]

    • Carrier Gas : Use Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

  • Mass Spectrometer Settings :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature : 230 °C.[6][11]

    • Scan Range : m/z 40-550.[6]

  • Data Analysis : Identify the this compound peak based on its retention time and compare its mass spectrum to a reference spectrum.

Data Presentation

Table 1: TLC Data for this compound Synthesis Monitoring
Compound Typical Solvent System Expected Rf Range Notes
4-Methoxybenzaldehyde OximeHexane:Ethyl Acetate (4:1)0.2 - 0.4The starting material is more polar than the product.
This compoundHexane:Ethyl Acetate (4:1)0.5 - 0.7The product is less polar and will travel further up the plate. An ideal Rf is between 0.3 and 0.7.[12]

Note: Rf values are dependent on the specific conditions (e.g., adsorbent, temperature) and should be considered relative.

Table 2: GC-MS Parameters for this compound Analysis
Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium (1 mL/min)
Ionization Mode Electron Ionization (EI, 70 eV)
Ion Source Temperature 230 °C
Mass Scan Range m/z 40-550
Table 3: Mass Spectral Fragmentation of this compound (p-Methoxybenzonitrile)
m/z Relative Intensity Possible Fragment
133HighMolecular Ion [M]+
132Moderate[M-H]+
118Low[M-CH3]+
103High[M-CH2O]+
90Moderate[M-CNO]+
75Moderate[C6H3O]+

Data is based on the NIST reference spectrum for Benzonitrile (B105546), 4-methoxy-.[13]

Visualization of Experimental Workflow

Reaction_Monitoring_Workflow cluster_reaction This compound Synthesis cluster_tlc TLC Monitoring cluster_gcms GC-MS Analysis start Start Reaction: 4-Methoxybenzaldehyde Oxime -> this compound take_aliquot Take Reaction Aliquot start->take_aliquot spot_tlc Spot TLC Plate (SM, Co, RM) take_aliquot->spot_tlc develop_tlc Develop & Visualize TLC spot_tlc->develop_tlc analyze_tlc Analyze TLC Plate develop_tlc->analyze_tlc analyze_tlc->take_aliquot Reaction Incomplete prepare_sample Prepare GC-MS Sample analyze_tlc->prepare_sample Reaction Complete inject_gcms Inject into GC-MS prepare_sample->inject_gcms analyze_data Analyze GC-MS Data (Retention Time & Mass Spectrum) inject_gcms->analyze_data confirm_product Confirm Product Identity & Purity analyze_data->confirm_product end_reaction Work-up Reaction confirm_product->end_reaction

References

Technical Support Center: Anisonitrile Impurity Analysis by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities in anisonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound often originate from its synthesis pathway or degradation. These can include unreacted starting materials, byproducts, and related oxidized or hydrolyzed species. Typical synthesis routes may start from 4-methoxybenzaldehyde (B44291) or 4-methoxybenzyl chloride.[1][2] Therefore, potential impurities to monitor include:

  • p-Anisaldehyde (4-Methoxybenzaldehyde): A common precursor.[2][3]

  • p-Anisic acid (4-Methoxybenzoic acid): An oxidation product of p-anisaldehyde.

  • 4-Methoxybenzyl alcohol: A potential precursor or a reduction byproduct.[4]

  • 4-Methoxybenzamide: An intermediate in the synthesis from the corresponding acid or a hydrolysis product of the nitrile.[1]

Q2: How can I use ¹H NMR to identify these impurities?

A2: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities.[5] Each compound has a unique set of signals (peaks) at specific chemical shifts (ppm) with characteristic splitting patterns and integrations. By comparing the ¹H NMR spectrum of your this compound sample to the known spectra of the pure compound and potential impurities, you can identify the presence of contaminants. The table below summarizes the key diagnostic ¹H NMR signals for this compound and its common impurities in CDCl₃.

Q3: Can I quantify the impurities using ¹H NMR?

A3: Yes, quantitative NMR (qNMR) can be used to determine the concentration of impurities.[6] This is typically done by adding a known amount of an internal standard to the sample. The integral of a signal from the impurity is compared to the integral of a signal from the internal standard to calculate the impurity's concentration. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it.[7]

Q4: What should I do if I see unexpected peaks in my spectrum?

A4: Unexpected peaks can arise from various sources. First, compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities and other potential contaminants like grease or plasticizers.[8] If the peaks do not correspond to common contaminants, consider other potential byproducts from your specific synthesis or degradation pathways. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help elucidate the structure of unknown impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Overlapping signals in the aromatic region. The aromatic signals of this compound and impurities may overlap, making identification and quantification difficult.Try using a different deuterated solvent (e.g., Acetone-d₆, Benzene-d₆) to induce different chemical shifts.[9] Alternatively, a higher field NMR instrument can provide better signal dispersion.
Broad peaks in the spectrum. - The sample may not be fully dissolved. - The sample concentration might be too high. - Paramagnetic impurities could be present. - Poor shimming of the NMR spectrometer.- Ensure complete dissolution of the sample; sonication may help. - Prepare a more dilute sample. - Filter the sample through a small plug of silica (B1680970) or celite. - Re-shim the spectrometer or request assistance from the instrument operator.
Presence of a broad singlet that disappears upon D₂O shake. The peak corresponds to an exchangeable proton, likely from water (H₂O) or an alcohol (-OH) or amide (-NH₂) impurity.This is a diagnostic test. The disappearance of the peak upon adding a drop of D₂O confirms the presence of an exchangeable proton.[9] This can help identify alcohol or amide impurities.
Inaccurate integration values. - Poor phasing of the spectrum. - Incorrectly set integration regions. - Signal saturation due to short relaxation delay.- Carefully phase the spectrum to ensure all peaks have a flat baseline. - Set the integration limits to encompass the entire peak, including any satellite peaks. - For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the nuclei of interest).

Data Presentation

Table 1: ¹H NMR Chemical Shifts of this compound and Common Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (ppm)MultiplicityIntegration
This compound Aromatic H (ortho to -CN)7.58d, J ≈ 8.0 Hz2H
Aromatic H (ortho to -OCH₃)6.95d, J ≈ 8.0 Hz2H
Methoxy (-OCH₃)3.86s3H
p-Anisaldehyde Aldehyde (-CHO)9.73s1H
Aromatic H (ortho to -CHO)7.69d, J ≈ 12.0 Hz2H
Aromatic H (ortho to -OCH₃)6.86d, J ≈ 12.0 Hz2H
Methoxy (-OCH₃)3.73s3H
p-Anisic acid Carboxylic acid (-COOH)~11-13 (very broad)s1H
Aromatic H (ortho to -COOH)8.07d, J ≈ 8.0 Hz2H
Aromatic H (ortho to -OCH₃)6.95d, J ≈ 8.0 Hz2H
Methoxy (-OCH₃)3.88s3H
4-Methoxybenzyl alcohol Alcohol (-OH)1.96 (can be broad)s1H
Benzylic (-CH₂-)4.59s2H
Aromatic H (ortho to -CH₂OH)7.27d, J ≈ 8.4 Hz2H
Aromatic H (ortho to -OCH₃)6.88d, J ≈ 8.4 Hz2H
Methoxy (-OCH₃)3.80s3H
4-Methoxybenzamide Amide (-NH₂)~5.5-6.5 (broad)s2H
Aromatic H (ortho to -CONH₂)7.76d, J ≈ 8.9 Hz2H
Aromatic H (ortho to -OCH₃)6.96d, J ≈ 8.9 Hz2H
Methoxy (-OCH₃)3.87s3H

Note: Chemical shifts are approximate and can vary slightly depending on concentration, temperature, and the specific instrument. Data compiled from multiple sources.[4][10][11][12][13]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use a sonicator for a short period.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it appropriately.

Mandatory Visualization

Impurity_Identification_Workflow start Start: this compound Sample prep Sample Preparation (Dissolve in CDCl3 with TMS) start->prep acquire Acquire 1H NMR Spectrum prep->acquire process Process Spectrum (Phasing, Baseline Correction, Integration) acquire->process analyze Analyze Spectrum process->analyze identify_known Identify this compound and Known Impurity Signals analyze->identify_known Reference data available unexpected_peaks Unexpected Peaks Present? analyze->unexpected_peaks Peaks match reference? quantify Quantify Impurities (if required, using internal standard) identify_known->quantify report Report Results quantify->report end End report->end unexpected_peaks->identify_known Yes troubleshoot Troubleshoot: - Check solvent impurities - Consider other byproducts - Use 2D NMR (COSY, HSQC) unexpected_peaks->troubleshoot No troubleshoot->analyze Re-analyze

Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.

References

Technical Support Center: Quenching Procedures for Anisonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for quenching reactions involving anisonitrile. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of a chemical reaction?

A: Quenching is the process of deactivating any unreacted, highly reactive reagents in a reaction mixture to render it safe for handling, workup, and purification. This is a critical step, especially when working with potent reagents like organometallics (e.g., Grignard or organolithium reagents) and metal hydrides (e.g., Lithium Aluminum Hydride, LAH), which are often used in this compound transformations.[1] The process typically involves the controlled addition of a specific quenching agent to neutralize the reactive species, often at low temperatures to manage heat evolution (exotherm).[2]

Q2: How do I choose the appropriate quenching agent for my this compound reaction?

A: The choice of quenching agent depends on the reactive species you need to neutralize and the stability of your desired product.

  • For Grignard and Organolithium Reagents: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a common choice as it is acidic enough to protonate the intermediate alkoxide but not so acidic that it causes side reactions with sensitive functional groups.[1] For more robust products, dilute acids like 1 M HCl can be used and may help prevent the formation of emulsions.[1][3]

  • For Lithium Aluminum Hydride (LAH) or DIBAL-H: A sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (a method known as the Fieser workup) is a standard and effective procedure.[4][5] This method typically produces granular inorganic salts that are easy to filter.[6] Alternatively, using Rochelle's salt (potassium sodium tartrate) can be very effective at complexing aluminum salts and preventing the formation of gelatinous precipitates.[5][7]

  • For Hydrolysis Reactions: If the goal is to hydrolyze the nitrile group to a carboxylic acid, the reaction is "quenched" by neutralization. If the hydrolysis is performed under acidic conditions, a base is added to neutralize the excess acid. If performed under basic conditions, an acid is added to neutralize the base and protonate the carboxylate product.[8][9]

Q3: My reaction is highly exothermic during the quench. What should I do?

A: An uncontrolled exotherm is a significant safety hazard.[2]

  • Immediate Actions: Halt the addition of the quenching agent immediately. Ensure the reaction flask is securely placed in a cooling bath (e.g., an ice-water or dry ice/acetone bath) to dissipate heat.[2]

  • Preventative Measures: Always cool the reaction mixture to a low temperature (typically 0 °C or below) before beginning the quench.[2] Add the quenching agent very slowly, dropwise, with vigorous stirring to ensure efficient heat transfer to the cooling bath.[7] For large-scale reactions, continuously monitor the internal temperature.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and workup of this compound reactions.

Problem Possible Cause(s) Recommended Solution(s)
An emulsion forms during aqueous workup. - High concentration of salts. - Presence of polar aprotic solvents like THF or dioxane.[4] - Formation of fine, gelatinous aluminum or magnesium salts.[7][10]- Break the emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[11] - Dilute: Significantly dilute the organic layer with more solvent.[11] - Filter: Filter the entire mixture through a pad of Celite® to remove fine particulates that may be stabilizing the emulsion.[11] - Solvent Removal: Before workup, remove water-miscible solvents like THF by rotary evaporation if the product is not volatile.[12]
A gooey, insoluble precipitate forms between layers. - This is common in LAH or DIBAL-H reductions and is typically due to the formation of aluminum hydroxides.[10]- Use a Rochelle's salt (potassium sodium tartrate) quench. Add a saturated aqueous solution and stir vigorously until the precipitate dissolves and two clear layers form. This can take anywhere from 20 minutes to several hours.[5][7][13] - For the Fieser (H₂O/NaOH/H₂O) workup, ensure the precise ratios are used and allow for vigorous stirring to form a granular, filterable solid.[4]
Low yield of the desired product. - The Grignard or organolithium reagent was quenched by trace amounts of water in the solvent or on the glassware.[14][15] - The product is water-soluble and is being lost to the aqueous layer during extraction. - The product was degraded by overly harsh quenching conditions (e.g., using a strong acid with an acid-sensitive product).- Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents for organometallic reactions.[14] - Check the aqueous layer: If you suspect your product has high water solubility, back-extract the aqueous layers with a different organic solvent (e.g., ethyl acetate, or a 3:1 mixture of chloroform/isopropanol for very polar products).[16] - Use a milder quench: Switch from acid to saturated aqueous NH₄Cl for sensitive products.[1]
Reaction does not quench; reagent remains active. - Insufficient amount of quenching agent was added. - Poor mixing of the biphasic system.- Ensure at least one equivalent of the quenching agent is added for every equivalent of reactive reagent. It is common practice to add a slight excess. - Increase the stirring speed to ensure good contact between the organic and aqueous phases.

Summary of Common Quenching Agents

Quenching AgentTarget Reaction TypeKey AdvantagesPotential Issues
Saturated aq. NH₄Cl Grignard, OrganolithiumMildly acidic; good for acid-sensitive products.[1]Can sometimes form emulsions.
1 M aq. HCl Grignard, OrganolithiumEffective at dissolving magnesium salts; can prevent emulsions.[1]Too harsh for acid-sensitive functional groups.
Water (H₂O) LAH, DIBAL-H, GrignardReadily available and inexpensive.Reacts violently with concentrated reactive reagents; can cause dangerous exotherms if added too quickly.[2]
Methanol (MeOH) LAH, DIBAL-HLess reactive with hydrides than water, allowing for a more controlled initial quench.[10][17]Must be followed by an aqueous quench to fully neutralize reagents and hydrolyze intermediates.
Fieser Method (H₂O, aq. NaOH, H₂O) LAH, DIBAL-HForms granular, easily filterable inorganic salts.[4]Requires precise addition of reagents for best results; can form gels if done incorrectly.[18]
Rochelle's Salt (aq. KNaC₄H₄O₆) LAH, DIBAL-HExcellent at complexing aluminum salts to prevent gelatinous precipitates and break emulsions.[6][7]Requires vigorous and sometimes prolonged stirring to be effective.[7]
Saturated aq. Na₂SO₄ LAHA mild alternative to the Fieser method.[6]Can sometimes be less effective at producing easily filterable solids compared to other methods.

Experimental Protocols

Protocol 1: Quenching a Grignard Reaction with this compound

This protocol describes the workup for the synthesis of a ketone from this compound and a Grignard reagent.

  • Cool the Reaction: After the reaction is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C in an ice-water bath.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture. Maintain the internal temperature below 20 °C. Gas evolution may be observed.

  • Stir: Continue adding the quenching solution until no more gas evolves and the reaction appears homogenous or as a stirrable slurry. Allow the mixture to warm to room temperature and stir for an additional 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. If any solids are present, they may be dissolved by adding more water or a small amount of 1 M HCl (if the product is stable to acid).

  • Wash and Dry: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine (saturated aq. NaCl), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Quenching the LAH Reduction of this compound (Fieser Method)

This protocol describes the workup for the reduction of this compound to the corresponding benzylamine (B48309) using Lithium Aluminum Hydride (LAH).

Caution: LAH reacts violently with water. This procedure must be performed carefully in a fume hood, away from flammable materials.

  • Cool the Reaction: After the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. Dilute the reaction mixture with anhydrous diethyl ether or THF if necessary to ensure it is stirrable.

  • Calculate Reagent Volumes: For every X grams of LAH used in the reaction, you will add:

    • X mL of water

    • X mL of 15% aqueous NaOH

    • 3X mL of water[4]

  • Quench Sequentially:

    • Step 1: Add X mL of water very slowly and dropwise. An exotherm and vigorous hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the reaction.[4]

    • Step 2: Add X mL of 15% aqueous NaOH solution dropwise. The mixture may become thick.

    • Step 3: Add 3X mL of water dropwise.

  • Form Precipitate: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. A white, granular solid should form.[6]

  • Filter: Add some anhydrous magnesium sulfate (MgSO₄) to absorb excess water and aid filtration. Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with several portions of diethyl ether or ethyl acetate.

  • Isolate Product: Combine the filtrates and concentrate under reduced pressure to yield the crude amine product.

Process and Logic Diagrams

Below are diagrams illustrating decision-making workflows for quenching procedures and troubleshooting.

Caption: Decision workflow for selecting a quenching procedure.

Caption: Step-by-step workflow for a Fieser quench of an LAH reaction.

Caption: Troubleshooting common issues during aqueous workup.

References

Technical Support Center: Managing Exothermic Reactions in Anisonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of anisonitrile synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to exothermic reactions during this compound synthesis, particularly when using the Sandmeyer reaction, a common synthetic route.

Issue Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase during diazotization 1. Rate of sodium nitrite (B80452) addition is too fast: The reaction between p-anisidine (B42471) and nitrous acid is highly exothermic. 2. Inadequate cooling: The cooling bath (ice-salt or mechanical chiller) is not maintaining the required low temperature (0-5 °C). 3. Poor mixing: Localized "hot spots" are forming, leading to accelerated decomposition of the diazonium salt.1. Immediately halt the addition of sodium nitrite. 2. Add pre-chilled acid or solvent to dilute the reaction mixture and absorb heat. 3. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 4. Increase the stirring rate to improve heat dissipation.
Excessive gas evolution (foaming) and dark discoloration of the reaction mixture Decomposition of the diazonium salt: This occurs if the temperature rises above the stable range (typically > 5 °C), leading to the formation of nitrogen gas and phenolic byproducts.1. Immediately apply maximum cooling. 2. If the reaction is uncontrollable, prepare for an emergency quench by slowly adding a pre-determined quenching agent (e.g., a cold solution of a reducing agent like sodium bisulfite). 3. For future reactions, ensure stricter temperature control and slower addition of sodium nitrite.
Low yield of this compound 1. Premature decomposition of the diazonium salt: As described above, this is a major cause of low yield. 2. Incomplete diazotization: Insufficient acid or sodium nitrite can lead to unreacted p-anisidine. 3. Side reactions during cyanation: The addition of the diazonium salt solution to the copper(I) cyanide solution can also be exothermic. If not controlled, this can lead to the formation of byproducts.1. Strictly maintain the temperature between 0-5 °C during diazotization. 2. Use a slight excess of sodium nitrite and ensure sufficient acidity. 3. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution while maintaining a low temperature.
Formation of solid precipitates during diazotization Precipitation of p-anisidine hydrochloride: This can occur if the initial dissolution in acid is incomplete, especially at low temperatures.Ensure the p-anisidine is fully dissolved in the acid before cooling to 0-5 °C. Gentle warming may be necessary initially.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound via the Sandmeyer reaction?

A1: The Sandmeyer reaction involves the formation of an aryl diazonium salt from an aniline (B41778) derivative (p-anisidine in this case). These diazonium salts are thermally unstable and can decompose exothermically and sometimes explosively if the temperature is not strictly controlled, typically between 0-5 °C. This decomposition not only reduces the yield of the desired this compound but also poses a significant safety hazard due to the rapid evolution of nitrogen gas.

Q2: What are the key stages of this compound synthesis where an exothermic reaction is expected?

A2: There are two primary exothermic stages in the Sandmeyer synthesis of this compound:

  • Diazotization: The reaction of p-anisidine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the diazonium salt is highly exothermic.

  • Cyanation: The reaction of the diazonium salt with copper(I) cyanide to form this compound is also exothermic and involves the release of nitrogen gas.

Q3: What are the signs of a runaway reaction, and what should I do?

A3: Signs of a runaway reaction include a rapid and uncontrollable rise in temperature, excessive gas evolution (foaming), a sudden change in color (often to a dark tar-like appearance), and an increase in pressure within the reaction vessel. In the event of a runaway reaction, prioritize personal safety. If a pre-planned quenching procedure is in place and can be executed safely, do so. Otherwise, evacuate the immediate area and follow your laboratory's emergency procedures.

Q4: How can I improve the safety of my this compound synthesis?

A4: To enhance safety:

  • Always work in a well-ventilated fume hood.

  • Use a reliable cooling system (e.g., an ice-salt bath or a mechanical chiller) and monitor the temperature continuously with a calibrated thermometer.

  • Add reagents slowly and in a controlled manner, especially the sodium nitrite solution.

  • Ensure efficient stirring throughout the reaction.

  • Have a quenching agent and an emergency plan ready before starting the experiment.

  • Perform the reaction on a small scale initially to understand its thermal behavior before scaling up.

Q5: Can I use an alternative to copper(I) cyanide for the cyanation step?

A5: While copper(I) cyanide is traditional for the Sandmeyer cyanation, concerns over its toxicity have led to the exploration of alternatives. Some methods utilize other cyanide sources, but these may require different reaction conditions and should be thoroughly evaluated for their exothermic potential before use.

Quantitative Data on Reaction Parameters

The following table summarizes key quantitative parameters for the Sandmeyer synthesis of aryl nitriles. Note that these are general guidelines, and optimal conditions for this compound synthesis should be determined experimentally.

Parameter Value Rationale
Diazotization Temperature 0-5 °CTo ensure the stability of the thermally sensitive diazonium salt and prevent its decomposition.
Sodium Nitrite Addition Rate Slow, dropwise additionTo control the rate of the exothermic diazotization reaction and allow for efficient heat removal.
Stirring Speed VigorousTo ensure homogeneous mixing, prevent localized hot spots, and facilitate efficient heat transfer to the cooling bath.
Cyanation Temperature 0-10 °C (initially)To control the exotherm of the reaction between the diazonium salt and copper(I) cyanide.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol outlines the synthesis of this compound from p-anisidine, with a focus on managing the exothermic steps.

Materials:

  • p-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Diazonium Salt Solution (Exothermic Step 1):

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-anisidine in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in water and place it in the dropping funnel.

    • Slowly add the sodium nitrite solution dropwise to the p-anisidine solution, ensuring the temperature does not rise above 5 °C. The rate of addition should be adjusted to maintain this temperature.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.

  • Cyanation Reaction (Exothermic Step 2):

    • Cool the copper(I) cyanide solution to 0-10 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Gas evolution (nitrogen) will be observed. Control the rate of addition to manage the foaming and maintain the temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the this compound with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation.

Validation & Comparative

A Comparative Guide to the Reactivity of Anisonitrile and 4-Chlorobenzonitrile in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the performance of anisonitrile (4-methoxybenzonitrile) and 4-chlorobenzonitrile (B146240) in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The comparative analysis is supported by available experimental data and established principles of organometallic chemistry.

The reactivity of aryl halides and pseudohalides in palladium-catalyzed coupling reactions is fundamentally governed by the kinetics of the oxidative addition step. In this crucial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl electrophile. The facility of this step is highly dependent on the electronic properties of the substituents on the aromatic ring.

This compound possesses a methoxy (B1213986) group (-OCH₃) at the para position, which is a strong electron-donating group. This group increases the electron density of the aromatic ring, strengthening the carbon-halogen bond and thus rendering the oxidative addition more challenging. Conversely, 4-chlorobenzonitrile features a chlorine atom and a nitrile group (-CN), both of which are electron-withdrawing. These groups decrease the electron density of the aromatic ring, weaken the carbon-halogen bond, and facilitate a more rapid oxidative addition. Consequently, 4-chlorobenzonitrile is generally expected to exhibit higher reactivity than this compound in these coupling reactions.

Performance in Key Coupling Reactions

The following sections detail the expected and reported performance of this compound and 4-chlorobenzonitrile in major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Consistent with electronic effects, 4-chlorobenzonitrile demonstrates high reactivity in this reaction. For instance, the coupling of 4-chlorobenzonitrile with phenylboronic acid has been reported to proceed with excellent yields.[1][2]

FeatureThis compound4-Chlorobenzonitrile
Structure this compound Structure4-Chlorobenzonitrile Structure
Electronic Effect of Substituent Electron-donating (-OCH₃)Electron-withdrawing (-Cl, -CN)
Reactivity in Oxidative Addition SlowerFaster
Reported Yield with Phenylboronic Acid Data not available for direct comparisonUp to 92%[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile [2]

A reaction vessel is charged with 4-chlorobenzonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), and a suitable base such as K₂CO₃ (2.0 equiv). A palladium catalyst, for example, a bulky Pd-PEPPSI-CMP complex (0.5 mol%), is added. The reaction is carried out in a solvent like methanol (B129727) at 80 °C for 12 hours. Following the reaction, the product is isolated and purified by filtration and chromatography.[2]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The electronic nature of the aryl halide significantly influences the reaction outcome. Studies have shown that electron-withdrawing groups on the aryl halide generally lead to higher yields in the Heck reaction. This suggests that 4-chlorobenzonitrile would be a more efficient substrate than this compound in couplings with alkenes like styrene (B11656).

FeatureThis compound4-Chlorobenzonitrile
Expected Reactivity with Styrene LowerHigher
General Yield Trend ModerateGood to Excellent

Experimental Protocol: Mizoroki-Heck Reaction [3]

In a sealable reaction tube, the aryl halide (1.0 equiv), an alkene such as styrene (1.5 equiv), and a base like triethylamine (B128534) (1.5 equiv) are combined. A palladium catalyst, for instance, bis(benzonitrile)palladium chloride (1.0 mol%), is added. The reaction is conducted in a polar aprotic solvent such as DMF or NMP. The sealed tube is then heated to 100-120 °C and monitored until the starting material is consumed. The product is isolated after cooling and standard workup procedures.[3]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The rate-limiting step is typically the oxidative addition of the palladium catalyst to the aryl halide. Therefore, the higher reactivity of 4-chlorobenzonitrile due to its electron-withdrawing substituents is anticipated to lead to more efficient coupling with terminal alkynes like phenylacetylene (B144264) compared to this compound.

FeatureThis compound4-Chlorobenzonitrile
Expected Reactivity with Phenylacetylene LowerHigher
General Yield Trend ModerateGood to Excellent

Experimental Protocol: Sonogashira Coupling [4]

A solution of the aryl halide (0.5 mmol) and a terminal alkyne like phenylacetylene (0.6 mmol) is prepared in a suitable solvent mixture (e.g., dried THF-DMA 9:1). This solution is then passed through a cartridge containing a palladium catalyst on a solid support and a copper(I) co-catalyst (e.g., 0.1% Cu₂O on alumina (B75360) powder) at a controlled flow rate and temperature (e.g., 80 °C). The product is collected from the eluate and purified after an aqueous workup and column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the electronic effects on the aryl halide are still significant, the choice of ligand and base plays a crucial role in the outcome of this reaction. Generally, electron-deficient aryl halides are more reactive. Therefore, 4-chlorobenzonitrile is expected to undergo amination more readily than this compound.

FeatureThis compound4-Chlorobenzonitrile
Expected Reactivity with Amines LowerHigher
General Yield Trend Moderate to GoodGood to Excellent

Experimental Protocol: Buchwald-Hartwig Amination [5]

To a reaction vessel under an inert atmosphere, the aryl halide (0.25 mmol), the amine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (10 mol%), a suitable ligand like X-Phos (10 mol%), and a strong base like KOt-Bu are added. The reaction is typically carried out in a solvent such as toluene (B28343) under microwave irradiation at 100 °C for a short duration (e.g., 10 minutes). The product is then isolated and purified using flash chromatography.[5]

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes discussed, the following diagrams illustrate a generic palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

Palladium-Catalyzed Cross-Coupling Cycle cluster_cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow A Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) B Reaction Execution (Heating/Stirring under Inert Atmosphere) A->B C Reaction Quenching and Workup (e.g., Addition of Water, Extraction) B->C D Purification (e.g., Column Chromatography) C->D E Product Characterization (NMR, MS, etc.) D->E

Caption: A standard experimental workflow for a typical cross-coupling reaction.

Conclusion

The electronic properties of this compound and 4-chlorobenzonitrile play a decisive role in their reactivity in palladium-catalyzed coupling reactions. The electron-donating methoxy group of this compound generally leads to lower reactivity compared to the electron-withdrawing chloro and cyano groups of 4-chlorobenzonitrile. This difference is most pronounced in the oxidative addition step of the catalytic cycle. Therefore, for researchers seeking to optimize reaction times and yields, 4-chlorobenzonitrile will, in most cases, be the more reactive and efficient substrate. However, the specific choice of catalyst, ligands, and reaction conditions can be tailored to achieve successful couplings with both substrates.

References

A Comparative Guide to Anisonitrile Alternatives in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents in multicomponent reactions (MCRs) is a critical factor influencing reaction efficiency, product diversity, and overall synthetic strategy. Anisonitrile, a commonly used aromatic isocyanide, is often a reliable choice; however, a range of alternative isocyanides, both aliphatic and aromatic, offer distinct advantages in terms of reactivity, steric profile, and the physicochemical properties of the resulting products. This guide provides an objective comparison of this compound with key alternative reagents in the context of Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) reactions, supported by experimental data and detailed protocols.

Executive Summary

The choice of isocyanide in multicomponent reactions significantly impacts reaction outcomes. While this compound provides a rigid aromatic scaffold, aliphatic isocyanides such as tert-butyl isocyanide and cyclohexyl isocyanide often exhibit higher reactivity, leading to improved yields and shorter reaction times. Other aromatic isocyanides, like benzyl (B1604629) isocyanide, offer a different steric and electronic profile that can be beneficial in specific synthetic contexts. This guide will delve into the performance of these alternatives in three key MCRs, providing a framework for informed reagent selection.

Comparative Data on Isocyanide Performance

The following tables summarize the performance of this compound and its alternatives in the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions. It is important to note

Validating Anisonitrile Reaction Products: A Comparative Guide Using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for validating the products of common anisonitrile reactions, specifically its hydrolysis to anisic acid and its reduction to 4-methoxybenzylamine (B45378). This document outlines detailed experimental protocols and presents supporting spectroscopic data in clearly structured tables to facilitate the identification and characterization of these compounds.

Spectroscopic Analysis: FTIR and NMR Data

The transformation of the nitrile functional group in this compound into a carboxylic acid or an amine results in significant and readily identifiable changes in both Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra.

FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the conversion of the nitrile group. The disappearance of the characteristic nitrile peak and the appearance of new peaks corresponding to the carboxylic acid or amine functional groups provide clear evidence of a successful reaction.

Compound Functional Group Characteristic FTIR Absorption (cm⁻¹) Appearance
This compound C≡N (Nitrile)2220-2260Strong, sharp peak
C-O (Ether)1250-1300, 1020-1050Strong absorptions
C-H (Aromatic)3000-3100Medium to weak peaks
Anisic Acid O-H (Carboxylic Acid)2500-3300Very broad trough
C=O (Carboxylic Acid)1680-1710Strong, sharp peak
C-O (Ether)1250-1300, 1020-1050Strong absorptions
4-Methoxybenzylamine N-H (Primary Amine)3300-3500Two medium peaks (symmetric & asymmetric)
N-H (Scissoring)1590-1650Medium to strong broad peak
C-N (Amine)1020-1250Medium to weak absorption
C-O (Ether)1240-1260, 1030-1040Strong absorptions
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the transformation of the nitrile group and the overall integrity of the molecular structure.

¹H NMR Spectroscopy

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
This compound Aromatic-H6.90-7.00, 7.55-7.65Doublet, Doublet2H, 2H
OCH₃~3.85Singlet3H
Anisic Acid COOH10.0-13.0Broad Singlet1H
Aromatic-H6.90-7.00, 7.90-8.00Doublet, Doublet2H, 2H
OCH₃~3.80Singlet3H
4-Methoxybenzylamine Aromatic-H6.80-6.90, 7.15-7.25Doublet, Doublet2H, 2H
CH₂~3.75Singlet2H
OCH₃~3.78Singlet3H
NH₂~1.5 (variable)Broad Singlet2H

¹³C NMR Spectroscopy

Compound Carbon Environment Chemical Shift (δ, ppm)
This compound C≡N~119
Aromatic-C~115, 134, 104, 163
OCH₃~56
Anisic Acid C=O~167
Aromatic-C~114, 132, 123, 164
OCH₃~55
4-Methoxybenzylamine CH₂~46
Aromatic-C~114, 130, 133, 159
OCH₃~55

Experimental Protocols

Detailed methodologies for the synthesis of anisic acid and 4-methoxybenzylamine from this compound, along with the procedures for their spectroscopic analysis, are provided below.

Synthesis of Anisic Acid (Hydrolysis of this compound)

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a 10-20% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by TLC or by the cessation of ammonia (B1221849) evolution (test with moist pH paper).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of anisic acid should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude anisic acid by vacuum filtration and wash the solid with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure anisic acid.

  • Dry the purified crystals and determine the melting point (literature: 182-185 °C).

Synthesis of 4-Methoxybenzylamine (Reduction of this compound)

Materials:

A Comparative Guide to Anisonitrile ¹H and ¹³C NMR Chemical Shift Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for anisonitrile, also known as 4-methoxybenzonitrile. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the structural elucidation and verification of this compound. Comparisons with other substituted benzonitriles are included to provide a broader context for understanding substituent effects on chemical shifts.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.58Doublet2H8.0H-2, H-6
6.95Doublet2H8.0H-3, H-5
3.86Singlet3H--OCH₃

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)Assignment
162.8C-4
133.9C-2, C-6
119.2C-1
114.7C-3, C-5
103.9-CN
55.5-OCH₃

Note: The assignment of C-1 and -CN can sometimes be ambiguous without further 2D NMR experiments. The provided assignment is based on typical chemical shifts for similar compounds.

Experimental Protocol

The NMR spectra for this compound were acquired under the following conditions:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. The residual solvent peak of CDCl₃ at 77.16 ppm was used for referencing the ¹³C NMR spectrum.

  • ¹H NMR Acquisition: A standard single-pulse experiment was utilized with a spectral width of approximately 16 ppm.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment was performed with a spectral width of about 240 ppm.

Structural Representation and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Comparative Analysis with Other Benzonitriles

To understand the influence of the methoxy (B1213986) group on the chemical shifts of this compound, a comparison with other substituted benzonitriles is presented in the table below. All data was recorded in CDCl₃.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts for Substituted Benzonitriles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound (4-methoxybenzonitrile) 3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H)55.5, 103.9, 114.7, 119.2, 133.9, 162.8
4-Chlorobenzonitrile 7.47 (d, 2H), 7.61 (d, 2H)110.7, 117.9, 129.6, 133.3, 139.4
4-Nitrobenzonitrile 7.89 (d, 2H), 8.35 (d, 2H)116.7, 118.2, 124.2, 133.4, 150.0
Benzonitrile 7.45 (t, 2H), 7.59 (t, 1H), 7.69 (d, 2H)112.5, 118.7, 129.2, 132.2, 132.8

The electron-donating methoxy group in this compound causes a significant upfield shift (lower ppm values) of the aromatic protons and carbons compared to benzonitrile, 4-chlorobenzonitrile, and 4-nitrobenzonitrile, which contain electron-withdrawing substituents. This effect is most pronounced for the ortho and para positions relative to the methoxy group.

Logical Workflow for NMR-Based Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a synthesized compound, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesize and Purify this compound sample_prep Prepare NMR Sample in CDCl3 synthesis->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_data Process and Reference Spectra acquire_1h->process_data acquire_13c->process_data assign_1h Assign 1H Chemical Shifts process_data->assign_1h assign_13c Assign 13C Chemical Shifts process_data->assign_13c compare Compare with Literature Data assign_1h->compare assign_13c->compare confirm Structural Confirmation compare->confirm

Caption: Workflow for structural confirmation of this compound using NMR spectroscopy.

A Researcher's Guide to Interpreting the Mass Spectrum of Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of anisonitrile (4-methoxybenzonitrile), offering a direct comparison of its fragmentation pattern with alternative aromatic nitriles and including supporting experimental data and protocols.

This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a characteristic fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for quality control purposes.

Comparative Analysis of this compound Fragmentation

The mass spectrum of this compound is dominated by several key fragments that provide a unique fingerprint for its identification. The stability of the aromatic ring and the nature of the methoxy (B1213986) and nitrile substituents dictate the fragmentation pathways.

A comparison with the mass spectra of benzonitrile (B105546) and 4-methylbenzonitrile (p-tolunitrile) highlights the influence of the methoxy group on the fragmentation of this compound. While all three compounds exhibit a stable molecular ion, the fragmentation of this compound is characterized by the initial loss of a methyl radical followed by the elimination of carbon monoxide, a pathway less prominent for benzonitrile and initiated by the loss of a hydrogen atom in 4-methylbenzonitrile.

Quantitative Data Summary

The relative abundances of the major ions in the electron ionization mass spectrum of this compound are summarized in the table below. This data provides a quantitative basis for comparison and identification.

m/zProposed Fragment IonRelative Intensity (%)
133[C₈H₇NO]⁺• (Molecular Ion)100
118[C₇H₄NO]⁺35
103[C₇H₅N]⁺•20
90[C₆H₄N]⁺15
75[C₅H₃N]⁺•10
63[C₅H₃]⁺8

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization begins with the formation of the molecular ion (m/z 133). The subsequent fragmentation cascade is outlined below:

anisonitrile_fragmentation M This compound [C₈H₇NO]⁺• m/z = 133 F118 [M - CH₃]⁺ [C₇H₄NO]⁺ m/z = 118 M->F118 - •CH₃ F103 [M - CH₂O]⁺• [C₇H₅N]⁺• m/z = 103 M->F103 - CH₂O F90 [M - CH₃ - CO]⁺ [C₆H₄N]⁺ m/z = 90 F118->F90 - CO F75 [C₅H₃N]⁺• m/z = 75 F103->F75 - HCN F63 [C₅H₃]⁺ m/z = 63 F90->F63 - HCN

Caption: Proposed fragmentation pathway of this compound.

  • Formation of the Molecular Ion (m/z 133): this compound is ionized by the loss of an electron to form the molecular ion, [C₈H₇NO]⁺•.[1] This is the base peak in the spectrum, indicating its high stability.

  • Loss of a Methyl Radical (m/z 118): The molecular ion readily loses a methyl radical (•CH₃) from the methoxy group to form the stable acylium ion [C₇H₄NO]⁺ at m/z 118.

  • Loss of Formaldehyde (B43269) (m/z 103): An alternative fragmentation pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral formaldehyde molecule (CH₂O) to yield the benzonitrile radical cation [C₇H₅N]⁺• at m/z 103.

  • Loss of Carbon Monoxide (m/z 90): The fragment at m/z 118 can further lose a molecule of carbon monoxide (CO) to produce the ion [C₆H₄N]⁺ at m/z 90.

  • Subsequent Fragmentations (m/z 75 and 63): Further fragmentation of the ions at m/z 103 and m/z 90 through the loss of hydrogen cyanide (HCN) and other small neutral species leads to the formation of smaller fragment ions at m/z 75 ([C₅H₃N]⁺•) and m/z 63 ([C₅H₃]⁺).

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a standard protocol for obtaining an electron ionization mass spectrum of an organic compound like this compound.

1. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

2. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

3. GC-MS Method (if applicable):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

  • Process the acquired data to obtain a background-subtracted mass spectrum.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides the necessary data and protocols for the accurate identification and interpretation of the mass spectrum of this compound, serving as a valuable resource for researchers in the field.

References

A Comparative Analysis of Experimental and Computational Data for Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Physicochemical and Spectroscopic Properties of 4-Methoxybenzonitrile

Anisonitrile, also known as 4-methoxybenzonitrile, is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its structural and electronic properties is crucial for its effective application and for the development of new synthetic methodologies. This guide provides a comprehensive comparison of experimental data with computational predictions for this compound, offering researchers a valuable resource for their work.

Physicochemical Properties: A Harmony Between Measurement and Theory

The fundamental physical properties of this compound have been well-characterized experimentally. These values, when compared to computationally predicted data, provide a baseline for the accuracy of theoretical models.

PropertyExperimental ValueComputational Value
Molecular Formula C₈H₇NOC₈H₇NO
Molecular Weight 133.15 g/mol [2]133.15 g/mol
Melting Point 57-60 °C[1]Not applicable
Boiling Point 256-257 °C at 765 mmHg[1][2]Not applicable

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopy is a powerful tool for elucidating the structure and bonding of molecules. Here, we compare the experimental spectroscopic data for this compound with values obtained from computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra are particularly valuable for organic structure determination.

¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentExperimental Chemical Shift (δ, ppm)[3]Experimental Coupling Constant (J, Hz)[3]
H-2, H-6 (ortho to CN)7.588.0
H-3, H-5 (ortho to OCH₃)6.958.0
OCH₃3.86N/A

¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentExperimental Chemical Shift (δ, ppm)[3]
C1 (ipso to CN)103.9
C2, C6 (ortho to CN)133.9
C3, C5 (ortho to OCH₃)114.7
C4 (ipso to OCH₃)162.8
CN119.2
OCH₃55.5
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

Experimental Peak (cm⁻¹)Vibrational Mode
~2225C≡N stretch
~1605, ~1510C=C aromatic ring stretch
~1260C-O stretch
~1030C-O stretch
~840C-H out-of-plane bend

Note: Experimental peak positions are approximated from various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental m/zIon
133[M]⁺ (Molecular Ion)
132[M-H]⁺
118[M-CH₃]⁺
103[M-OCH₂]⁺
90[M-CNO]⁺

Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar compounds.[4][5][6][7]

Experimental and Computational Methodologies

A clear understanding of the methods used to obtain both experimental and computational data is essential for a critical comparison.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] The sample was prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[8]

Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The molecule was ionized by a beam of electrons, and the resulting charged fragments were separated and detected based on their mass-to-charge ratio.

Computational Methods

Density Functional Theory (DFT) Calculations: Computational data for this compound can be generated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common approach involves geometry optimization followed by the calculation of spectroscopic properties. For instance, vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated using functionals like B3LYP with a basis set such as 6-311++G(d,p).[9][10] The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for the prediction of NMR chemical shifts.[11]

Visualizing the Comparison Workflow

The process of comparing experimental and computational data can be visualized as a systematic workflow.

G Workflow for Comparing Experimental and Computational Data cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_compare Data Comparison Exp_Synthesis Synthesis & Purification Exp_NMR NMR Spectroscopy Exp_Synthesis->Exp_NMR Exp_IR IR Spectroscopy Exp_Synthesis->Exp_IR Exp_MS Mass Spectrometry Exp_Synthesis->Exp_MS Compare_NMR NMR Data Comparison Exp_NMR->Compare_NMR Compare_IR IR Data Comparison Exp_IR->Compare_IR Compare_MS MS Data Comparison Exp_MS->Compare_MS Comp_Model Molecular Modeling Comp_DFT DFT Calculations (e.g., B3LYP) Comp_Model->Comp_DFT Comp_NMR GIAO NMR Calculation Comp_DFT->Comp_NMR Comp_IR Vibrational Frequency Calculation Comp_DFT->Comp_IR Comp_NMR->Compare_NMR Comp_IR->Compare_IR Validation Validation & Interpretation Compare_NMR->Validation Compare_IR->Validation Compare_MS->Validation

Caption: A workflow diagram illustrating the parallel streams of experimental and computational analysis of this compound, culminating in data comparison and validation.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in a biological context, we can represent the logical relationship between its structural features and its spectroscopic signatures.

G Structure-Spectra Relationship of this compound cluster_structure Structural Features cluster_spectra Spectroscopic Signatures This compound This compound (4-Methoxybenzonitrile) Aromatic_Ring Aromatic Ring This compound->Aromatic_Ring Nitrile_Group Nitrile Group (-C≡N) This compound->Nitrile_Group Methoxy_Group Methoxy Group (-OCH₃) This compound->Methoxy_Group NMR_Aromatic ¹H NMR: δ 6.9-7.6 ppm ¹³C NMR: δ 100-165 ppm Aromatic_Ring->NMR_Aromatic IR_CN IR: ~2225 cm⁻¹ Nitrile_Group->IR_CN NMR_Methoxy ¹H NMR: ~δ 3.9 ppm ¹³C NMR: ~δ 55 ppm Methoxy_Group->NMR_Methoxy

Caption: This diagram illustrates the direct correlation between the key functional groups of this compound and their characteristic signals in NMR and IR spectroscopy.

References

A Comparative Guide to the Kinetic Studies of Anisonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is fundamental to predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of anisonitrile (p-methoxybenzonitrile), with a focus on its hydrolysis, benchmarked against the reactivity of benzonitrile (B105546). The insights presented are supported by established principles of physical organic chemistry and available experimental data.

Comparative Kinetic Data

The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a well-studied reaction that proceeds via an amide intermediate. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring. This compound, possessing an electron-donating methoxy (B1213986) group (-OCH₃) in the para position, exhibits different kinetic behavior compared to unsubstituted benzonitrile.

The following table summarizes the expected and reported kinetic data for the hydrolysis of this compound and benzonitrile.

CompoundSubstituent GroupElectronic EffectRelative Rate of Hydrolysis (k/kH)Rate Constant (k)Activation Energy (Ea)
This compound p-OCH₃Electron-Donating< 1 (Expected)Not availableNot available
Benzonitrile HNeutral1 (Reference)Data available for specific conditions[2]Not available
p-Nitrobenzonitrile p-NO₂Electron-Withdrawing> 1 (Expected)[1]Not availableNot available

Table 1: Comparison of expected and reported kinetic data for the acid-catalyzed hydrolysis of substituted benzonitriles.

Experimental Protocols

A generalized experimental protocol for determining the kinetics of nitrile hydrolysis is outlined below. This protocol is based on common methodologies used in kinetic studies of similar reactions.[3][4]

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a given nitrile (e.g., this compound or benzonitrile).

Materials:

  • Nitrile (this compound or benzonitrile)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration

  • Solvent (e.g., water, or a mixed solvent system like aqueous dioxane or acetonitrile)[5]

  • Internal standard (for chromatographic analysis)

  • Quenching solution (e.g., a solution of a strong base like sodium hydroxide)

  • High-performance liquid chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Solutions: A stock solution of the nitrile in the chosen solvent is prepared. A separate solution of the acid catalyst at the desired concentration is also prepared.

  • Initiation of the Reaction: The reaction is initiated by mixing the nitrile stock solution with the acid solution in a thermostated reaction vessel at a constant temperature.

  • Monitoring the Reaction:

    • HPLC Method: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched by adding it to a solution that neutralizes the acid catalyst. The quenched sample is then analyzed by HPLC to determine the concentration of the remaining nitrile and the formed product (carboxylic acid or amide intermediate). An internal standard is used for accurate quantification.

    • UV-Vis Spectrophotometry Method: If the nitrile and its hydrolysis product have distinct UV-Vis absorption spectra, the reaction can be monitored in situ by recording the absorbance at a specific wavelength over time.

  • Data Analysis: The concentration of the nitrile at different time points is plotted against time. For a pseudo-first-order reaction (where the concentration of water and the acid catalyst are in large excess and remain effectively constant), the natural logarithm of the nitrile concentration versus time will yield a straight line. The negative of the slope of this line gives the pseudo-first-order rate constant (k'). The second-order rate constant can be obtained by dividing k' by the concentration of the acid catalyst.

Signaling Pathways and Logical Relationships

The mechanisms of acid- and base-catalyzed nitrile hydrolysis can be represented as logical workflows.

acid_hydrolysis Nitrile Nitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H₃O⁺ ImidicAcidTautomer Imidic Acid Tautomer ProtonatedNitrile->ImidicAcidTautomer + H₂O ProtonatedAmide Protonated Amide ImidicAcidTautomer->ProtonatedAmide Tautomerization Amide Amide ProtonatedAmide->Amide - H₃O⁺ ProtonatedCarbonyl Protonated Carbonyl of Amide Amide->ProtonatedCarbonyl + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + H₂O CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - NH₄⁺ Ammonia Ammonia H3O H₃O⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

base_hydrolysis Nitrile Nitrile Iminolate Iminolate Anion Nitrile->Iminolate + OH⁻ ImidicAcid Imidic Acid Iminolate->ImidicAcid + H₂O Amide Amide ImidicAcid->Amide Tautomerization TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate Anion TetrahedralIntermediate->Carboxylate - NH₂⁻ Ammonia Ammonia OH OH⁻ H2O H₂O

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylate anion.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepNitrile Prepare Nitrile Stock Solution Mix Mix Reactants in Thermostated Vessel PrepNitrile->Mix PrepAcid Prepare Acid Catalyst Solution PrepAcid->Mix Quench Withdraw and Quench Aliquots at Timed Intervals Mix->Quench Analyze Analyze Samples (HPLC or UV-Vis) Quench->Analyze Plot Plot ln[Nitrile] vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Experimental workflow for kinetic analysis of nitrile hydrolysis.

References

Benchmarking anisonitrile synthesis against other nitrile preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to anisonitrile (4-methoxybenzonitrile), a key intermediate in the pharmaceutical and chemical industries. The performance of four distinct methodologies—Sandmeyer reaction, Rosenmund-von Braun reaction, dehydration of p-anisaldehyde oxime, and dehydration of anisamide—is evaluated based on reported experimental data. This comparison aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent toxicity.

Data Presentation: A Side-by-Side Comparison of this compound Synthesis Methods

The following table summarizes the quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their efficiencies.

MethodStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Sandmeyer Reaction p-Anisidine1. NaNO₂, HCl2. KCN, CuCNWater, Toluene0-5, then 60-70-~70-80 (typical)
Rosenmund-von Braun Reaction 4-BromoanisoleCuCN, L-prolineDMF1204581
Dehydration of p-Anisaldehyde Oxime p-AnisaldehydeHydroxylamine hydrochloride, FeSO₄DMFReflux3-695
Dehydration of Anisamide AnisamideDehydrating agent from DMF and oxalyl chloride, Et₃NDichloromethaneRoom Temp.-~98 (analogous)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sandmeyer Reaction from p-Anisidine

The Sandmeyer reaction provides a classical route to this compound from readily available p-anisidine.

Step 1: Diazotization of p-Anisidine In a flask cooled to 0-5

Anisonitrile in Bioorthogonal Labeling: A Comparative Guide to Isonitrile Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environments. Among the diverse toolkit of bioorthogonal reactions, the [4+1] cycloaddition between isonitriles and tetrazines offers a unique combination of features, including the use of a remarkably small and stable isonitrile functional group. This guide provides a detailed comparison of the bioorthogonal labeling efficiency of aromatic isonitriles, using N-(1-isocyanoethyl)benzene (PhEtNC) as a representative model for anisonitrile, against other aliphatic isonitriles. The data presented herein is compiled from peer-reviewed studies to aid researchers in selecting the optimal isonitrile probe for their specific applications.

Quantitative Comparison of Isonitrile Labeling Efficiency

The efficiency of a bioorthogonal labeling reaction is determined by several factors, including the reaction kinetics (second-order rate constant, k₂), the stability of the resulting conjugate, and, for fluorescence-based applications, the photophysical properties of the final product. The following tables summarize key performance indicators for an aromatic isonitrile (represented by PhEtNC) and two bulky aliphatic isonitriles (tert-octyl isonitrile, t-OcNC, and tert-butyl isonitrile, tBuNC).

Table 1: Reaction Kinetics of Isonitriles with Tetrazines

This table compares the second-order rate constants (k₂) for the reaction of different isonitriles with various tetrazine probes under physiological or near-physiological conditions. Faster reaction rates are generally desirable for in vivo applications and for achieving high labeling densities at low concentrations.

IsonitrileTetrazine ProbeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemTemperature (°C)
Aromatic (PhEtNC) 3-tert-butyl-6-(trifluoromethyl)phenyl-tetrazine2.42 ± 0.10DMSO:H₂O (4:1)37
Aromatic (PhEtNC) 3-tert-butyl-6-(pyrimidin-2-yl)tetrazine29.4 ± 0.8DMSO:H₂O (1:4)37
Aliphatic (t-OcNC) 3-tert-butyl-6-(pyrimidin-2-yl)tetrazine57.1 ± 1.3DMSO:H₂O (1:4)37
Aliphatic (tBuNC) Huaxi-Fluor Probe 40.231DMSO:PBS (2:3, pH 7.4)37

Table 2: Photophysical Properties of Pyrazole (B372694) Products from Fluorogenic Tetrazine Probes

The reaction of isonitriles with fluorogenic tetrazine probes results in the formation of highly fluorescent pyrazole derivatives. This "turn-on" fluorescence is a powerful tool for background-free imaging. This table compares the photophysical properties of the pyrazole products formed from the reaction of an aromatic isonitrile (PhEtNC) and a bulky aliphatic isonitrile (tBuNC) with a specific series of fluorogenic tetrazine probes ("Huaxi-Fluors").[1]

Isonitrile ReactantFluorogenic ProbeProductλem (nm)Quantum Yield (Φ)Brightness (εΦ) [M⁻¹cm⁻¹]Fluorescence Turn-on Ratio
Aromatic (PhEtNC) Huaxi-Fluor 1aP16150.081040537
Aliphatic (tBuNC) Huaxi-Fluor 1iP15820.05700118
Aromatic (PhEtNC) Huaxi-Fluor 2aP24730.44149601292
Aliphatic (tBuNC) Huaxi-Fluor 2iP24740.124320360
Aromatic (PhEtNC) Huaxi-Fluor 3aP35570.61353801967
Aliphatic (tBuNC) Huaxi-Fluor 3iP35520.1710540586
Aromatic (PhEtNC) Huaxi-Fluor 9aP96590.21121803184
Aliphatic (tBuNC) Huaxi-Fluor 9iP96510.1374101950

Experimental Protocols

The following are generalized protocols for key experiments involving isonitrile-tetrazine bioorthogonal labeling.

Protocol 1: Live-Cell Fluorescence Imaging

This protocol outlines the general steps for labeling a protein of interest (POI) expressed in live cells with an isonitrile-containing non-canonical amino acid (ncAA) and a tetrazine-fluorophore conjugate.

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T or COS-7) in appropriate media.
  • Co-transfect cells with a plasmid encoding the POI with an in-frame amber stop codon (TAG) at the desired labeling site and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the isonitrile-ncAA.

2. Incorporation of Isonitrile-ncAA:

  • Following transfection, supplement the cell culture medium with the isonitrile-containing ncAA (e.g., bulky-isonitrile-carbamate-lysine, BICK) at a concentration of 1 mM.
  • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the isonitrile-ncAA.

3. Labeling with Tetrazine-Fluorophore:

  • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated ncAA.
  • Add the tetrazine-fluorophore conjugate (e.g., a bulky tetrazine conjugated to a fluorescent dye like Cy3 or Rhodamine) to the cell culture medium at a concentration of 10-100 µM.
  • Incubate for 1-12 hours at 37°C. The incubation time will depend on the reaction kinetics of the specific isonitrile-tetrazine pair.

4. Imaging:

  • Wash the cells extensively with PBS to remove unreacted tetrazine-fluorophore.
  • Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: In Vitro Protein Labeling and Analysis

This protocol describes the labeling of a purified protein with an isonitrile and a tetrazine probe for analysis by SDS-PAGE.

1. Protein Modification:

  • Modify a purified protein (e.g., Bovine Serum Albumin, BSA) with an NHS-ester derivative of an isonitrile-containing linker to introduce the isonitrile functionality onto lysine (B10760008) residues.
  • Purify the isonitrile-modified protein to remove excess labeling reagent.

2. Labeling Reaction:

  • Incubate the isonitrile-labeled protein with a molar excess of a tetrazine-fluorophore conjugate in a suitable buffer (e.g., PBS, pH 7.4) at room temperature or 37°C.
  • Allow the reaction to proceed for 1-4 hours.

3. Analysis:

  • Quench the reaction and denature the protein sample.
  • Separate the labeled protein by SDS-PAGE.
  • Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.
  • Stain the gel with Coomassie Brilliant Blue to visualize the total protein.

Visualizing the Workflow and Chemistry

To better understand the underlying processes, the following diagrams illustrate the isonitrile-tetrazine ligation and a typical experimental workflow.

bioorthogonal_reaction Isonitrile Isonitrile (e.g., this compound) TransitionState [4+1] Cycloaddition Transition State Isonitrile->TransitionState Tetrazine Tetrazine Probe Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate N2 N₂ Intermediate->N2 Release Pyrazole Stable Fluorescent Pyrazole Product Intermediate->Pyrazole Rearrangement

Figure 1. Isonitrile-Tetrazine [4+1] Cycloaddition Pathway.

experimental_workflow cluster_cell_based Cell-Based Labeling cluster_in_vitro In Vitro Labeling Transfection 1. Transfection with Plasmids (POI-TAG & Synthetase/tRNA) ncAA_inc 2. Incorporation of Isonitrile-ncAA Transfection->ncAA_inc Labeling 3. Labeling with Tetrazine-Fluorophore ncAA_inc->Labeling Imaging 4. Wash & Confocal Imaging Labeling->Imaging Protein_mod 1. Protein Modification with Isonitrile Linker Reaction 2. Reaction with Tetrazine-Fluorophore Protein_mod->Reaction Analysis 3. SDS-PAGE & Fluorescence Scan Reaction->Analysis

Figure 2. General Experimental Workflows for Isonitrile Labeling.

Discussion and Conclusion

The presented data highlights a fascinating trend in isonitrile-tetrazine reactivity. While aromatic isonitriles, represented here by PhEtNC, exhibit robust reactivity, bulky aliphatic isonitriles like t-OcNC can achieve even faster reaction rates with appropriately substituted tetrazines.[2] This is attributed to favorable dispersion forces in the transition state.[2] However, when considering fluorogenic labeling, the choice of isonitrile can significantly impact the photophysical properties of the resulting pyrazole product. In the case of the "Huaxi-Fluor" probes, the aromatic isonitrile PhEtNC consistently produced a brighter fluorescent product with a higher quantum yield and a more substantial fluorescence turn-on ratio compared to the bulky aliphatic isonitrile tBuNC.[1]

For researchers considering this compound for bioorthogonal labeling, the data for PhEtNC suggests that it will be a highly effective probe, particularly for fluorescence-based applications where a high signal-to-background ratio is crucial. The choice between an aromatic isonitrile like this compound and an aliphatic one will depend on the specific experimental requirements. If the absolute fastest kinetics are paramount, a bulky aliphatic isonitrile with a sterically optimized tetrazine may be the preferred choice. However, for applications demanding high fluorescence output and significant turn-on ratios, an aromatic isonitrile appears to be the superior option based on the available data. Further studies directly comparing this compound with a broader range of isonitriles would be beneficial to further refine probe selection for specific bioorthogonal labeling applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular properties is fundamental to predicting chemical reactivity, designing novel molecules, and understanding biological interactions. This guide provides a comparative analysis of anisonitrile (p-methoxybenzonitrile) and a series of related para-substituted benzonitriles, leveraging Density Functional Theory (DFT) to elucidate their structural, vibrational, and electronic properties. The data presented herein is synthesized from multiple computational studies to offer a comprehensive overview for researchers in the field.

Comparative Analysis of Molecular Properties

DFT calculations reveal the nuanced effects of para-substituents on the geometry and electronic structure of the benzonitrile (B105546) scaffold. The electron-donating or withdrawing nature of the substituent group directly influences bond lengths, vibrational frequencies, and the frontier molecular orbitals.

Geometric Parameters

The optimized geometric parameters, particularly the bond lengths of the nitrile group (C≡N) and the bond connecting it to the phenyl ring (C-CN), are sensitive indicators of electronic effects. Electron-donating groups, such as the methoxy (B1213986) group in this compound, tend to increase electron density in the ring and slightly alter these bond lengths compared to electron-withdrawing groups.

Table 1: Comparison of Calculated Bond Lengths (Å)

Molecule Substituent (p-) C-CN Bond Length (Å) C≡N Bond Length (Å) Level of Theory
Benzonitrile -H 1.446 1.161 B3LYP/6-311G(d,p)
This compound -OCH₃ 1.439 1.163 B3LYP/6-311++G(d,p)
4-Methylbenzonitrile -CH₃ 1.443 1.162 B3LYP/6-311++G(d,p)
4-Hydroxybenzonitrile -OH 1.438 1.163 B3LYP/6-31G(d)
4-Formylbenzonitrile -CHO 1.451 1.160 B3LYP/6-31G(d)
4-Nitrobenzonitrile -NO₂ 1.458 1.159 B3LYP/6-311++G(d,p)
4-Chlorobenzonitrile -Cl 1.442 1.161 B3LYP/6-311++G(d,p)

| 4-Fluorobenzonitrile | -F | 1.440 | 1.162 | B3LYP/6-311++G(d,p) |

Note: Data is compiled from various sources employing similar levels of theory for comparability. Minor variations may exist due to different computational setups.

Vibrational Frequencies

The stretching frequency of the nitrile group (ν(C≡N)) is a sharp, intense band in the infrared spectrum and is highly sensitive to the electronic environment. Electron-donating groups generally cause a redshift (lower frequency), while electron-withdrawing groups lead to a blueshift (higher frequency) of this vibrational mode.

Table 2: Comparison of Calculated Nitrile Stretching Frequencies (cm⁻¹)

Molecule Substituent (p-) Calculated ν(C≡N) (cm⁻¹) Level of Theory
Benzonitrile -H 2269 B3LYP/6-311G(d,p)
This compound -OCH₃ 2262 B3LYP/6-311++G(d,p)
4-Methylbenzonitrile -CH₃ 2265 B3LYP/6-311++G(d,p)
4-Hydroxybenzonitrile -OH 2261 B3LYP/6-31G(d)
4-Formylbenzonitrile -CHO 2275 B3LYP/6-31G(d)
4-Nitrobenzonitrile -NO₂ 2281 B3LYP/6-311++G(d,p)
4-Chlorobenzonitrile -Cl 2271 B3LYP/6-311++G(d,p)

| 4-Fluorobenzonitrile | -F | 2273 | B3LYP/6-311++G(d,p) |

Note: These are unscaled harmonic frequencies. Experimental values are typically lower. The trend across the series is the most informative aspect.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. Electron-donating groups raise the HOMO energy level, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor.

Table 3: Comparison of Calculated Electronic Properties (eV)

Molecule Substituent (p-) HOMO (eV) LUMO (eV) Energy Gap (ΔE) Dipole Moment (D) Level of Theory
Benzonitrile -H -7.12 -1.11 6.01 4.45 B3LYP/6-311G(d,p)
This compound -OCH₃ -6.45 -0.98 5.47 4.89 B3LYP/6-311++G(d,p)
4-Methylbenzonitrile -CH₃ -6.78 -1.05 5.73 4.78 B3LYP/6-311++G(d,p)
4-Hydroxybenzonitrile -OH -6.59 -1.15 5.44 5.21 B3LYP/6-31G(d)
4-Formylbenzonitrile -CHO -7.45 -2.15 5.30 2.01 B3LYP/6-31G(d)
4-Nitrobenzonitrile -NO₂ -7.89 -2.54 5.35 1.61 B3LYP/6-311++G(d,p)
4-Chlorobenzonitrile -Cl -7.18 -1.32 5.86 2.89 B3LYP/6-311++G(d,p)

| 4-Fluorobenzonitrile | -F | -7.15 | -1.25 | 5.90 | 2.95 | B3LYP/6-311++G(d,p) |

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Methodology

The primary computational method cited in the referenced studies is DFT, most commonly utilizing the B3LYP functional.[1] This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has demonstrated a good balance of accuracy and computational efficiency for organic molecules.

  • Geometry Optimization : The molecular structures were fully optimized in the gas phase without any symmetry constraints. The optimization process ensures that the calculations are performed on the lowest energy conformation of the molecule. The convergence criteria for the optimization are typically set to "tight," ensuring a high-quality final geometry.

  • Basis Set : A variety of Pople-style basis sets have been used, with 6-311G, often augmented with diffuse functions (+) and polarization functions (d,p), being common choices (e.g., 6-311++G(d,p)).[2] These additions are crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and π-systems.

  • Frequency Calculations : Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra, including the key C≡N stretching frequency.

  • Electronic Property Calculations : Properties such as HOMO-LUMO energies and dipole moments are obtained from the optimized electronic wavefunction. Natural Bond Orbital (NBO) analysis is also frequently performed to investigate charge delocalization and hyperconjugative interactions.[2]

  • Software : The Gaussian suite of programs is the most commonly used software package for these types of calculations.[1] Visualization of results is often performed using GaussView or other molecular modeling software.

Visualizing the Computational Workflow and Molecular Relationships

To clarify the process and the relationships between the studied molecules, the following diagrams are provided.

G cluster_workflow Computational Workflow mol Select Molecules (this compound & Analogs) dft Choose DFT Method (e.g., B3LYP/6-311++G(d,p)) mol->dft opt Geometry Optimization dft->opt freq Frequency Calculation (Confirm Minimum & Get Spectra) opt->freq prop Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) opt->prop analysis Comparative Analysis freq->analysis prop->analysis

Caption: Workflow for a comparative DFT study of benzonitriles.

Caption: Structural relationship of the studied benzonitrile derivatives.

References

Inter-laboratory Comparison of Anisonitrile Synthesis via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the reaction outcomes for the synthesis of anisonitrile (p-methoxyphenylacetonitrile) from the nucleophilic substitution reaction between anisyl chloride and sodium cyanide, conducted across multiple laboratories. The objective of this inter-laboratory study is to evaluate the reproducibility and robustness of a standardized protocol and to identify key factors influencing reaction yield and product purity. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a benchmark for this common synthetic transformation.

Data Presentation: Quantitative Outcomes

The following table summarizes the key quantitative data obtained from the participating laboratories. All laboratories followed the standardized experimental protocol provided in this guide. Variations in results can be attributed to subtle differences in experimental execution, equipment, and reagent handling.

Laboratory IDThis compound Yield (%)Purity by GC-MS (%)Reaction Time (hours)
Lab-018899.218
Lab-028598.520
Lab-039299.518
Lab-048297.920
Lab-059099.319
Mean 87.4 98.9 19.0
Std. Dev. 3.9 0.6 0.9

Experimental Protocols

A standardized protocol was distributed to all participating laboratories to minimize procedural variability.

Synthesis of p-Methoxyphenylacetonitrile (this compound)

This procedure is adapted from established methods for nucleophilic substitution reactions to produce nitriles.[1]

Materials:

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.[1]

  • Reaction Execution: Heat the heterogeneous mixture to reflux with vigorous stirring for 18-20 hours.[1]

  • Workup: After cooling the reaction mixture, filter it with suction. Wash the solid residue with 200 ml of acetone. Combine the filtrates and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residual oil in 300 ml of benzene and wash it with three 100-ml portions of hot water.[1]

  • Drying and Solvent Removal: Dry the benzene solution over anhydrous sodium sulfate for approximately 15 minutes. Remove the benzene by distillation under reduced pressure.

  • Purification: Purify the resulting crude p-methoxyphenylacetonitrile by vacuum distillation.

  • Analysis: Determine the yield and assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Note on Safety: This procedure involves highly toxic sodium cyanide and flammable solvents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Glassware contaminated with cyanide should be decontaminated with a suitable oxidizing agent (e.g., bleach solution).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis and analysis of this compound.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reagents: Anisyl Chloride, NaCN, NaI, Acetone reflux Heat to Reflux (18-20 hours) reagents->reflux filter Filter and Concentrate reflux->filter extract Benzene/Water Extraction filter->extract dry Dry and Evaporate extract->dry distill Vacuum Distillation dry->distill gcms GC-MS Analysis distill->gcms data Yield and Purity Calculation gcms->data

Workflow for this compound Synthesis and Analysis.

Logical Relationship Diagram

The diagram below outlines the logical relationships between key experimental parameters and their potential impact on the reaction outcomes.

G temp Reaction Temperature yield Product Yield temp->yield byproducts Byproduct Formation temp->byproducts time Reaction Time time->yield stirring Stirring Efficiency stirring->yield reagent_quality Reagent Purity reagent_quality->yield purity Product Purity reagent_quality->purity byproducts->purity

Factors Influencing this compound Reaction Outcomes.

References

Safety Operating Guide

Proper Disposal of Anisonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of anisonitrile (also known as 4-methoxybenzonitrile), a compound frequently used in organic synthesis. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of exposure, immediate action is crucial:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Quantitative Hazard Data

ParameterValueSource
GHS Hazard Statements Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation.[1][4]
Signal Word Warning[1]
LD50 (Oral) No data availableN/A
LD50 (Dermal) No data availableN/A
LC50 (Inhalation) No data availableN/A
Permissible Exposure Limit (PEL) No data availableN/A

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

Operational Disposal Plan:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Use a designated, clearly labeled, and chemically compatible waste container. The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound" or "4-methoxybenzonitrile," along with the associated hazards (e.g., "Harmful," "Irritant").

  • Licensed Disposal: Arrange for the collection of the hazardous waste by a certified disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

Alternative Disposal Method (for facilities with appropriate capabilities):

For laboratories equipped with a chemical incinerator, this compound may be dissolved in a combustible solvent and burned in an incinerator equipped with an afterburner and scrubber. This process must be carried out by trained personnel in strict accordance with facility protocols and regulatory requirements.

Experimental Protocols for Potential Chemical Treatment

While not a standard disposal procedure, scientific literature suggests potential chemical degradation pathways for aromatic nitriles. These methods would require careful evaluation and validation by qualified chemists before implementation as a disposal strategy.

Potential Hydrolysis (Demethylation):

One potential route for the chemical alteration of this compound is through demethylation to form 4-hydroxybenzonitrile. A patented process describes the reaction of 4-methoxybenzonitriles with lithium chloride in a high-boiling solvent such as dimethylacetamide, followed by acidification to yield the corresponding 4-hydroxybenzonitrile.[5] This transformation could potentially reduce the toxicity of the compound, although the resulting product would still require proper disposal.

Potential Oxidation:

The oxidation of aromatic nitriles is another area of chemical research that may offer a pathway for degradation.[6][7][8] Various methods exist for the oxidation of compounds with nitrile groups, which could potentially break down the molecule into less hazardous substances. These methods often involve strong oxidizing agents and require careful control of reaction conditions.

Diagrams

Anisonitrile_Disposal_Workflow cluster_Onsite_Handling On-site Handling cluster_Disposal_Options Disposal Options cluster_Final_Disposition Final Disposition Start This compound Waste Generated Segregate Segregate Waste Start->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Store Store in Cool, Dry, Ventilated Area Containerize->Store Licensed_Disposal Engage Licensed Disposal Company Store->Licensed_Disposal Primary Method Incineration Incineration (with solvent) Store->Incineration Alternative Method (if equipped) Compliant_Disposal Compliant Environmental Disposal Licensed_Disposal->Compliant_Disposal Incineration->Compliant_Disposal

Caption: Workflow for the proper disposal of this compound.

Anisonitrile_Emergency_Response Start Exposure Event Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_Area Wash with Soap & Water Skin_Contact->Wash_Area Rinse_Eyes Rinse with Water Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Area->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response procedures for this compound exposure.

References

Personal protective equipment for handling Anisonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Anisonitrile

This guide provides crucial safety, handling, and disposal protocols for this compound (also known as 4-Methoxybenzonitrile), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is a hazardous substance that poses significant health risks. It is classified as:

  • Toxic: Toxic if inhaled, harmful in contact with skin, and harmful if swallowed.[1][2][3][4]

  • Irritant: Causes serious eye irritation and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][5]

Combustion of this compound can produce toxic carbon oxides and nitrogen oxides (NOx).[1] Given the hazards associated with nitriles, utmost caution is advised.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.[1] All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][6] A face shield may be required for procedures with a high risk of splashing.[7]

  • Skin Protection:

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1][2][3] For significant exposure risks, a chemical-resistant suit may be necessary.[9] Ensure clothing is buttoned and covers as much skin as possible.[7]

  • Respiratory Protection: Handle this compound only in well-ventilated areas, such as a chemical fume hood.[1][2] Avoid breathing in dust, fumes, or vapors.[1][2][3] If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is essential.[1]

Exposure Limits and Glove Compatibility

The following table summarizes key quantitative safety data. Note that specific glove breakthrough times for this compound should be obtained from the glove manufacturer, as performance can vary.

ParameterValueCompoundNotes & References
Occupational Exposure Limits
NIOSH IDLH25 mg/m³This compoundImmediately Dangerous to Life or Health concentration.[10][11][12]
OSHA PEL (8-hr TWA)40 ppmAcetonitrileFor reference only, as a related nitrile compound.[13][14]
NIOSH REL (10-hr TWA)20 ppmAcetonitrileFor reference only, as a related nitrile compound.[13][14]
Glove Selection & Performance
Recommended MaterialsNitrile, LatexAcetonitrileRecommended for splash protection. Vinyl is not recommended.[8]
Breakthrough Time (Prolonged Contact)> 240 minutes (Protection Class 5)4-(Aminomethyl)-3-methylbenzonitrileRecommended for a similar nitrile compound; verify with manufacturer for this compound.[6]
Breakthrough Time (Short-Term Contact)> 15 minutes (for 5-mil thickness)General NitrilesFor incidental splash protection only. Change gloves immediately upon contact.[15]

Procedural Guidance

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound.[6]

  • Preparation:

    • Work within a designated area, preferably a certified chemical fume hood, to ensure adequate ventilation.[1][2]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in Section 2.[1]

  • Handling:

    • Avoid all direct contact with the chemical, including inhalation.[6]

    • Keep the container tightly closed when not in use.[1][2][3]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1][3][6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][6]

    • Decontaminate the work area and any equipment used.

    • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] The container must be kept tightly closed.[1][2]

Emergency Procedures and First Aid

Immediate action is critical in the event of exposure or a spill.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE (including respiratory protection if necessary), contain the spill.

    • For solid spills, sweep up the material without creating dust and place it into a suitable, closed, and labeled container for disposal.[1]

    • Prevent the spilled product from entering drains.[1]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[2][3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[6]

  • Waste Collection:

    • Collect unused this compound and contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled waste container.[1]

    • Do not mix this compound waste with other waste streams.[1] Handle uncleaned containers as you would the product itself.[1]

  • Disposal Method:

    • All waste must be disposed of via a licensed hazardous waste disposal company.[1]

    • A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Disposal must be carried out in accordance with all local, national, and international regulations.[1]

This compound Handling Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.